1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine
Description
Properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50NO8P/c1-3-5-7-9-11-13-15-17-24(27)31-21-23(22-33-35(29,30)32-20-19-26)34-25(28)18-16-14-12-10-8-6-4-2/h23H,3-22,26H2,1-2H3,(H,29,30)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOSJVWUOHEQKA-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Functions of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine
A Senior Application Scientist's Synthesis of Current Knowledge for Researchers and Drug Development Professionals
Introduction: Situating 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine in the Landscape of Cellular Lipids
This compound (DDGPE) is a synthetic phospholipid belonging to the broader class of phosphatidylethanolamines (PEs). PEs are integral components of cellular membranes, contributing significantly to their structural integrity and fluidity.[1][2] Comprising a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine head group, the specific nature of the fatty acid chains dictates the unique properties of each PE molecule.[2] In the case of DDGPE, the presence of two saturated medium-chain decanoyl (C10:0) fatty acids at the sn-1 and sn-2 positions defines its distinct physicochemical characteristics and, consequently, its biological activities.
This guide provides a comprehensive overview of the known and inferred biological functions of DDGPE, drawing from research on medium-chain N-acylphosphatidylethanolamines (NAPEs) and the foundational roles of PEs in cellular processes. We will delve into its metabolic pathways, its role as a modulator of membrane protein function, particularly the efflux transporter P-glycoprotein (P-gp), and its potential as a precursor for bioactive signaling molecules. Furthermore, this document furnishes detailed experimental protocols for the investigation of DDGPE's biological effects, empowering researchers to further elucidate its functional significance.
Core Biological Functions and Mechanisms of Action
While direct studies on DDGPE are limited, its biological functions can be understood through the lens of its structural features: a PE backbone and medium-chain fatty acyls.
Modulation of Membrane Properties and Protein Function
The lipid composition of cellular membranes is a critical determinant of their biophysical properties and the function of embedded proteins.[3][4] PEs, with their smaller headgroup compared to phosphatidylcholines (PCs), can influence membrane curvature and fluidity.[2] The presence of the two saturated 10-carbon acyl chains in DDGPE will impact local membrane packing and dynamics.
The interaction of phospholipids with membrane proteins is a key aspect of cellular regulation.[3][5] The lipid environment can stabilize different conformational states of a protein, thereby modulating its activity.[3][6] This is particularly relevant for transport proteins whose function relies on significant conformational changes.
Inhibition of P-glycoprotein (P-gp)
One of the most directly reported biological activities of DDGPE is its ability to inhibit the efflux transporter P-glycoprotein (P-gp).[7][8] P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of many drugs by actively transporting them out of cells.[1][9]
Studies have shown that phospholipids, particularly those with medium-chain saturated fatty acids, can act as P-gp inhibitors.[10] Specifically, phosphatidylcholines with two C8:0 (8:0 PC) or C10:0 (10:0 PC) acyl chains have demonstrated significant P-gp inhibition in cellular assays.[10][11] It is proposed that these phospholipids interact directly with P-gp, likely in their monomeric state, to inhibit its function.[10] Given that DDGPE possesses two C10:0 acyl chains, its reported P-gp inhibitory activity aligns with these findings.[7][8] The mechanism of inhibition may involve direct binding to the transporter, thereby blocking substrate access or inhibiting the conformational changes necessary for transport, or by altering the local membrane environment to modulate P-gp's ATPase activity.[6][11][12]
Precursor to Bioactive N-acylethanolamines (NAEs)
DDGPE is a member of the N-acylphosphatidylethanolamine (NAPE) family. NAPEs are key intermediates in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules with diverse physiological roles.[13][14] The synthesis of NAPEs is catalyzed by N-acyltransferases, which transfer a fatty acyl group to the amino headgroup of a PE molecule.[15][16] Subsequently, NAPE-hydrolyzing phospholipase D (NAPE-PLD) cleaves the NAPE molecule to release the corresponding NAE and phosphatidic acid.[3][5]
The N-acyl chain of the resulting NAE is determined by the acyl chain transferred to the PE. Therefore, the metabolism of DDGPE would yield N-decanoylethanolamine (C10:0 NAE) . While less studied than longer-chain NAEs like anandamide (C20:4 NAE) or oleoylethanolamine (C18:1 NAE), medium-chain NAEs are also emerging as bioactive molecules.[17][18] The biological activities of N-decanoylethanolamine are not well-characterized, but the broader NAE family is known to be involved in the regulation of inflammation, appetite, and pain signaling.[14][18][19]
The efficiency of DDGPE as a substrate for NAPE-PLD may be influenced by its medium-chain acyls. Studies on phospholipase activity on NAPEs have shown that the length of the N-acyl chain is a critical determinant, with longer chains potentially causing steric hindrance that reduces enzyme activity.[17] This suggests that the metabolism of DDGPE to N-decanoylethanolamine could be an efficient process.
Experimental Protocols for the Study of this compound
This section provides detailed methodologies for investigating the key biological activities of DDGPE.
Protocol 1: Assessment of P-glycoprotein Inhibition
Two common in vitro methods to assess P-gp inhibition are the Calcein-AM efflux assay and the P-gp ATPase activity assay.
This is a fluorescence-based high-throughput assay to measure P-gp activity.[1][2]
Principle: Calcein-AM is a non-fluorescent, cell-permeant substrate of P-gp. Inside the cell, it is cleaved by esterases to the fluorescent molecule calcein, which is not a P-gp substrate and is retained in the cell. In cells overexpressing P-gp, Calcein-AM is effluxed before it can be cleaved, resulting in low fluorescence. A P-gp inhibitor will block this efflux, leading to an accumulation of intracellular calcein and a corresponding increase in fluorescence.[13][20]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a P-gp overexpressing cell line (e.g., K562/MDR, MDCKII-MDR1) and a corresponding parental cell line in appropriate media.[2]
-
Seed the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of DDGPE in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the DDGPE stock solution in culture medium to obtain a range of final concentrations.
-
Prepare a known P-gp inhibitor (e.g., Verapamil) as a positive control.[1]
-
-
Assay Procedure:
-
Wash the cell monolayers with warm Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
Add the DDGPE dilutions and controls to the respective wells.
-
Prepare a 2X working solution of Calcein-AM in HBSS or PBS.
-
Add the 2X Calcein-AM solution to each well to achieve a final desired concentration (e.g., 0.25 µM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Wash the cells twice with cold HBSS or PBS.
-
Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 485 nm, emission 530 nm).[1]
-
-
Data Analysis:
-
Calculate the percentage of P-gp inhibition for each DDGPE concentration.
-
Plot the percentage of inhibition against the DDGPE concentration and determine the IC50 value using non-linear regression analysis.
-
This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[21][22]
Principle: P-gp utilizes the energy from ATP hydrolysis to transport substrates. The ATPase activity of P-gp is stimulated by its substrates. Inhibitors can either compete with substrates and thus reduce the substrate-stimulated ATPase activity, or in some cases, directly inhibit the basal ATPase activity. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.[10]
Step-by-Step Methodology:
-
Materials:
-
Assay Procedure:
-
In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Add serial dilutions of DDGPE to the wells. For inhibition studies, also add a fixed concentration of a P-gp activator.
-
Initiate the reaction by adding MgATP.
-
Incubate at 37°C for a defined period (e.g., 20-40 minutes).
-
Stop the reaction and add the Pi detection reagent.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the P-gp specific ATPase activity by subtracting the activity in the presence of a P-gp inhibitor like sodium orthovanadate.
-
Plot the ATPase activity against the DDGPE concentration to determine its effect (stimulation or inhibition) and calculate the EC50 or IC50 value.[21]
-
Protocol 2: Analysis of NAPE Metabolism
This assay measures the conversion of a NAPE substrate, such as DDGPE, to the corresponding NAE.
Principle: The activity of NAPE-PLD is determined by quantifying the formation of the NAE product from a NAPE substrate. This can be achieved using radiolabeled or fluorescently labeled substrates, followed by separation and quantification of the product.[12][23][24]
Step-by-Step Methodology (using a non-radiolabeled approach with LC-MS/MS):
-
Enzyme Source:
-
Prepare cell lysates or membrane fractions from cells or tissues known to express NAPE-PLD (e.g., HEK293T cells overexpressing NAPE-PLD).[23]
-
-
Assay Reaction:
-
Incubate the enzyme source with a known concentration of DDGPE in an appropriate assay buffer (e.g., Tris-HCl with Triton X-100).[23]
-
Include controls such as a boiled enzyme sample.
-
-
Lipid Extraction:
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Perform a lipid extraction (e.g., Folch or Bligh-Dyer method).
-
-
Quantification by LC-MS/MS:
-
Analyze the lipid extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a specific multiple reaction monitoring (MRM) method for the detection and quantification of N-decanoylethanolamine.
-
Use an appropriate internal standard for accurate quantification.
-
This assay measures the synthesis of DDGPE from PE and an acyl donor.
Principle: The activity of N-acyltransferase is determined by quantifying the formation of NAPE (DDGPE) from its precursors. This can be done by providing a source of the enzyme, PE, and a suitable acyl donor, and then measuring the NAPE product.[15][25]
Step-by-Step Methodology (using LC-MS/MS):
-
Enzyme and Substrate Preparation:
-
Use a source of N-acyltransferase activity, such as brain microsomes or lysates from cells overexpressing a specific N-acyltransferase.[25]
-
Prepare a reaction mixture containing PE and an appropriate acyl donor (e.g., a phosphatidylcholine with decanoyl chains).
-
-
Assay Reaction:
-
Initiate the reaction by adding the enzyme source to the substrate mixture.
-
Incubate at 37°C for a defined time.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction and perform a lipid extraction as described for the NAPE-PLD assay.
-
Analyze the lipid extract by LC-MS/MS, using a specific MRM method for the detection and quantification of DDGPE.
-
Quantitative Data Summary
| Parameter | Compound | Cell Line/System | Value | Reference |
| P-gp Inhibition | This compound (DDGPE) | Not specified | Promising inhibitory results at 0.3 mM | [7][8] |
| P-gp Inhibition (IC50) | 1,2-Dicapryloyl-sn-glycero-3-phosphocholine (8:0 PC) | Caco-2 | ~15 µM | [10] |
| P-gp Inhibition (IC50) | 1,2-Didecanoyl-sn-glycero-3-phosphocholine (10:0 PC) | Caco-2 | ~10 µM | [10] |
Conclusion and Future Directions
This compound (DDGPE) represents an intriguing synthetic phospholipid with defined biological activity as a P-glycoprotein inhibitor. Its potential roles extend to influencing membrane properties and serving as a precursor for the medium-chain N-acylethanolamine, N-decanoylethanolamine. The provided experimental protocols offer a robust framework for researchers to further investigate and quantify these biological functions.
Future research should focus on:
-
Elucidating the precise molecular mechanism of P-gp inhibition by DDGPE.
-
Investigating the biological activities of N-decanoylethanolamine.
-
Exploring the impact of DDGPE on the biophysical properties of cell membranes and the function of other membrane proteins.
-
Evaluating the in vivo efficacy of DDGPE as a potential agent to overcome multidrug resistance or to enhance the bioavailability of P-gp substrate drugs.
By systematically addressing these research questions, the full therapeutic and scientific potential of DDGPE can be realized.
References
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ResearchGate. (n.d.). Mass Spectrometry for Analysis of Glycerolipids. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE)
This guide provides a comprehensive overview of the synthetic pathways for 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE), a synthetic phospholipid instrumental in drug delivery and membrane research. DDPE is a key component in the formulation of liposomes and lipid nanoparticles (LNPs), where it serves as a structural lipid.[1] Its C10 fatty acyl chains contribute to increased membrane fluidity and a lower phase transition temperature, which can enhance drug encapsulation and facilitate controlled release.[1] The phosphoethanolamine (PE) headgroup is known to promote membrane fusion and support endosomal escape, making DDPE particularly valuable for the delivery of therapeutics and nucleic acids.[1]
This document delves into the primary chemical and chemoenzymatic strategies for DDPE synthesis, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and methods for purification and characterization.
Strategic Overview: Chemical vs. Chemoenzymatic Synthesis
The synthesis of a stereospecific phospholipid like DDPE, with its defined sn-glycerol backbone, requires precise control over chemical reactions. Two principal strategies dominate the field: fully chemical synthesis and chemoenzymatic synthesis. The choice between these pathways depends on factors such as starting material availability, desired scale, and the need to minimize complex protection-deprotection steps.
| Parameter | Fully Chemical Synthesis | Chemoenzymatic Synthesis |
| Principle | Stepwise construction using traditional organic reactions with protecting groups. | Combines chemical steps with highly specific enzyme-catalyzed reactions. |
| Stereocontrol | Reliant on chiral starting materials (e.g., sn-glycidol). | Often inherently stereospecific due to enzyme nature. |
| Key Steps | Protection, acylation, phosphorylation, deprotection.[] | Enzymatic acylation or headgroup exchange.[3][4] |
| Complexity | Generally more steps, requiring rigorous purification at each stage. | Fewer steps, often cleaner reactions with fewer byproducts. |
| Advantages | High flexibility for creating novel analogs. | High selectivity, milder reaction conditions, reduced need for protecting groups.[5] |
| Disadvantages | Can have lower overall yields due to multiple steps. | Enzyme cost and stability can be a factor; substrate scope may be limited. |
Fully Chemical Synthesis Pathway
The fully chemical approach offers maximum flexibility and is foundational to phospholipid synthesis. It involves the sequential construction of the molecule from a chiral glycerol precursor, ensuring the correct stereochemistry is established from the outset. The process necessitates the use of protecting groups to ensure that acylation and phosphorylation occur at the desired positions.[6]
Rationale and Workflow
The core logic of this pathway is to selectively expose hydroxyl groups on the glycerol backbone for esterification with decanoic acid, followed by the introduction of the phosphoethanolamine headgroup.
Experimental Protocol: Step-by-Step Methodology
-
Starting Material Selection & Protection: Begin with a commercially available chiral precursor, such as (R)-(-)-Glycidyl tosylate or sn-glycerol-3-phosphate. The amine of the ethanolamine and the phosphate group must be protected. A common choice for the amine is the benzyloxycarbonyl (Cbz) group, and the phosphate can be protected as a benzyl ester.
-
Glycerol Backbone Preparation: If starting from glycidol, it is first opened to form a protected glycerol derivative, leaving the sn-1 and sn-2 hydroxyls available for acylation.
-
Acylation of sn-1 and sn-2 Positions: The free hydroxyl groups are esterified using decanoyl chloride or decanoic anhydride in the presence of a catalyst like N,N-dimethyl-4-aminopyridine (DMAP).[7] This reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or chloroform under anhydrous conditions to prevent hydrolysis of the acylating agent. The use of an anhydride and DMAP is often preferred as it leads to high yields (75-90%) and cleaner reactions.[7]
-
Phosphorylation at the sn-3 Position: The protected glycerol backbone is deprotected at the sn-3 position (if necessary) and then reacted with a protected phosphoethanolamine derivative (e.g., N-Cbz-2-aminoethyl-O,O-dibenzyl phosphate) using a suitable coupling agent. This step forms the crucial phosphodiester bond.
-
Final Deprotection: All protecting groups are removed to yield the final DDPE product. For Cbz and benzyl groups, this is typically achieved via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This step must be carefully monitored to avoid reduction of other functional groups.
Visualization of the Chemical Synthesis Workflow
Caption: Workflow for the fully chemical synthesis of DDPE.
Chemoenzymatic Synthesis Pathway
Chemoenzymatic strategies leverage the high specificity of enzymes to overcome many of the challenges associated with purely chemical methods, such as the need for extensive protecting group manipulations.[3][5] For phospholipid synthesis, lipases and phospholipases are the biocatalysts of choice.
Rationale and Workflow using Phospholipase D (PLD)
One of the most elegant chemoenzymatic routes to phosphatidylethanolamines is through the transphosphatidylation activity of Phospholipase D (PLD). PLD physiologically hydrolyzes phospholipids like phosphatidylcholine (PC), but in the presence of a primary alcohol like ethanolamine, it will catalyze the exchange of the headgroup.[8]
Experimental Protocol: Step-by-Step Methodology
-
Starting Material: The substrate for this reaction is 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC), which can be synthesized or procured commercially.
-
Reaction Setup: DDPC is solubilized, often in a biphasic system (e.g., buffer and an organic solvent like ethyl acetate) to facilitate substrate availability and product recovery. A high concentration of ethanolamine is added to the aqueous phase.
-
Enzymatic Reaction: Recombinant or purified PLD is added to the reaction mixture. The enzyme specifically cleaves the choline from DDPC and catalyzes the formation of a new phosphodiester bond with ethanolamine, yielding DDPE. The reaction is typically run at a controlled pH (around 5.5-8.0, depending on the PLD source) and temperature (30-40°C) for several hours.
-
Reaction Quenching and Product Extraction: Once the reaction reaches completion (monitored by TLC or HPLC), the enzyme is denatured (e.g., by adding EDTA or by heat) and the DDPE product is extracted from the reaction mixture using a suitable organic solvent system, such as a Bligh-Dyer extraction.
Visualization of the Chemoenzymatic Workflow
Caption: PLD-catalyzed chemoenzymatic synthesis of DDPE.
Purification and Characterization
Regardless of the synthetic pathway chosen, rigorous purification and characterization are mandatory to ensure the final product is of high purity and possesses the correct chemical structure. Contaminants such as unreacted starting materials, lyso-phospholipids, or hydrolyzed byproducts can significantly impact the performance of DDPE in downstream applications.[9][10]
Purification Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for phospholipid purification.
-
Method: Reversed-phase HPLC is commonly employed, using a C8 or C18 column.
-
Mobile Phase: A gradient of solvents is typically used, for example, starting with a high concentration of an aqueous solvent (e.g., water/methanol with a buffer) and gradually increasing the concentration of an organic solvent (e.g., isopropanol/acetonitrile).
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal for detecting lipids, which often lack a strong UV chromophore.
-
Critical Consideration: During purification, it is essential to avoid acidic conditions or excessive heat, as these can promote the hydrolysis of the fatty acid ester bonds, leading to the formation of lyso-phospholipid impurities.[9][11]
Characterization and Quality Control
A panel of analytical techniques should be used to confirm the identity and purity of the synthesized DDPE.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to confirm the molecular weight of the product. For DDPE (C₂₅H₅₀NO₈P), the expected molecular weight is approximately 523.64 g/mol .[1][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of the decanoyl acyl chains (characteristic signals in the aliphatic region), the glycerol backbone, and the ethanolamine headgroup protons.
-
¹³C NMR: Provides a carbon map of the molecule, confirming the presence of carbonyls from the ester linkages and all other carbon atoms in the structure.
-
³¹P NMR: This is a crucial test for phospholipids. A single peak in the ³¹P NMR spectrum confirms the presence of the phosphodiester linkage and indicates a high degree of purity with respect to phosphorus-containing impurities.
-
-
Purity Assessment: The final purity is determined by HPLC with ELSD or CAD, with a target purity of >98% for research and pharmaceutical applications.[1]
Conclusion
The synthesis of this compound is a well-established yet nuanced process that is critical for advancing lipid-based drug delivery technologies. The traditional chemical synthesis route offers great flexibility but requires careful management of protecting groups and multiple reaction steps. In contrast, chemoenzymatic methods, particularly those employing Phospholipase D, present a more direct and highly selective alternative that can simplify the workflow and improve yields. The ultimate success of either strategy hinges on robust purification and comprehensive analytical characterization to ensure the final product meets the stringent quality standards required for scientific and therapeutic applications.
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An In-Depth Technical Guide to 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) in Model Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Medium-Chain Phospholipids in Membrane Biophysics
In the intricate world of membrane biophysics and drug delivery, the choice of lipid is paramount. While long-chain phospholipids dominate many model membrane studies, medium-chain lipids such as 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) offer a unique set of physicochemical properties that are invaluable for probing specific membrane phenomena. DDPE, a saturated phosphatidylethanolamine (PE) with two C10:0 acyl chains, serves as a powerful tool for understanding the influence of acyl chain length on bilayer mechanics, phase behavior, and lipid-protein interactions.
This technical guide provides a comprehensive overview of DDPE, from its fundamental physicochemical characteristics to detailed experimental protocols for its application in model membrane systems. As a Senior Application Scientist, my goal is to not only present methodologies but to also provide the underlying scientific rationale, enabling researchers to make informed decisions in their experimental designs.
Physicochemical Properties of DDPE: A Comparative Perspective
The behavior of DDPE in a bilayer is largely dictated by its molecular geometry: a small ethanolamine headgroup and two relatively short, saturated acyl chains. This structure imparts distinct characteristics compared to its longer-chain and unsaturated counterparts.
Phase Behavior and Transition Temperature (Tm)
| Phospholipid | Acyl Chain Composition | Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) |
| DLPE | C12:0 | 29 °C |
| DMPE | C14:0 | 50 °C |
| DPPE | C16:0 | 63 °C |
| DSPE | C18:0 | 74 °C |
| (Data sourced from Avanti Polar Lipids)[1] |
Based on this trend, the Tm of DDPE (C10:0) can be reliably interpolated to be below that of DLPE (C12:0), placing it in the range of approximately 5-10 °C . This lower Tm means that at typical physiological temperatures (around 37 °C), DDPE bilayers are in a highly fluid state. This property is particularly useful for studies requiring a fluid membrane environment without the complexities of unsaturated lipids, such as oxidation.
Phosphatidylethanolamines, including DDPE, can also exhibit a transition from a lamellar (Lα) to an inverted hexagonal (HII) phase, which is crucial for processes like membrane fusion.[2][3][4] The propensity to form this non-bilayer structure is influenced by the small headgroup of PE, which creates a cone-like molecular shape.[5]
DDPE in Mixed Lipid Systems: Tailoring Membrane Properties
In biological membranes, lipids exist as complex mixtures. Understanding how DDPE interacts with other common membrane components is essential for creating relevant model systems.
Interaction with Cholesterol
Cholesterol is a crucial regulator of membrane fluidity and organization. In general, cholesterol interacts favorably with saturated phospholipids.[6][7][8][9] When incorporated into a DDPE bilayer, cholesterol is expected to increase the ordering of the acyl chains in the liquid crystalline state, leading to a state often referred to as the liquid-ordered (lo) phase. This ordering effect can modulate membrane permeability and mechanical properties. The interaction between the ethanolamine headgroup of PE and cholesterol also plays a role in the condensation of the lipid monolayer.
Mixing with Other Phospholipids (e.g., POPC)
When mixed with phospholipids possessing longer or unsaturated chains, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), DDPE can induce phase separation. Due to the mismatch in acyl chain length and packing properties, DDPE-rich domains may coexist with POPC-rich domains. The extent of this phase separation is dependent on the composition of the mixture and the temperature. Studying such phase-separated vesicles can provide insights into the formation and properties of lipid rafts and other membrane microdomains.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, with built-in quality control steps to ensure the reliability of your results.
Workflow for Liposome Preparation and Characterization
Caption: Workflow for preparing and characterizing DDPE-containing liposomes.
Protocol 1: Preparation of DDPE-Containing Unilamellar Vesicles by Extrusion
This protocol details the thin-film hydration method followed by extrusion, a robust technique for producing unilamellar vesicles of a defined size.[10][11][12][13]
Materials:
-
This compound (DDPE)
-
Other lipids as required (e.g., POPC, Cholesterol)
-
Chloroform or a 2:1 chloroform:methanol mixture
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
High-vacuum pump
-
Water bath
-
Vortex mixer
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired amount of DDPE and any other lipids in chloroform in the round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.
-
Remove the organic solvent using a rotary evaporator. The water bath temperature should be kept low (around 30-35 °C) to avoid degradation of the lipids.
-
Continue to dry the thin lipid film under a high vacuum for at least 2 hours (preferably overnight) to remove any residual solvent. The absence of solvent is critical for the formation of stable bilayers.
-
-
Hydration:
-
Warm the hydration buffer to a temperature significantly above the estimated Tm of the lipid mixture. For pure DDPE, a hydration temperature of 25-30 °C is recommended.
-
Add the warm buffer to the dried lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.
-
Immediately vortex the flask vigorously for 5-10 minutes to disperse the lipid film and form multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
To enhance the encapsulation of the aqueous phase and promote the formation of unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles.
-
Freeze the suspension rapidly in liquid nitrogen until fully frozen.
-
Thaw the suspension in a warm water bath (slightly above the Tm). This process helps to rupture and reform the vesicles.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to the hydration temperature.
-
Pass the lipid suspension through the extruder 11-21 times. An odd number of passes ensures that the final vesicle population has been extruded through the membrane. This step is crucial for obtaining a monodisperse population of large unilamellar vesicles (LUVs).
-
-
Vesicle Characterization (Size):
-
Immediately after preparation, determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS). A PDI below 0.1 indicates a homogenous population of vesicles.
-
Protocol 2: Characterization of DDPE Phase Behavior by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the thermotropic properties of lipid bilayers, including the Tm and the enthalpy of the phase transition (ΔH).[14][15][16]
Materials:
-
DDPE liposome suspension (from Protocol 1)
-
Reference buffer (the same buffer used for liposome hydration)
-
Differential Scanning Calorimeter
Methodology:
-
Sample Preparation:
-
Carefully load the liposome suspension into the sample cell of the DSC. Avoid introducing air bubbles.
-
Load an equal volume of the reference buffer into the reference cell.
-
-
DSC Scan:
-
Equilibrate the sample at a temperature well below the expected Tm (e.g., -10 °C for DDPE).
-
Scan the temperature at a controlled rate (e.g., 1 °C/min) up to a temperature well above the Tm (e.g., 40 °C).
-
Perform a cooling scan at the same rate to assess the reversibility of the transition.
-
Conduct at least two heating and cooling cycles to ensure reproducibility.
-
-
Data Analysis:
-
The Tm is determined as the peak temperature of the endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak. This value provides information about the cooperativity of the transition.
-
Diagram of a Typical DSC Thermogram for DDPE Liposomes
Caption: A representative DSC thermogram for DDPE liposomes showing the gel-to-liquid crystalline phase transition.
Protocol 3: Assessing Membrane Fluidity with Fluorescence Anisotropy
Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) is a sensitive method to measure the rotational mobility of the probe within the bilayer, which is inversely related to membrane fluidity.[17][18][19][20][21]
Materials:
-
DDPE liposome suspension
-
DPH stock solution in a suitable solvent (e.g., tetrahydrofuran)
-
Spectrofluorometer with polarization filters
Methodology:
-
Probe Incorporation:
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing. The final probe-to-lipid molar ratio should be low (e.g., 1:500) to avoid self-quenching and artifacts.
-
Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes to ensure complete incorporation of the probe into the bilayer.
-
-
Anisotropy Measurement:
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Measure the corresponding intensities with the excitation polarizer oriented horizontally (IHV and IHH) to correct for instrument-specific biases (G-factor).
-
-
Calculation:
-
The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH is the G-factor.
-
-
Interpretation:
-
A higher anisotropy value indicates lower rotational mobility of the probe and thus, lower membrane fluidity (a more ordered membrane).
-
By measuring anisotropy as a function of temperature, one can observe the sharp decrease in anisotropy corresponding to the gel-to-liquid crystalline phase transition.
-
Applications in Drug Development and Beyond
The unique properties of DDPE make it a valuable tool in several research areas:
-
Drug-Membrane Interactions: The simple, well-defined nature of DDPE bilayers provides a clean system to study the partitioning and effect of drug molecules on membrane properties.
-
Membrane Protein Studies: Reconstituting membrane proteins into DDPE-containing liposomes allows for the investigation of how the lipid environment, particularly acyl chain length, influences protein function.
-
Drug Delivery Systems: While less common for in vivo applications due to its lower Tm, DDPE can be a component in more complex lipid formulations to modulate the overall properties of the delivery vehicle.
Conclusion: The Versatility of a Medium-Chain Phospholipid
This compound is more than just another lipid in the vast library available to membrane scientists. Its medium-chain length provides a unique window into the fundamental principles governing lipid bilayer organization and dynamics. By understanding and applying the concepts and protocols outlined in this guide, researchers can leverage the distinct properties of DDPE to gain deeper insights into the complex world of biological membranes and to design more effective lipid-based technologies.
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Ali, S., Lin, H. N., Bittman, R., & Huang, C. H. (1990). Binary mixtures of saturated and unsaturated mixed-chain phosphatidylcholine. A differential scanning calorimetry study. Biochemistry, 29(22), 5203–5209. [Link]
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Staneva, G., & Angelova, M. I. (2009). A raft-associated species of phosphatidylethanolamine interacts with cholesterol comparably to sphingomyelin. A Langmuir-Blodgett monolayer study. PloS one, 4(3), e5053. [Link]
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Tate, M. W., Eikenberry, E. F., Turner, D. C., Shyamsunder, E., & Gruner, S. M. (1991). Determination of L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine. Biophysical journal, 59(1), 1–12. [Link]
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Alsop, R. J., & Schick, M. (2016). Chemical potential measurements constrain models of cholesterol-phosphatidylcholine interactions. Biophysical journal, 110(11), 2445–2448. [Link]
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Huang, C. H. (2001). Mixed-chain phospholipids: structures and chain-melting behavior. Journal of the American Oil Chemists' Society, 78(10), 961–974. [Link]
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He, W. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. Methods in molecular biology (Clifton, N.J.), 2622, 241–244. [Link]
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JoVE. (n.d.). DPH Probe Method for Liposome-Membrane Fluidity Determination. Retrieved from [Link]
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Gmaj, J., & Taras, H. (2019). Fluorescence anisotropy measurement of membrane fluidity. ResearchGate. [Link]
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Haldar, S., & Chattopadhyay, A. (2023). Phosphatidylethanolamine and Cholesterol Promote Hemifusion Formation: A Tug of War between Membrane Interfacial Order and Intrinsic Negative Curvature of Lipids. The journal of physical chemistry. B, 127(38), 8235–8245. [Link]
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Roy, B., & Chattopadhyay, A. (2021). Effect of Phosphatidylethanolamine and Oleic Acid on Membrane Fusion: Phosphatidylethanolamine Circumvents the Classical Stalk Model. The journal of physical chemistry. B, 125(49), 13443–13452. [Link]
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Nakano, M., Fukuda, H., Abe, M., & Handa, T. (2010). A Comparative Study of the Effects of Cholesterol and Lanosterol on Hydrated Phosphatidylethanolamine Assemblies: Focusing on Physical Parameters Related to Membrane Fusion. International journal of molecular sciences, 11(1), 164–176. [Link]
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Roy, B., & Chattopadhyay, A. (2021). Effect of Phosphatidylethanolamine and Oleic Acid on Membrane Fusion: Phosphatidylethanolamine Circumvents the Classical Stalk Model. The Journal of Physical Chemistry B, 125(49), 13443-13452. [Link]
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Ali, S., Lin, H. N., Bittman, R., & Huang, C. H. (1990). Binary mixtures of saturated and unsaturated mixed-chain phosphatidylcholines. A differential scanning calorimetry study. Biochemistry, 29(22), 5203-5209. [Link]
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BMG Labtech. (n.d.). Membrane fluidity measurement using UV fluorescence polarization. Retrieved from [Link]
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ResearchGate. (n.d.). Fraction of the lipid acyl chains that show L c -like packing as a.... Retrieved from [Link]
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Pan, J., Dalzini, A., Song, L., & Hristova, K. (2018). Cholesterol and Phosphatidylethanolamine Lipids Exert Opposite Effects on Membrane Modulations Caused by the M2 Amphipathic Helix. Biophysical journal, 115(3), 518–527. [Link]
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Avanti Polar Lipids. (n.d.). 16:0 PE 850705 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine. Retrieved from [Link]
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Cevc, G., & Marsh, D. (1989). Thermodynamics of phospholipid bilayer assembly. Biochemistry, 28(10), 4229–4232. [Link]
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Palermo, G., & Magistrato, A. (2019). Structure and Dynamics of the Acyl Chains in the Membrane Trafficking and Enzymatic Processing of Lipids. Accounts of chemical research, 52(8), 2266–2276. [Link]
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Heimburg, T. (2010). The thermodynamics of simple biomembrane mimetic systems. Biochimica et biophysica acta, 1798(7), 1318–1330. [Link]
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de Almeida, R. F., Joly, E., & Leikin, S. (2009). Phase diagrams of lipid mixtures relevant to the study of membrane rafts. Biophysical journal, 97(6), 1599–1608. [Link]
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Heberle, F. A., & Feigenson, G. W. (2011). Phase diagram of a 4-component lipid mixture: DSPC/DOPC/POPC/chol. Biochimica et biophysica acta, 1808(1), 221–229. [Link]
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ResearchGate. (n.d.). Thermodynamics of Lipid Organization and Domain Formation in Phospholipid Bilayers. Retrieved from [Link]
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Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]
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ResearchGate. (n.d.). Differential scanning calorimetric (DSC) scan for liposomes with different PC composition. Retrieved from [Link]
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Taylor & Francis eBooks. (n.d.). Molecular Theory of Acyl Chain Packing in Lipid and Lipid-Protein Memb. Retrieved from [Link]
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van der Wel, P. C., Strandberg, E., Killian, J. A., & Koeppe, R. E. (1995). Structure and dynamics of the acyl chain of a transmembrane polypeptide. Biochemistry, 34(6), 1961–1971. [Link]
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Avanti Polar Lipids. (n.d.). Avanti® Polar Lipids. Retrieved from [Link]
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Heberle, F. A., & Feigenson, G. W. (2013). Phase Diagram of a Polyunsaturated Lipid Mixture: brain sphingomyelin/1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine/cholesterol. Biochimica et biophysica acta, 1828(11), 2498–2506. [Link]
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Marsh, D. (2009). Thermodynamics of lipid interactions in complex bilayers. Biochimica et biophysica acta, 1788(1), 72–82. [Link]
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Heberle, F. A., & Feigenson, G. W. (2013). Phase Diagram of a 4-Component Lipid Mixture: DSPC/DOPC/POPC/chol. Biochimica et biophysica acta, 1828(11), 2498–2506. [Link]
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Shipley, G. G. (1986). Lateral chain packing in lipids and membranes. ResearchGate. [Link]
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Abu-hassanayn, F., & Al-Akayleh, F. (2020). Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. Heliyon, 6(4), e03816. [Link]
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Križman, M., & Kenda, M. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules (Basel, Switzerland), 26(12), 3698. [Link]
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Kelley, L. A., Butler, D., & Leventis, R. (2022). Lipid loss and compositional change during preparation of liposomes by common biophysical methods. Biochimica et biophysica acta. Biomembranes, 1864(8), 183944. [Link]
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physical characteristics of didecanoyl-PE
An In-Depth Technical Guide to the Physical Characteristics of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (Didecanoyl-PE)
Section 1: Introduction to Didecanoyl-PE
This compound, commonly referred to as Didecanoyl-PE or PE(10:0/10:0), is a synthetic, saturated diacyl-glycerophospholipid. It holds a distinct position in the fields of biophysics, membrane science, and pharmaceutical development. Structurally, it is characterized by a glycerol backbone esterified with two C10:0 fatty acyl chains (decanoic acid) at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position.
The relatively short C10 acyl chains confer unique physical properties compared to its longer-chain homologues, such as increased membrane fluidity and a lower gel-to-liquid crystalline phase transition temperature.[1] These characteristics are highly advantageous in the formulation of lipid-based drug delivery systems, including liposomes and lipid nanoparticles (LNPs).[1] The phosphoethanolamine (PE) headgroup itself is of significant biological relevance; its smaller size and propensity for hydrogen bonding can influence membrane curvature and promote non-bilayer structures, which are critical for processes like membrane fusion and endosomal escape of therapeutic payloads.[1]
This technical guide provides a comprehensive overview of the core , detailing its fundamental properties, self-assembly behavior, and thermotropic phase transitions. Furthermore, it presents standardized, field-proven protocols for the analytical characterization of these properties, offering researchers and formulation scientists a robust framework for their work.
Section 2: Fundamental Physicochemical Properties
The macroscopic and thermodynamic behavior of didecanoyl-PE is dictated by its molecular structure. The key physicochemical properties are summarized in the table below.
| Property | Value / Description | Source(s) |
| Synonyms | 10:0 PE, PE(10:0/10:0) | [1][2] |
| CAS Number | 253685-27-7 | [1][3] |
| Appearance | Off-white to white solid/powder | [1][3] |
| Molecular Formula | C₂₅H₅₀NO₈P | [1][2] |
| Molecular Weight | 523.64 g/mol | [1][2][3] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, and DMF. The related compound, 1,2-didecanoyl-pc, is soluble in ethanol (30 mg/mL) and DMF (20 mg/mL).[4] Forms dispersions in aqueous buffers. | |
| Phase Transition Temp. (Tₘ) | < 29 °C (inferred). The Tₘ decreases with shorter acyl chain length in the PE series (e.g., DLPE (12:0) = 29 °C, DMPE (14:0) = 50 °C).[5] Didecanoyl-PE's short C10 chains result in a Tₘ below that of DLPE. |
Section 3: Self-Assembly in Aqueous Media
As an amphiphilic molecule, didecanoyl-PE spontaneously organizes into ordered structures when hydrated in an aqueous environment. This self-assembly is a thermodynamically driven process governed primarily by the hydrophobic effect, which minimizes the unfavorable interactions between the decanoyl chains and water molecules.
Due to its cylindrical molecular shape, resulting from the balance between the cross-sectional area of its small ethanolamine headgroup and its two C10 acyl chains, didecanoyl-PE predominantly forms lipid bilayers . These bilayers are the fundamental structure of biological membranes and liposomes. In a liposomal context, the bilayers curve to form spherical vesicles, encapsulating an aqueous core. This ability to encapsulate both hydrophilic agents (in the core) and lipophilic agents (within the bilayer) makes it an excellent component for drug delivery vehicles.
While diacyl-PEs strongly favor bilayer formation, under specific conditions of temperature, pressure, or in the presence of certain ions (e.g., Ca²⁺), they can adopt non-lamellar phases, such as the inverted hexagonal (HII) phase, which is relevant for membrane fusion events.
Below is a diagram illustrating the fundamental principle of self-assembly from individual didecanoyl-PE monomers into a stable bilayer structure in an aqueous solution.
Step-by-Step Protocol:
-
Sample Preparation (MLVs): a. Dissolve a known quantity of didecanoyl-PE in chloroform or a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the expected Tₘ. This results in a suspension of multilamellar vesicles (MLVs).
-
DSC Instrument Setup: a. Perform baseline scans with buffer in both the sample and reference pans to ensure instrument stability.
-
Sample Analysis: a. Accurately pipette a precise volume of the MLV suspension into a hermetically sealed DSC sample pan. b. Place an identical volume of the hydration buffer into the reference pan. c. Place both pans in the DSC cell and equilibrate at a temperature at least 20°C below the expected Tₘ. d. Initiate a heating scan at a controlled rate (e.g., 1°C/min) to a temperature at least 20°C above the Tₘ. e. Record the differential heat flow as a function of temperature. Data from a second heating scan is often used for final analysis to ensure thermal history is erased.
-
Data Interpretation: a. The resulting thermogram plots heat flow versus temperature. The endothermic peak represents the gel-to-liquid crystalline phase transition. b. The Tₘ is determined as the temperature at the maximum of the peak. c. The transition enthalpy (ΔH) is calculated by integrating the area under the peak.
Characterization of Vesicle Size by Dynamic Light Scattering (DLS)
Causality: DLS is a non-invasive technique used to measure the size distribution of nanoparticles or vesicles suspended in a liquid. It works by illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the vesicles; smaller particles move faster, causing faster fluctuations. The Stokes-Einstein equation is then used to relate these fluctuations to the particle size (hydrodynamic diameter). This is a critical quality control step in liposome formulation to ensure batch-to-batch consistency and to verify that vesicles are within the desired size range for a given application (e.g., for avoiding rapid clearance by the reticuloendothelial system).
Step-by-Step Protocol:
-
Sample Preparation: a. Prepare unilamellar vesicles (e.g., by extrusion or sonication of MLVs) to achieve a more uniform size distribution. b. Dilute the liposome suspension with the same filtered buffer used for hydration to a concentration suitable for DLS analysis (typically to achieve a count rate within the instrument's optimal range).
-
DLS Measurement: a. Equilibrate the instrument and sample to a controlled temperature (e.g., 25°C). b. Transfer the diluted sample to a clean cuvette. c. Place the cuvette in the DLS instrument. d. Set the measurement parameters, including the viscosity and refractive index of the dispersant (buffer). e. Perform multiple measurements to ensure reproducibility.
-
Data Interpretation: a. The instrument's software generates a size distribution report, typically providing the Z-average diameter (intensity-weighted mean) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value < 0.2 is generally indicative of a monodisperse sample.
Analysis of Monolayer Properties using a Langmuir-Blodgett Trough
Causality: A Langmuir trough allows for the study of didecanoyl-PE behavior in two dimensions at an air-water interface. [6]This technique provides fundamental insights into molecular packing and intermolecular interactions. By compressing a monolayer of the lipid on a water subphase with movable barriers, one can generate a surface pressure-area (π-A) isotherm. [7]This isotherm reveals key information, such as the average area occupied by each molecule and the different physical states (phases) of the monolayer (e.g., gas, liquid-expanded, liquid-condensed, solid) as a function of packing density.
Step-by-Step Protocol:
-
Trough Preparation: a. Thoroughly clean the Langmuir trough and barriers with appropriate solvents (e.g., chloroform, ethanol) and rinse with ultrapure water. b. Fill the trough with an aqueous subphase (e.g., ultrapure water or a buffer). Check for surface purity by compressing the barriers; the surface pressure should remain near zero.
-
Monolayer Formation: a. Prepare a dilute solution of didecanoyl-PE in a volatile, water-immiscible solvent like chloroform (e.g., 1 mg/mL). b. Using a microsyringe, carefully deposit a known volume of the lipid solution onto the subphase surface. c. Allow sufficient time (e.g., 10-15 minutes) for the solvent to evaporate completely.
-
Isotherm Measurement: a. Compress the monolayer by moving the barriers at a slow, constant rate. b. Simultaneously record the surface pressure (measured by a Wilhelmy plate or similar sensor) as a function of the surface area.
-
Data Interpretation: a. Plot surface pressure (π, in mN/m) versus the mean molecular area (A, in Ų/molecule). b. Analyze the different regions of the isotherm to identify phase transitions (indicated by changes in the slope). c. Extrapolate the steepest part of the curve (condensed phase) to zero surface pressure to estimate the limiting molecular area, which represents the cross-sectional area of a tightly packed molecule.
Section 6: Conclusion
This compound is a valuable phospholipid whose physical characteristics are directly attributable to its unique molecular structure: a compact ethanolamine headgroup and dual C10 saturated acyl chains. Its propensity to form fluid bilayer structures at and below physiological temperatures makes it a versatile tool for modulating membrane properties and a key component in the design of advanced lipid-based delivery systems. A thorough characterization of its phase behavior, self-assembly, and interfacial properties using techniques such as DSC, DLS, and Langmuir trough analysis is fundamental to its rational application in research and pharmaceutical development.
Section 7: References
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Tate, M. W., Eikenberry, E. F., Turner, D. C., Shyamsunder, E., & Gruner, S. M. (1991). Determination of the L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine. Chemistry and Physics of Lipids, 57(2-3), 147–156. [Link]
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ResearchGate. (2021). What about the solubility of DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)? Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]
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Human Metabolome Database. (2021). Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). Retrieved January 3, 2026, from [Link]
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Siarom, M. R., & Tatu, C. S. (2014). Calorimetric Behavior of Phosphatidylcholine/Phosphatidylethanolamine Bilayers is Compatible with the Superlattice Model. Biophysical journal, 107(10), 2365–2374. [Link]
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Jarzyna, P., et al. (2021). Insight into the Molecular Mechanism of Surface Interactions of Phosphatidylcholines—Langmuir Monolayer Study Complemented with Molecular Dynamics Simulations. International Journal of Molecular Sciences, 22(11), 5677. [Link]
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Murthy, S. S. N., & Munjal, S. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Molecular Biology Education, 46(5), 459-471. [Link]
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Glyko. (n.d.). This compound. Retrieved January 3, 2026, from [Link]
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Li, Y., et al. (2012). Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC. Pharmaceutical development and technology, 17(2), 195-200. [Link]
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Tan, C. P., & Che Man, Y. B. (2000). Differential Scanning Calorimetric Analysis of Edible Oils: Comparison of Thermal Properties and Chemical Composition. Journal of the American Oil Chemists' Society, 77(2), 143-155. [Link]
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Dynarowicz-Łątka, P., & Hąc-Wydro, K. (2004). A Langmuir film approach to elucidating interactions in lipid membranes: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine/cholesterol/metal cation systems. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1664(1), 1-13. [Link]
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ResearchGate. (2018). What is the transition temperature (Tc) of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (08:0 PC)? Retrieved January 3, 2026, from [Link]
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S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved January 3, 2026, from [Link]
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Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved January 3, 2026, from [Link]
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Kádár, S., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. International Journal of Molecular Sciences, 24(13), 10925. [Link]
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Nanoscience Instruments. (n.d.). Langmuir Films. Retrieved January 3, 2026, from [Link]
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Concordia University. (n.d.). LAB MANUAL Langmuir-Blodgett Film. Retrieved January 3, 2026, from [Link]
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Disalvo, E. A., et al. (2015). Langmuir films at the oil/water interface revisited. Advances in Colloid and Interface Science, 217, 1-13. [Link]
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de Oliveira, R. V. B., et al. (2018). Thermal Analysis of Differential Scan-DSC Calorimetry for the Pure High-Density Polyethylene and Its Variables. International Journal of Engineering Trends and Technology, 65(1), 1-6. [Link]
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Defense Technical Information Center. (1991). Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon. Retrieved January 3, 2026, from [Link]
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The Subtle Influence of a Synthetic Phospholipid: A Technical Guide to 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine in the Context of Cellular Signaling
This technical guide delves into the role of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDGPE), a synthetic saturated phospholipid, within the intricate world of cell signaling. While not a classical signaling molecule, DDGPE's influence on membrane properties and protein function provides a compelling case for its indirect but significant participation in cellular communication. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the biophysical and biochemical properties of specific phospholipid species.
Part 1: Foundational Understanding of this compound (DDGPE)
Molecular Structure and Physicochemical Properties
This compound is a glycerophospholipid characterized by a glycerol backbone, two decanoic acid (10:0) fatty acid chains esterified at the sn-1 and sn-2 positions, and a phosphoethanolamine head group at the sn-3 position.
| Property | Value | Source |
| Molecular Formula | C25H50NO8P | |
| Molecular Weight | 523.6 g/mol | |
| Fatty Acyl Chains | 2x Decanoic Acid (10:0) | |
| Headgroup | Phosphoethanolamine |
The presence of two saturated ten-carbon chains gives DDGPE specific biophysical characteristics that influence the properties of lipid bilayers into which it is incorporated. These shorter acyl chains, compared to more common biological phospholipids with 16 or 18-carbon chains, can increase membrane fluidity and lower the phase transition temperature.[1]
The Broader Context: Phosphatidylethanolamine (PE) in Cellular Membranes
Phosphatidylethanolamine (PE) is a major constituent of biological membranes, typically ranking as the second most abundant phospholipid after phosphatidylcholine (PC).[2] PEs are known to play several critical roles that can influence cell signaling:
-
Membrane Curvature and Dynamics: The relatively small ethanolamine headgroup of PE imparts a conical shape to the molecule, which induces negative curvature in lipid bilayers. This property is crucial for processes involving membrane fusion and fission, such as vesicle trafficking, endocytosis, and exocytosis.[3][4]
-
Protein Localization and Function: PE can directly interact with and modulate the function of membrane proteins, influencing their conformational changes and localization within the membrane.[4][5]
-
Precursor to Signaling Molecules: PE can be a substrate for enzymes that generate other signaling lipids. For instance, it can be converted to other phospholipids, thereby altering the signaling landscape of the membrane.[3]
-
Role in Autophagy: PE is essential for the formation of autophagosomes, a key process in cellular homeostasis. It conjugates with LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-PE (LC3-II), which is critical for autophagosomal membrane expansion and closure.[3]
Part 2: The Indirect Signaling Role of DDGPE: Modulation of P-glycoprotein Activity
While direct evidence for DDGPE as a primary or secondary messenger in a signaling cascade is lacking, a significant role in modulating cellular signaling can be inferred from its interaction with membrane transport proteins, most notably P-glycoprotein (P-gp).
P-glycoprotein: A Key Player in Cellular Efflux and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-binding cassette (ABC) transporter that actively effluxes a wide variety of substrates from cells.[6] This function is critical in maintaining cellular homeostasis by removing toxins, but it is also a major contributor to multidrug resistance in cancer cells, where it pumps chemotherapeutic agents out of the cell, reducing their efficacy.[6] P-gp is also expressed in barrier tissues like the blood-brain barrier, where it limits the entry of many drugs into the central nervous system.[6]
DDGPE as a P-glycoprotein Inhibitor
Research has indicated that DDGPE can act as an inhibitor of P-glycoprotein.[7] The precise mechanism of inhibition by phospholipids is an area of active investigation, but several plausible mechanisms exist for P-gp inhibitors in general:
-
Competitive or Non-competitive Binding: The inhibitor may bind to the same site as the substrate (competitive) or to an allosteric site (non-competitive), thereby preventing substrate binding and transport.[6][8]
-
Interference with ATP Hydrolysis: The inhibitor could interfere with the ATP binding or hydrolysis cycle of P-gp, which is necessary to power the transport process.[6][9]
-
Alteration of Membrane Environment: Lipidic modulators can alter the fluidity and organization of the lipid bilayer surrounding P-gp, which can in turn affect its conformational changes and transport activity.[6][9]
Given DDGPE's nature as a phospholipid with shorter acyl chains, it is plausible that its inhibitory effect stems from a combination of direct interaction with P-gp and modulation of the local membrane environment.
Caption: Proposed mechanism of P-gp inhibition by DDGPE.
Part 3: Experimental Methodologies for Studying DDGPE's Cellular Effects
To rigorously investigate the role of DDGPE in cell signaling, a multi-faceted experimental approach is required. This section outlines key protocols for preparing DDGPE-containing model membranes and for assessing its interaction with membrane proteins.
Preparation of DDGPE-Containing Liposomes
Liposomes are artificially prepared vesicles that serve as excellent model systems for biological membranes. The following protocol describes the preparation of DDGPE-containing liposomes using the thin-film hydration method followed by extrusion.
Protocol 1: Thin-Film Hydration and Extrusion
-
Lipid Dissolution:
-
Weigh the desired amount of this compound (DDGPE) and any other lipids (e.g., cholesterol, other phospholipids) to be included in the formulation.
-
Dissolve the lipid mixture in a suitable organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture) in a round-bottom flask. Ensure complete dissolution by gentle swirling.[10]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Submerge the flask in a water bath set to a temperature above the boiling point of the solvent.
-
Rotate the flask and apply a vacuum to evaporate the solvent, which will result in a thin, uniform lipid film on the inner surface of the flask.[10]
-
To ensure complete removal of residual solvent, the film can be further dried under a stream of nitrogen or argon gas, followed by desiccation under vacuum for at least one hour.
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the dry lipid film. If encapsulating a hydrophilic substance, it should be dissolved in this buffer.
-
Agitate the flask by gentle rotation or vortexing to hydrate the lipid film. This will lead to the spontaneous formation of multilamellar vesicles (MLVs). This step should be performed at a temperature above the phase transition temperature of the lipid mixture.[10]
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into a syringe and pass it through the extruder membrane to a second syringe.
-
Repeat this extrusion process an odd number of times (typically 11-21 passes) to ensure a uniform population of large unilamellar vesicles (LUVs).[10]
-
Caption: Workflow for preparing DDGPE-containing liposomes.
Assessing Lipid-Protein Interactions
To investigate the interaction between DDGPE and a protein of interest (e.g., P-glycoprotein), several biophysical and biochemical assays can be employed.
Protocol 2: Protein-Liposome Co-sedimentation Assay
This assay determines if a protein binds to liposomes by separating liposome-bound protein from unbound protein via centrifugation.
-
Prepare DDGPE-containing liposomes as described in Protocol 1.
-
Incubate the protein of interest with the liposomes at a desired molar ratio in a suitable buffer.
-
Include control samples:
-
Protein alone (no liposomes).
-
Liposomes alone (no protein).
-
Protein with control liposomes (lacking DDGPE).
-
-
Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the liposomes and any bound protein.
-
Separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Analyze the protein content in the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting. An increase in the amount of protein in the pellet in the presence of DDGPE-containing liposomes compared to controls indicates an interaction.
Functional Assays for P-glycoprotein Activity
To determine if DDGPE inhibits P-gp function, cellular-based transport assays are essential.
Protocol 3: Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein. In cells overexpressing P-gp, calcein-AM is effluxed before it can be cleaved, resulting in low intracellular fluorescence. Inhibition of P-gp leads to increased intracellular calcein fluorescence.
-
Culture cells with and without overexpression of P-gp.
-
Pre-incubate the cells with varying concentrations of DDGPE (delivered via liposomes or another vehicle) or a known P-gp inhibitor (positive control) for a specified time.
-
Add Calcein-AM to the cells and incubate.
-
Wash the cells to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Analyze the data: An increase in calcein fluorescence in P-gp overexpressing cells treated with DDGPE indicates inhibition of P-gp-mediated efflux.
Part 4: Concluding Remarks and Future Directions
This compound, while a synthetic phospholipid not abundant in nature, serves as a valuable tool for dissecting the intricate relationship between lipid bilayer properties and membrane protein function. Its demonstrated ability to inhibit P-glycoprotein provides a clear example of how a specific lipid species can indirectly influence cellular signaling by modulating the activity of a key transporter involved in drug disposition and resistance.
Future research should focus on elucidating the precise molecular mechanism of DDGPE-mediated P-gp inhibition. Advanced techniques such as surface plasmon resonance (SPR) for quantifying binding affinity and cryo-electron microscopy (cryo-EM) for structural insights could provide a more detailed picture of this interaction. Furthermore, investigating the impact of DDGPE on the function of other membrane proteins, particularly those involved in signaling, will broaden our understanding of how subtle changes in the lipid environment can have profound effects on cellular communication.
References
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An In-depth Technical Guide to 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDGPE): Synthesis, Metabolism, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (DDGPE), a synthetic, saturated phospholipid with growing importance in biomedical research and pharmaceutical development. As a medium-chain glycerophospholipid, DDGPE exhibits unique physicochemical properties that distinguish it from its long-chain counterparts, notably its influence on membrane fluidity and its utility in advanced drug delivery systems. This document details the semi-synthetic pathways for DDGPE, its presumptive metabolic fate through enzymatic degradation, its role in modulating membrane biophysics, and its applications in liposomal formulations. Furthermore, we present validated, step-by-step protocols for the extraction and quantification of DDGPE using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing researchers with the necessary tools for its accurate analysis in complex biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of DDGPE in their work.
Introduction: The Significance of this compound (DDGPE)
This compound, also known as PE(10:0/10:0), is a glycerophosphoethanolamine where the glycerol backbone is esterified with two decanoic acid (C10:0) chains at the sn-1 and sn-2 positions.[1] Unlike the more common long-chain phospholipids that constitute the bulk of biological membranes, DDGPE's medium-chain fatty acids impart distinct properties that make it a valuable tool in research and pharmaceutical formulation.
The primary utility of DDGPE stems from its ability to increase membrane fluidity and lower the phase transition temperature of lipid bilayers.[2] This is a direct consequence of the shorter C10 acyl chains, which have weaker van der Waals interactions compared to longer chains, leading to a less ordered and more dynamic membrane structure.[3][4] This modulation of membrane properties is highly advantageous in the design of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).[2] The phosphoethanolamine (PE) headgroup itself is known to promote non-bilayer hexagonal phases, which can facilitate membrane fusion and endosomal escape, critical steps for the intracellular delivery of therapeutic payloads.[2][5][6]
This guide will explore the key aspects of DDGPE, from its chemical synthesis to its functional applications and analytical quantification.
Physicochemical Properties of DDGPE
The defining characteristics of DDGPE are rooted in its molecular structure. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate | [1] |
| Molecular Formula | C25H50NO8P | [7] |
| Molecular Weight | 523.6 g/mol | [7] |
| Acyl Chains | 2x Decanoic Acid (10:0) | [1] |
| Predicted XLogP3 | 3.8 | [7] |
| Key Feature | Increases membrane fluidity | [2] |
The two saturated 10-carbon acyl chains are the primary determinants of its biophysical behavior. In a lipid bilayer, these shorter chains reduce the packing density of the phospholipids, which in turn lowers the main phase transition temperature (Tm) from a gel-like state to a more fluid, liquid-crystalline state.[4][8] While a specific Tm for pure DDGPE is not widely reported, it is expected to be significantly lower than that of its longer-chain counterparts like dipalmitoyl-PE (DPPE, 16:0), which has a Tm of 63°C.[9] This property is crucial for creating liposomes that are fluid and fusogenic at physiological temperatures.
Synthesis and Metabolic Fate of DDGPE
As a synthetic lipid, DDGPE does not have a de novo biosynthetic pathway in mammalian cells. Its presence in a biological system is the result of external administration. Therefore, its "metabolism" is considered in the context of its chemical synthesis and subsequent degradation by endogenous enzymes.
Chemical Synthesis of DDGPE
The synthesis of DDGPE can be achieved through a semi-synthetic approach, typically starting from a readily available glycerophosphoethanolamine backbone or a precursor phospholipid. A generalizable and efficient method involves the acylation of sn-glycero-3-phosphoethanolamine (GPE) with decanoic acid.[10] A plausible synthetic route is outlined below and visualized in the accompanying diagram.
Step 1: Protection of the Amine Group. The primary amine of the ethanolamine headgroup is protected to prevent it from reacting during the acylation step. A common protecting group is the trityl group.[11][12]
Step 2: Acylation of the Glycerol Backbone. The protected GPE is then acylated using an activated form of decanoic acid, such as decanoyl anhydride, in the presence of a catalyst like N,N-dimethyl-4-aminopyridine (DMAP).[10] This reaction forms the ester linkages at the sn-1 and sn-2 positions of the glycerol backbone.
Step 3: Deprotection of the Amine Group. The trityl group is removed under mild acidic conditions, for example, using trifluoroacetic acid, to yield the final DDGPE product.[11][12]
Caption: Semi-synthetic pathway for DDGPE production.
Enzymatic Degradation of DDGPE
Once introduced into a biological system, DDGPE is susceptible to degradation by phospholipases, a class of enzymes that hydrolyze phospholipids.[3] The primary sites of cleavage are the ester bonds of the acyl chains and the phosphodiester bonds of the headgroup. The shorter, medium-chain fatty acids of DDGPE may influence the rate of hydrolysis by these enzymes.[13][14]
-
Phospholipase A1 (PLA1): Cleaves the ester bond at the sn-1 position, releasing decanoic acid and 2-decanoyl-sn-glycero-3-phosphoethanolamine (a lyso-PE).[15]
-
Phospholipase A2 (PLA2): Cleaves the ester bond at the sn-2 position, releasing decanoic acid and 1-decanoyl-sn-glycero-3-phosphoethanolamine.[3]
-
Phospholipase C (PLC): Cleaves the phosphodiester bond between the glycerol backbone and the phosphate group, yielding 1,2-didecanoyl-sn-glycerol (a diacylglycerol) and phosphoethanolamine.[3]
-
Phospholipase D (PLD): Cleaves the phosphodiester bond between the phosphate and the ethanolamine headgroup, producing 1,2-didecanoyl-sn-glycero-3-phosphate (phosphatidic acid) and ethanolamine.[3]
The degradation products—medium-chain fatty acids and lysophospholipids—can be further metabolized or incorporated into other cellular pathways.
Caption: Enzymatic degradation pathways of DDGPE by phospholipases.
Applications in Research and Drug Development
The unique properties of DDGPE make it a valuable component in various research and therapeutic applications, primarily centered around its use in lipid-based delivery systems.
Liposomal Drug Delivery
DDGPE is incorporated into liposomal formulations to enhance their efficacy.[2] Its inclusion can:
-
Increase Membrane Fluidity: This can facilitate the release of encapsulated drugs, particularly in response to environmental triggers.[16]
-
Promote Endosomal Escape: The PE headgroup's propensity to form non-bilayer structures can destabilize the endosomal membrane after cellular uptake, allowing the liposome's contents to be released into the cytoplasm rather than being degraded in lysosomes.[5] This is particularly important for the delivery of nucleic acids and other sensitive biologics.
-
Create pH-Sensitive Liposomes: In combination with other lipids like cholesteryl hemisuccinate (CHEMS), DDGPE can be used to create liposomes that are stable at physiological pH but become destabilized and release their payload in the acidic environment of tumors or endosomes.[17] For instance, pH-sensitive liposomes have been shown to release over 80% of their cargo at pH 5.5, mimicking the endosomal environment.[17]
Model Membranes and Biophysical Studies
DDGPE is also used in the creation of model membranes to study the influence of acyl chain length on membrane properties such as fluidity, permeability, and protein-lipid interactions.[18][19] Its defined, homogenous structure makes it ideal for creating reproducible model systems.
Analytical Methodologies: A Protocol for DDGPE Quantification
Accurate quantification of DDGPE is essential for pharmacokinetic studies, formulation development, and understanding its biological fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[20]
Lipid Extraction from Biological Matrices
A robust extraction method is critical to ensure high recovery of DDGPE while minimizing matrix effects. The Methyl-tert-butyl ether (MTBE) method is a widely used and effective protocol.
Protocol 1: MTBE Lipid Extraction
-
Sample Preparation: Homogenize tissue samples or use a known volume of biofluid (e.g., plasma).
-
Internal Standard Spiking: Add an appropriate internal standard. For DDGPE, a deuterated or 13C-labeled PE with similar chain lengths is ideal. If not available, a PE with non-endogenous odd-chain fatty acids (e.g., PE(17:0/17:0)) can be used.
-
Solvent Addition: Add cold methanol, followed by MTBE, to the sample. A common ratio is 1:3:10 (sample aqueous volume:methanol:MTBE).
-
Phase Separation: Vortex thoroughly and then add water to induce phase separation.
-
Centrifugation: Centrifuge at low temperature (e.g., 4°C) to pellet precipitated protein and clearly separate the aqueous and organic layers.
-
Collection: Carefully collect the upper (organic) phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile/isopropanol/water).
LC-MS/MS Quantification
This protocol outlines a method using Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of DDGPE.
Protocol 2: LC-MS/MS Analysis of DDGPE
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for separating phospholipid classes. A C18 reversed-phase column can also be used.[21]
-
Mobile Phase A: Acetonitrile/water with an additive like ammonium formate or acetate.
-
Mobile Phase B: Water/acetonitrile with the same additive.
-
Gradient: A gradient from high organic to higher aqueous content for reversed-phase, or the opposite for HILIC, to elute the phospholipids.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: The MRM experiment involves selecting the precursor ion (the protonated DDGPE molecule) and monitoring for a specific product ion after fragmentation.
-
Precursor Ion [M+H]+: m/z 524.3
-
Product Ion: The neutral loss of the phosphoethanolamine headgroup (141 Da) is a characteristic fragmentation pattern for PEs. Therefore, a common product ion to monitor would be m/z 383.3 ([M+H-141]+).[9]
-
-
Data Analysis: Quantify the amount of DDGPE by comparing the peak area of its MRM transition to that of the internal standard.
-
Caption: Experimental workflow for the quantification of DDGPE.
Conclusion and Future Perspectives
This compound is a synthetic phospholipid with significant potential in the fields of drug delivery and membrane biophysics. Its medium-chain fatty acids confer unique properties, most notably the ability to increase membrane fluidity and promote fusogenic events. While not a component of natural metabolic pathways, its predictable degradation by endogenous phospholipases ensures its biocompatibility. The analytical methods detailed in this guide provide a robust framework for its reliable quantification, enabling further research into its pharmacokinetic profile and delivery efficiency.
Future research will likely focus on optimizing the use of DDGPE in targeted and stimulus-responsive drug delivery systems. Its role in the formulation of lipid nanoparticles for the delivery of genetic material is an area of particular promise. A deeper understanding of how its interaction with specific phospholipases can be tuned to control drug release rates will further enhance its utility. As the demand for sophisticated drug delivery technologies grows, the importance of well-characterized synthetic lipids like DDGPE will undoubtedly continue to increase.
References
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Gowda, S. B., Fuda, H., Yamamoto, Y., Chiba, H., & Nakagawa, K. (2020). A Simple and Efficient Method for Synthesis of sn-Glycero-Phosphoethanolamine. Lipids, 55(4), 415-422. [Link][11]
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Gowda, S. B., Fuda, H., Yamamoto, Y., Chiba, H., & Nakagawa, K. (2020). A Simple and Efficient Method for Synthesis of sn‐Glycero‐Phosphoethanolamine. Lipids, 55(4), 415-422. [Link][12]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
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Kim, H. J., & Yoon, H. R. (2014). Phosphatidylcholine Enrichment With Medium Chain Fatty Acids by Immobilized Phospholipase A(1) -Catalyzed Acidolysis. Journal of the American Oil Chemists' Society, 91(11), 1895-1902. [Link][13]
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Gupta, C. M., Radhakrishnan, R., & Khorana, H. G. (1977). Glycerophospholipid synthesis: improved general method and new analogs containing photoactivable groups. Proceedings of the National Academy of Sciences, 74(10), 4315-4319. [Link][10]
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Wang, C. S., Hartsuck, J., & McConathy, W. J. (1990). Medium-chain versus long-chain triacylglycerol emulsion hydrolysis by lipoprotein lipase and hepatic lipase: implications for the mechanisms of lipase action. Biochemistry, 29(5), 1136-1142. [Link][14]
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Ochoa-Flores, A. A., Hernandez-Becerra, J. A., & Garcia, H. S. (2013). Phosphatidylcholine enrichment with medium chain fatty acids by immobilized phospholipase A 1 -catalyzed acidolysis. Grasas y Aceites, 64(5), 509-516. [Link][22]
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Ali, A., & Al-Sanea, M. M. (2025). Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. Pharmaceutics, 17(7), 1234. [Link][5]
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Mouchlis, V. D., & Dennis, E. A. (2022). Current Knowledge on Mammalian Phospholipase A1, Brief History, Structures, Biochemical and Pathophysiological Roles. International Journal of Molecular Sciences, 23(21), 13091. [Link][15]
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Heberle, F. A., & Feigenson, G. W. (2011). Phase Separation in Lipid Membranes. Cold Spring Harbor Perspectives in Biology, 3(4), a004630. [Link][23]
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Ellens, H., Bentz, J., & Szoka, F. C. (1986). Destabilization of phosphatidylethanolamine liposomes at the hexagonal phase transition temperature. Biochemistry, 25(2), 285-294. [Link][6]
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Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2019). Evaluating a targeted multiple reaction monitoring approach to global untargeted lipidomic analyses of human plasma. Journal of the American Society for Mass Spectrometry, 30(10), 2097-2106. [Link][21]
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Alessandrini, A., & Facci, P. (2009). Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers. Biophysical Journal, 97(11), 3054-3062. [Link][19]
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Alvi, M., & Ahmad, S. (2022). pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin. Pharmaceutics, 14(1), 108. [Link][17]
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Heimburg, T. (2007). Phase Transitions in Biological Membranes. Niels Bohr Institute, University of Copenhagen. [Link][8]
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Akter, F., & D'Souza, M. J. (2021). Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes. Journal of Drug Delivery Science and Technology, 66, 102804. [Link][16]
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Gendaszewska-Darmach, E., & Golebiowska, J. (2018). Synthesis and Biological Evaluation of Novel Phosphatidylcholine Analogues Containing Monoterpene Acids as Potent Antiproliferative Agents. Molecules, 23(11), 2824. [Link][24]
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Jung, H. Y., Kim, T. H., Hadinoto, K., & Park, J. W. (2024). Preparation and stability of lipid nanoparticles excluding 1,2-distearoyl-sn-glycero-3-phosphocholine. Tenside Surfactants Detergents, 61(6), 622-626. [Link][27][28]
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natural occurrence of didecanoyl-sn-glycero-3-phosphoethanolamine
An In-Depth Technical Guide on the Natural Occurrence of Didecanoyl-sn-glycero-3-phosphoethanolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didecanoyl-sn-glycero-3-phosphoethanolamine (DDGPE), also designated as PE(10:0/10:0), is a glycerophospholipid characterized by a glycerol backbone, two decanoic acid (10:0) acyl chains at the sn-1 and sn-2 positions, and a phosphoethanolamine head group. While not as extensively studied as its long-chain unsaturated counterparts, DDGPE has been identified as a naturally occurring metabolite in certain biological systems, most notably in bacteria. This technical guide provides a comprehensive overview of the current scientific understanding of DDGPE, focusing on its natural occurrence, biosynthesis, potential biological activities, and detailed methodologies for its extraction and analysis. This document is intended to serve as a valuable resource for researchers in lipidomics, microbiology, and drug development who are interested in the roles and applications of medium-chain phospholipids.
Introduction to Didecanoyl-sn-glycero-3-phosphoethanolamine
Glycerophospholipids are fundamental components of cellular membranes and play crucial roles in signal transduction and energy storage. The specific acyl chains esterified to the glycerol backbone largely determine the physicochemical properties and biological functions of these molecules. Didecanoyl-sn-glycero-3-phosphoethanolamine is a member of the N-acylphosphatidylethanolamine (NAPE) family, which are precursors to the bioactive N-acylethanolamines (NAEs)[1][2].
Physicochemical Properties of DDGPE
A summary of the key physicochemical properties of DDGPE is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C25H50NO8P | PubChem |
| Molecular Weight | 523.6 g/mol | PubChem[1] |
| IUPAC Name | [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate | PubChem[1] |
| Synonyms | PE(10:0/10:0), 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine | PubChem[1] |
Natural Occurrence of DDGPE
The presence of DDGPE in biological systems appears to be specific to certain organisms and tissues.
Bacterial Membranes
The most well-documented natural source of DDGPE is the bacterium Escherichia coli. It is recognized as a metabolite in the K12, MG1655 strain of E. coli[1]. The lipid composition of bacterial membranes is dynamic and can be altered in response to environmental stressors. A study on the effects of an anthocyanin fraction from Clitoria ternatea on E. coli demonstrated a decrease in the levels of PE(10:0/10:0) upon treatment, suggesting a role for this lipid in maintaining membrane integrity[3][4].
Mammalian Tissues
The endogenous presence of DDGPE in mammals is not as clearly established. While many N-acylphosphatidylethanolamines with longer, unsaturated acyl chains are well-known constituents of mammalian cell membranes, the occurrence of medium-chain species like DDGPE is less common. However, one study identified PE(10:0/10:0) in a comparative lipidomic analysis of control and glaucomatous human trabecular meshwork, with elevated levels observed in the glaucomatous tissue. This finding suggests a potential, albeit not fully understood, presence and role in specific human tissues or pathological conditions.
It is important to note that the phosphocholine analogue, 1,2-didecanoyl-sn-glycero-3-phosphocholine, has been described as not being a naturally occurring metabolite in humans and is considered part of the exposome. This raises the possibility that the presence of DDGPE in human tissues could, in some cases, be of exogenous origin.
Plants
To date, there is no specific evidence for the natural occurrence of DDGPE in plants. Plant lipidomics studies have identified various other N-acylphosphatidylethanolamines, which are involved in responses to cellular stress[5].
Biosynthesis of DDGPE
The biosynthesis of DDGPE follows the general pathway for N-acylphosphatidylethanolamine (NAPE) synthesis. This process is initiated by the transfer of an acyl chain to the amino group of phosphatidylethanolamine (PE)[1][2].
The key enzyme in this step is an N-acyltransferase (NAT). In the case of DDGPE, a decanoyl group would be transferred. The source of this decanoyl group can be another phospholipid. In bacteria, the biosynthesis of the precursor phosphatidylethanolamine is a well-characterized pathway[6].
Biological Roles and Potential Applications
The specific biological functions of DDGPE are still under investigation, but initial findings and studies on related medium-chain phospholipids suggest intriguing possibilities.
Role in Bacterial Membranes
As a component of the E. coli membrane, DDGPE likely contributes to the structural integrity and fluidity of the lipid bilayer. The observed decrease in its levels in response to antibacterial compounds suggests that its presence is important for the bacterium's survival under stress[3][4].
P-glycoprotein (P-gp) Inhibition
There is evidence to suggest that medium-chain phospholipids can act as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells and affects the bioavailability of many drugs[7][8]. A study investigating the inhibitory effects of various phospholipids found that phosphatidylcholines with two saturated fatty acid residues of eight (8:0 PC) or ten (10:0 PC) carbon atoms displayed significant P-gp inhibition[1]. It is plausible that DDGPE, which also possesses two 10-carbon acyl chains, could exhibit similar P-gp inhibitory properties. This potential activity warrants further investigation and could open avenues for the use of DDGPE as an excipient in pharmaceutical formulations to enhance the efficacy of P-gp substrate drugs.
Analytical Methodologies
The accurate detection and quantification of DDGPE in complex biological matrices require robust analytical techniques, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction of DDGPE from Bacterial Cultures
A modified Bligh & Dyer method is commonly used for the extraction of total lipids from bacterial cells.
Protocol 1: Lipid Extraction from E. coli
-
Cell Harvesting: Grow E. coli cultures to the desired growth phase (e.g., mid-logarithmic). Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any residual growth medium.
-
Lysis and Extraction:
-
Resuspend the cell pellet in a glass tube with 1 mL of deionized water.
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of deionized water and vortex for 30 seconds.
-
-
Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Storage: The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon) until analysis.
The following diagram illustrates the general workflow for the analysis of DDGPE.
LC-MS/MS Analysis of DDGPE
Reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is a highly sensitive and specific method for the quantification of DDGPE.
Instrumentation and Conditions:
-
Liquid Chromatography: A C18 reversed-phase column is suitable for the separation of DDGPE from other phospholipid species.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of phosphatidylethanolamines.
-
Mass Spectrometry: The analysis is performed using MRM. Specific precursor-to-product ion transitions are monitored for DDGPE and an appropriate internal standard.
Table 2: Mass Spectrometry Parameters for DDGPE Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| DDGPE (PE(10:0/10:0)) | 524.4 | 383.4 | Positive |
| Internal Standard (e.g., PE(17:0/17:0)) | 664.6 | 523.6 | Positive |
Note: The precursor ion for PE in positive mode is [M+H]+. The product ion corresponds to the neutral loss of the phosphoethanolamine head group (141 Da).
Protocol 2: LC-MS/MS Quantification of DDGPE
-
Sample Preparation: Reconstitute the dried lipid extract in a known volume of the initial mobile phase. Add an appropriate internal standard (e.g., a PE species with odd-chain fatty acids not present in the sample) at a known concentration.
-
Injection: Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode using the transitions specified in Table 2.
-
Quantification: Integrate the peak areas for DDGPE and the internal standard. Calculate the concentration of DDGPE in the original sample based on the peak area ratio relative to the internal standard and the initial sample volume/mass.
Conclusion
Didecanoyl-sn-glycero-3-phosphoethanolamine is a naturally occurring medium-chain phospholipid with a confirmed presence in the bacterium Escherichia coli and a potential, though less defined, role in mammalian tissues. Its biosynthesis follows the general pathway for NAPE formation. While its specific biological functions are still being elucidated, its involvement in bacterial membrane integrity and the potential P-glycoprotein inhibitory activity of related medium-chain phospholipids suggest promising areas for future research. The analytical methodologies outlined in this guide, based on LC-MS/MS, provide a robust framework for the accurate identification and quantification of DDGPE in biological samples, which will be crucial for advancing our understanding of this intriguing molecule.
References
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Simon, S., et al. (2012). Inhibitory effect of phospholipids on P-glycoprotein: cellular studies in Caco-2, MDCKII mdr1 and MDCKII wildtype cells and P-gp ATPase activity measurements. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(9), 1209-1220. [Link]
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An In-Depth Technical Guide to 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (CAS Number: 253685-27-7), a synthetic phospholipid of significant interest in the fields of drug delivery, membrane biophysics, and lipidomics. This document delves into its chemical identity, physicochemical properties, and synthesis, with a strong emphasis on its practical applications. Detailed protocols for the formulation of lipid-based drug delivery systems and its utility in the study of membrane proteins are presented. The guide is intended to be a valuable resource for researchers and professionals, offering both foundational knowledge and actionable experimental insights.
Introduction: Unveiling a Versatile Phospholipid
This compound, commonly referred to as DDPE or 10:0 PE, is a saturated diacyl-glycerophospholipid. Its structure is characterized by a glycerol backbone esterified with two decanoic acid (C10:0) chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position. This synthetic phospholipid serves as a crucial tool in the development of lipid-based delivery systems and in fundamental membrane research.[1] The relatively short C10 fatty acyl chains of DDPE confer unique properties, such as increased membrane fluidity and a lower phase transition temperature, which are highly advantageous for applications like drug encapsulation and controlled release.[1] Furthermore, the phosphoethanolamine headgroup is known to promote membrane fusion and facilitate endosomal escape, making DDPE particularly valuable in the delivery of therapeutic molecules, including nucleic acids, into the cytoplasm of target cells.[1]
Chemical Identity and Synonyms
A clear understanding of the nomenclature of this compound is essential for navigating scientific literature and chemical databases.
| Identifier | Value | Source |
| CAS Number | 253685-27-7 | [1] |
| Molecular Formula | C25H50NO8P | [1][2] |
| Molecular Weight | 523.64 g/mol | [1][2] |
| IUPAC Name | [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate | [2] |
| Synonyms | This compound, 10:0 PE, DDPE, PE(10:0/10:0) | [2] |
| LIPID MAPS ID | LMGP02010101 | [2] |
Physicochemical Properties
The utility of DDPE in various applications is a direct consequence of its distinct physicochemical characteristics.
| Property | Value/Description | Significance |
| Appearance | Off-white to white solid | [1] |
| Purity | Typically >98% | High purity is crucial for reproducible experimental results. |
| Storage Temperature | -20°C | [1] |
| Phase Transition Temperature (Tm) | Low (specific value not widely reported, but significantly lower than longer-chain PEs like DPPE at 63°C) | The short C10 acyl chains result in a lower Tm, leading to a more fluid membrane at physiological temperatures, which can be beneficial for drug delivery and membrane protein studies. |
| Solubility | Soluble in organic solvents such as ethanol and DMF. A related compound, 1,2-didecanoyl-sn-glycero-3-phosphocholine, is soluble in ethanol (30 mg/ml) and DMF (20 mg/ml). | [3] Solubility in organic solvents is critical for the initial steps of liposome preparation, particularly the thin-film hydration method. |
Synthesis of this compound
While detailed, step-by-step synthesis protocols for DDPE are often proprietary, the general approach for synthesizing diacyl-glycerophosphoethanolamines involves a multi-step process. A representative synthesis of a related compound, sn-glycero-3-phosphoethanolamine, from 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) highlights the key chemical transformations.[4] This semi-synthetic approach involves the protection of the primary amine of the phosphoethanolamine headgroup, followed by hydrolysis of the fatty acid esters, and subsequent deprotection.[4]
A plausible synthetic route for DDPE would likely involve the acylation of a protected sn-glycero-3-phosphoethanolamine backbone with decanoyl chloride or decanoic anhydride.
Caption: Generalized synthetic pathway for DDPE.
Applications in Drug Delivery and Liposome Formulation
The primary application of DDPE lies in its use as a component of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).[1] Its amphipathic nature allows it to self-assemble into bilayer vesicles in aqueous environments, encapsulating both hydrophilic and hydrophobic therapeutic agents.
Rationale for Using DDPE in Drug Delivery
-
Enhanced Membrane Fluidity: The short C10 acyl chains of DDPE increase the fluidity of the lipid bilayer, which can facilitate the encapsulation of drugs and their subsequent release.[1]
-
Promotion of Endosomal Escape: The phosphoethanolamine headgroup can promote the transition from a lamellar to a non-lamellar (hexagonal) phase, which is believed to facilitate the fusion of the lipid carrier with the endosomal membrane, leading to the release of the payload into the cytoplasm.[1] This is particularly advantageous for the delivery of nucleic acids and other macromolecules that are susceptible to degradation in the endo-lysosomal pathway.
Experimental Protocol: Preparation of DDPE-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes with a controlled size distribution.
Materials:
-
This compound (DDPE)
-
Other lipids (e.g., cholesterol, if desired to modulate membrane rigidity)
-
Organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Weigh the desired amount of DDPE and any other lipids and dissolve them in the organic solvent in a round-bottom flask.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure while rotating the flask in a water bath set to a temperature above the boiling point of the solvent. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Film Drying: Further dry the lipid film under a high vacuum for at least one hour to remove any residual organic solvent.
-
Hydration: Add the hydration buffer (containing the hydrophilic drug, if applicable) to the flask with the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid mixture. Agitate the flask gently to hydrate the film, which will lead to the spontaneous formation of multilamellar vesicles (MLVs).
-
Extrusion (Size Reduction):
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane.
-
Transfer the MLV suspension to a syringe and pass it through the extruder to another syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a uniform size distribution of large unilamellar vesicles (LUVs).
-
Caption: Workflow for liposome preparation.
Role in Membrane Protein Research
The study of integral membrane proteins often requires their removal from the native cell membrane and reconstitution into a model lipid bilayer that mimics their natural environment. DDPE and other synthetic phospholipids are valuable tools in this field.
Reconstitution of Membrane Proteins
DDPE can be used to form lipid bilayers in various platforms for studying membrane proteins, such as:
-
Liposomes/Proteoliposomes: Reconstituting membrane proteins into liposomes allows for functional assays in a controlled lipid environment.
-
Nanodiscs: These are small, discoidal lipid bilayers stabilized by a scaffold protein, which provide a more native-like environment for single-molecule studies of membrane proteins.
-
Bicelles: These are disc-shaped aggregates of long-chain and short-chain phospholipids that can be used for NMR studies of membrane proteins. The use of lipids with varied headgroups, such as PE, can improve the stability and mimic the native membrane environment in these systems.[5]
The choice of lipid composition, including the presence of PE lipids like DDPE, can significantly impact the stability and function of the reconstituted protein.[5]
Biological Fate and Metabolism
Exogenous phosphatidylethanolamines are metabolized in the body through established pathways of lipid metabolism. The primary routes for the metabolism of PE are the CDP-ethanolamine (Kennedy) pathway and the phosphatidylserine decarboxylase (PSD) pathway.[6] When DDPE is introduced into a biological system, it is likely to be broken down by phospholipases into its constituent parts: decanoic acid, glycerol, phosphate, and ethanolamine. These components can then enter their respective metabolic pools.
Caption: Probable metabolic fate of DDPE.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of any dust or aerosols.[7]
-
Storage: Store in a tightly sealed container at the recommended temperature of -20°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a synthetic phospholipid with unique properties that make it an invaluable tool for researchers in drug delivery and membrane biophysics. Its ability to form fluid and fusogenic lipid bilayers facilitates the development of advanced therapeutic delivery systems. As research into lipid-based technologies continues to expand, the demand for well-characterized and high-purity lipids like DDPE is expected to grow. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering scientists to effectively utilize this versatile molecule in their research endeavors.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Gibellini, F., & Smith, T. K. (2015). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine. In Lipid metabolism (pp. 1-13). Springer, Cham.
- Lloris-Garcerá, P., Sluchanko, N. N., & Gennis, R. B. (2013). Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1828(2), 481-489.
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Methodological & Application
Application Notes and Protocols for the Preparation of Liposomes with 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE)
Abstract
This comprehensive guide provides a detailed framework for the preparation and characterization of liposomes incorporating 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE). DDPE is a synthetic phospholipid distinguished by its short C10:0 saturated acyl chains and a primary amine headgroup, properties that impart unique characteristics to lipid bilayers. These notes are intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for creating stable, unilamellar vesicles. We will delve into the rationale behind methodological choices, from the selection of helper lipids to the specifics of the thin-film hydration and extrusion technique, and conclude with robust protocols for physicochemical characterization.
Understanding this compound (DDPE)
DDPE is a glycerophospholipid with a phosphoethanolamine headgroup and two decanoyl (10:0) fatty acid chains. Its structure is fundamental to its function in liposome formulations.
Physicochemical Properties and Their Implications
The behavior of DDPE in an aqueous environment is dictated by its molecular structure. The relatively short C10 acyl chains result in a lower phase transition temperature (Tm) and increased membrane fluidity compared to phospholipids with longer chains (e.g., DPPE C16:0, DSPE C18:0)[1]. The phosphoethanolamine (PE) headgroup is smaller than that of a phosphatidylcholine (PC), leading to a conical molecular shape. This geometry can influence membrane curvature and promote non-bilayer phases, which can be advantageous for applications requiring membrane fusion or endosomal escape[1][2].
| Property | Value / Description | Significance in Liposome Formulation |
| Molecular Formula | C25H50NO8P | - |
| Molecular Weight | 523.64 g/mol | Essential for calculating molar ratios in formulations.[1][3] |
| Acyl Chains | 2x C10:0 (Decanoyl) | Short chains lead to a highly fluid lipid bilayer and a low phase transition temperature (Tm), likely below 25°C. This facilitates liposome formation and processing at room temperature.[1] |
| Headgroup | Phosphoethanolamine (PE) | The small, primary amine headgroup can engage in strong intermolecular hydrogen bonding[4][5]. It promotes a conical shape, which can increase membrane curvature and facilitate membrane fusion events, a key attribute for intracellular drug delivery[1][2]. |
| Appearance | Off-white to white solid | Visual indicator of purity.[1] |
| Storage | -20°C | Standard for preventing lipid degradation and maintaining stability.[1] |
The Role of Helper Lipids in DDPE Formulations
Due to the high fluidity and conical shape of DDPE, formulations often benefit from the inclusion of "helper lipids" to optimize the bilayer's stability, rigidity, and in vivo performance.
-
Cholesterol: This is a crucial membrane constituent that modulates the physical properties of the lipid bilayer. Cholesterol inserts into the membrane, filling gaps between phospholipid molecules. This action increases the mechanical rigidity and packing density of the bilayer, which in turn reduces permeability to encapsulated contents and enhances vesicle stability[6][7]. For DDPE's fluid membrane, cholesterol is critical to decrease drug leakage[6].
-
PEGylated Lipids (e.g., DSPE-PEG2000): These are phospholipids conjugated to a polyethylene glycol (PEG) chain. The inclusion of a small molar percentage (~1-5 mol%) of PEGylated lipids creates a hydrophilic steric barrier on the surface of the liposome[8]. This layer inhibits protein binding (opsonization) in the bloodstream, thereby reducing clearance by the mononuclear phagocyte system and significantly extending the liposome's circulation half-life[6][9]. PEG-lipids also play a role in controlling the final particle size during formulation[6].
Principles and Workflow of Liposome Preparation
The most robust and widely used method for producing research-scale liposomes with a defined size is the thin-film hydration technique followed by extrusion[10][11][12]. This process transforms lipids dissolved in an organic solvent into a population of unilamellar vesicles with a narrow size distribution.
General Workflow Diagram
The overall process involves creating a lipid film, hydrating it to form multilamellar vesicles (MLVs), reducing the size and lamellarity to form large unilamellar vesicles (LUVs), and finally, characterizing the product to ensure it meets quality specifications.
Caption: High-level workflow for liposome preparation and characterization.
Protocol: Preparation of DDPE-Containing Liposomes
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) with a target diameter of ~100 nm using the thin-film hydration and extrusion method.
Materials and Equipment
-
Lipids: this compound (DDPE), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000).
-
Solvents: Chloroform or a 2:1 (v/v) chloroform:methanol mixture, HPLC grade.
-
Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, sterile filtered.
-
Equipment: Round-bottom flask (50 mL), rotary evaporator, water bath, nitrogen or argon gas source, vacuum pump, mini-extruder apparatus, polycarbonate membranes (100 nm pore size), filter supports, gas-tight syringes (1 mL), heating block for extruder.
Step-by-Step Methodology
This procedure is based on a standard formulation molar ratio, which can be adjusted as needed. Example Formulation: DDPE:Cholesterol:DSPE-PEG2000 (55:40:5 molar ratio).
Caption: Detailed workflow for the thin-film hydration and extrusion method.
-
Lipid Dissolution:
-
Calculate the required mass of each lipid based on the desired total lipid concentration and molar ratios.
-
Weigh and dissolve the lipids (DDPE, cholesterol, DSPE-PEG2000) in a suitable volume of organic solvent in a round-bottom flask. Ensure complete dissolution by gentle swirling[13]. All work with chloroform must be conducted in a chemical fume hood[14].
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator. Partially submerge the flask in a water bath set to a temperature that facilitates evaporation (e.g., 40°C)[13].
-
Rotate the flask and gradually reduce the pressure to evaporate the solvent. A thin, uniform, and transparent lipid film should form on the inner surface of the flask[11][15].
-
-
Film Drying:
-
Once the film is formed, remove the flask from the rotary evaporator. To ensure complete removal of any residual organic solvent, place the flask on a high-vacuum pump for at least 2-4 hours, or overnight[16]. This is a critical step for liposome stability and safety.
-
-
Hydration:
-
Pre-heat the aqueous hydration buffer (e.g., PBS pH 7.4) to a temperature well above the main phase transition temperature (Tm) of all lipid components[15][17]. For a DDPE-based formulation, hydration at room temperature or slightly above (e.g., 30-40°C) is sufficient.
-
Add the pre-warmed buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic agent, it should be dissolved in this buffer[15].
-
Agitate the flask by hand or vortexing. The lipid film will swell and disperse to form a milky, heterogeneous suspension of multilamellar vesicles (MLVs)[18]. Allow the mixture to hydrate for 30-60 minutes at the same temperature to ensure complete swelling[17].
-
-
Size Reduction by Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, sandwiched between filter supports, according to the manufacturer's instructions[19].
-
Pre-heat the extruder heating block to the same temperature used for hydration (e.g., 40°C) and place the assembled extruder inside to equilibrate[17].
-
Draw the MLV suspension into one of the gas-tight syringes and carefully connect it to one side of the extruder. Connect an empty syringe to the other side.
-
Gently and steadily push the plunger of the filled syringe, forcing the lipid suspension through the membranes into the empty syringe[17]. This constitutes one pass.
-
Repeat this process by pushing the suspension back and forth between the two syringes. A minimum of 11 passes is recommended[13][20]. An odd number of passes ensures the final, more homogenous sample is in the opposite syringe[19].
-
The resulting suspension should be significantly more translucent, containing Large Unilamellar Vesicles (LUVs) with a size distribution centered around the pore size of the membrane used[20][21].
-
Protocol: Characterization of DDPE Liposomes
After preparation, liposomes must be characterized to ensure they meet the desired specifications for size, stability, and payload.
Particle Size and Polydispersity Index (PDI) Measurement
-
Principle: Dynamic Light Scattering (DLS) is a non-invasive technique that measures the size of particles in suspension[22]. It works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles[23][24]. The Stokes-Einstein equation is then used to relate these fluctuations to the hydrodynamic diameter of the particles[24]. The PDI is a dimensionless measure of the broadness of the size distribution, with values < 0.2 indicating a monodisperse population.
-
Protocol:
-
Dilute a small aliquot of the liposome suspension in the same filtered buffer used for hydration to achieve an appropriate scattering intensity (refer to instrument manufacturer's guidelines).
-
Transfer the diluted sample to a clean cuvette.
-
Equilibrate the sample at a controlled temperature (e.g., 25°C) within the DLS instrument.
-
Perform the measurement, typically acquiring data from 3-5 replicate runs.
-
Report the Z-average diameter (intensity-weighted mean) and the PDI.
-
Zeta Potential Measurement
-
Principle: Zeta potential is an indicator of the magnitude of the electrostatic charge on the particle surface and is a key predictor of colloidal stability[25][26]. Liposomes with a high magnitude zeta potential (e.g., > |30| mV) will repel each other, preventing aggregation[25][27]. The measurement is typically performed using laser Doppler velocimetry, which measures the velocity of the particles moving under the influence of an applied electric field[][29].
-
Protocol:
-
Dilute the liposome sample in an appropriate medium, typically a low ionic strength buffer (e.g., 1 mM HEPES or deionized water), to minimize conductivity effects.
-
Load the sample into the specific zeta potential cell (e.g., a folded capillary cell).
-
Place the cell in the instrument and allow it to equilibrate to the set temperature.
-
Apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.
-
Encapsulation Efficiency (EE%) Determination
-
Principle: EE% quantifies the amount of a drug or active pharmaceutical ingredient (API) that is successfully entrapped within the liposomes relative to the total amount of drug used in the formulation[30][]. The calculation requires separating the unencapsulated ("free") drug from the liposome-encapsulated drug[32].
-
Formula: EE% = (Amount of Encapsulated Drug / Total Amount of Drug Used) x 100[33]
-
Protocol:
-
Separation of Free Drug: Separate the liposomes from the buffer containing the free drug. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the sample through a small column (e.g., Sephadex G-50). The larger liposomes will elute first in the void volume, while the smaller free drug molecules are retained and elute later[33].
-
Ultracentrifugation: Pellet the liposomes at high speed (e.g., >100,000 x g). The free drug will remain in the supernatant[33].
-
-
Quantification of Encapsulated Drug:
-
Collect the liposome fraction from the separation step.
-
Disrupt or lyse the liposomes to release the encapsulated drug. This is typically done by adding an organic solvent (e.g., methanol) or a detergent (e.g., Triton X-100)[33].
-
Quantify the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve[30].
-
-
Calculation: Use the measured concentration and the initial total drug concentration to calculate the EE%.
-
Troubleshooting and Key Considerations
-
Broad Size Distribution (High PDI): This often results from incomplete extrusion. Ensure the extruder is heated above the Tm of all lipids and perform a sufficient number of passes (at least 11, consider up to 21)[17][20]. Clogging can occur if the initial MLV suspension is too concentrated.
-
Low Encapsulation Efficiency: For hydrophilic drugs, ensure hydration is performed well above the lipid Tm to allow for efficient passive entrapment[15]. For hydrophobic drugs, ensure they are fully dissolved with the lipids in the initial organic solvent step. Drug leakage can also occur; optimizing cholesterol content can improve retention[7].
-
Lipid Oxidation: Phospholipids, especially those with unsaturated chains (not applicable to DDPE but relevant for other formulations), are prone to oxidation. Handle lipids under an inert gas (argon or nitrogen) when possible and use degassed buffers[18]. Store final formulations at 4°C and protected from light.
Conclusion
The use of this compound (DDPE) offers a versatile platform for creating liposomes with highly fluid membranes, which can be advantageous for specific delivery applications. By following the detailed protocols for thin-film hydration and extrusion, researchers can reliably produce unilamellar vesicles with controlled size characteristics. The successful formulation relies on a deep understanding of the physicochemical properties of DDPE and the critical role of helper lipids like cholesterol and PEG-DSPE. Rigorous characterization of size, surface charge, and encapsulation efficiency is paramount to ensure the quality, stability, and reproducibility of the final liposomal product.
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Application Notes and Protocols for the Use of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine in Lipidomics
Introduction: The Critical Role of Internal Standards in Quantitative Lipidomics
Lipidomics, the large-scale study of lipids in biological systems, has emerged as a vital field for understanding cellular physiology and pathology. The complexity of the lipidome, with its vast array of molecular species spanning a wide dynamic range, presents significant analytical challenges.[1][2] Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique in lipidomics due to its high sensitivity and selectivity.[1] However, variations in sample preparation, matrix effects during ionization, and instrument drift can all compromise the accuracy and reproducibility of quantitative measurements.[3]
To mitigate these variables, the use of internal standards is indispensable.[3] An ideal internal standard is a compound that is structurally similar to the analyte of interest but isotopically or chemically distinct, allowing it to be added to a sample at a known concentration at the beginning of the workflow.[4] By tracking the signal of the internal standard, researchers can correct for sample loss during extraction and variations in instrument response, thereby enabling accurate quantification of endogenous lipids.
This application note provides a detailed guide to the use of 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (DDGPE) , also known as PE(10:0/10:0), as an internal standard for the quantification of phosphatidylethanolamines (PEs) and other phospholipid classes in complex biological matrices.
This compound (DDGPE): A Profile
DDGPE is a synthetic phospholipid characterized by a glycerol backbone, a phosphoethanolamine headgroup, and two saturated decanoyl (10:0) fatty acid chains at the sn-1 and sn-2 positions. Its defined and relatively short saturated acyl chains make it an excellent internal standard as it is unlikely to be endogenously present in most biological samples and its chromatographic behavior is predictable.
| Property | Value | Source |
| Molecular Formula | C25H50NO8P | PubChem |
| Molecular Weight | 523.6 g/mol | PubChem |
| Synonyms | PE(10:0/10:0) | |
| Purity | Typically >99% from reputable suppliers | Avanti Polar Lipids |
| Storage | -20°C in a tightly sealed vial, protected from light | Avanti Polar Lipids |
The Rationale for Using DDGPE as an Internal Standard
The selection of an appropriate internal standard is critical for the validity of any quantitative lipidomics study. DDGPE is a suitable choice for several key reasons:
-
Structural Representation: As a phosphatidylethanolamine, DDGPE effectively mimics the behavior of endogenous PEs during lipid extraction and ionization in the mass spectrometer.
-
Chemical Stability: The saturated fatty acid chains of DDGPE are less susceptible to oxidation compared to unsaturated fatty acids, ensuring its stability throughout the sample preparation process.
-
Non-Endogenous Nature: The 10-carbon fatty acid chains are not typically found in high abundance in mammalian systems, minimizing the risk of interference from endogenous lipids.
-
Commercial Availability at High Purity: DDGPE is readily available from commercial suppliers, such as Avanti Polar Lipids, ensuring high purity and batch-to-batch consistency.[5][6]
Experimental Workflow for Lipidomics using DDGPE Internal Standard
The overall workflow for a typical lipidomics experiment employing DDGPE as an internal standard involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for quantitative lipidomics using DDGPE as an internal standard.
Detailed Protocols
The following protocols provide a step-by-step guide for the preparation of a DDGPE-containing internal standard mixture and its application in a typical lipidomics workflow for the analysis of human plasma.
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
This protocol describes the preparation of a multi-class phospholipid internal standard mixture. DDGPE is included to represent the phosphatidylethanolamine class.
Materials:
-
This compound (DDGPE, PE(10:0/10:0))
-
1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC, PC(10:0/10:0))
-
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (DDPS, PS(10:0/10:0))
-
1,2-didecanoyl-sn-glycero-3-phosphate (DDPA, PA(10:0/10:0))
-
1,2-didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DDPG, PG(10:0/10:0))
-
Chloroform/Methanol (2:1, v/v), LC-MS grade
-
Isopropanol, LC-MS grade
-
Glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Class A volumetric flasks
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Allow the powdered lipid standards to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 1 mg of each lipid standard into separate glass vials.
-
Dissolve each standard in 1 mL of chloroform/methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.
-
Vortex each solution until the lipid is fully dissolved.
-
Store the individual stock solutions at -20°C.
-
-
Internal Standard Mixture Preparation (100 µg/mL):
-
In a clean glass vial, combine 100 µL of each of the 1 mg/mL stock solutions (DDGPE, DDPC, DDPS, DDPA, DDPG).
-
Add 500 µL of chloroform/methanol (2:1, v/v) to bring the total volume to 1 mL. This results in a final concentration of 100 µg/mL for each lipid standard in the mixture.
-
Vortex thoroughly to ensure homogeneity.
-
Store the internal standard mixture at -20°C.
-
-
Working Internal Standard Solution Preparation (5 µg/mL):
-
Dilute the 100 µg/mL internal standard mixture 1:20 with isopropanol to create a 5 µg/mL working solution. For example, add 50 µL of the 100 µg/mL mixture to 950 µL of isopropanol.[6]
-
This working solution is now ready to be spiked into the biological samples. Prepare this solution fresh daily.
-
Protocol 2: Lipid Extraction from Human Plasma
This protocol utilizes a modified Folch extraction method, a widely used technique for the robust extraction of a broad range of lipids from biological fluids.[5]
Materials:
-
Human plasma (collected with EDTA as an anticoagulant)
-
Internal Standard Working Solution (5 µg/mL from Protocol 1)
-
Methanol, ice-cold, LC-MS grade
-
Chloroform, LC-MS grade
-
Deionized water, LC-MS grade
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge capable of 16,000 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
In a 2 mL microcentrifuge tube, add 60 µL of plasma.[5]
-
-
Protein Precipitation and Internal Standard Spiking:
-
Lipid Extraction:
-
Phase Separation:
-
Lipid Recovery and Sample Preparation for LC-MS:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 60 µL of isopropanol/methanol (1:1, v/v) for LC-MS analysis.[5]
-
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of phospholipids. The specific parameters may need to be optimized based on the instrumentation available.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Heated Electrospray Ionization (HESI) source
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[5]
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid[5]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid[5]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 40% B
-
2-2.1 min: 40-50% B
-
2.1-12 min: 50-99% B
-
12-12.1 min: 99-40% B
-
12.1-15 min: 40% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Positive and Negative ion switching or separate runs
-
Scan Type: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)
-
Collision Gas: Argon
-
Example MRM Transitions for DDGPE (PE(10:0/10:0)):
-
Positive Mode: Precursor ion [M+H]+ at m/z 524.3 → Product ion (neutral loss of 141 Da) at m/z 383.3
-
Negative Mode: Precursor ion [M-H]- at m/z 522.3 → Product ion (fatty acid fragment) at m/z 171.1 (C10:0)
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks corresponding to the endogenous PE species and the DDGPE internal standard using the instrument's software.
-
Ratio Calculation: For each endogenous PE, calculate the ratio of its peak area to the peak area of DDGPE.
-
Quantification: Create a calibration curve using a series of known concentrations of a representative PE standard (e.g., PE(16:0/18:1)) spiked into a blank matrix and subjected to the same extraction and analysis procedure. Plot the peak area ratio of the standard to the internal standard against the concentration of the standard. Use the linear regression equation from the calibration curve to determine the concentration of the endogenous PEs in the samples based on their calculated peak area ratios.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of several quality control measures:
-
Use of a Multi-Class Internal Standard Mixture: By including internal standards for multiple phospholipid classes, the robustness of the extraction and analysis for a wider range of lipids can be assessed.
-
Monitoring of Internal Standard Recovery: The absolute peak area of DDGPE should be consistent across all samples in a batch. Significant variation may indicate problems with extraction efficiency or instrument performance.
-
Inclusion of Quality Control (QC) Samples: A pooled QC sample, created by combining a small aliquot of each experimental sample, should be injected periodically throughout the analytical run to monitor instrument stability and the reproducibility of the assay.[3]
-
Method Blanks: A blank sample (containing no biological matrix but subjected to the entire extraction procedure) should be included to assess for any background contamination.
Conclusion
This compound is a reliable and effective internal standard for the accurate quantification of phosphatidylethanolamines and other phospholipids in complex biological samples. Its chemical properties and commercial availability at high purity make it an excellent choice for researchers in the field of lipidomics. By following the detailed protocols and quality control measures outlined in this application note, researchers can enhance the accuracy, precision, and reliability of their lipidomics data, leading to more robust and meaningful biological insights.
References
-
Serum and urine lipidomic profiles identify biomarkers diagnostic for seropositive and seronegative rheumatoid arthritis. (2024). Journal of Translational Medicine. [Link]
-
Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometer. (N.D.). DR-NTU. [Link]
-
Lipidomic Analysis of Cervicovaginal Fluid for Elucidating Prognostic Biomarkers and Relevant Phospholipid and Sphingolipid Pathways in Preterm Birth. (2022). International Journal of Molecular Sciences. [Link]
-
Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. (N.D.). eScholarship. [Link]
-
List of internal standards used for lipidomics analysis. (N.D.). ResearchGate. [Link]
-
Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. (2017). Journal of Lipid Research. [Link]
-
Comparative Phospholipid Profiles of Control and Glaucomatous Human Trabecular Meshwork. (2014). Investigative Ophthalmology & Visual Science. [Link]
-
Quantification of phospholipids and glycerides in human milk using ultra-performance liquid chromatography with quadrupole-time-of-flight mass spectrometry. (2021). Food and Agricultural Immunology. [Link]
-
Internal standards for lipidomic analysis. (2007). LIPID MAPS. [Link]
-
Analysis of Phospholipids in Bio-Oils and Fats by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. (2018). Journal of the American Oil Chemists' Society. [Link]
-
Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion com. (2025). DiVA portal. [Link]
-
Highly reliable LC-MS lipidomics database for efficient human plasma profiling based on NIST SRM 1950. (2021). Journal of Lipid Research. [Link]
-
The foundations and development of lipidomics. (2022). Digital Commons@Becker. [Link]
-
A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. (2022). Metabolites. [Link]
-
Recommendations for good practice in MS-based lipidomics. (2020). Journal of Lipid Research. [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019). Analytical Chemistry. [Link]
Sources
- 1. Highly reliable LC-MS lipidomics database for efficient human plasma profiling based on NIST SRM 1950 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Serum and urine lipidomic profiles identify biomarkers diagnostic for seropositive and seronegative rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine in Crystallography
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territories in Membrane Protein Crystallography
The determination of high-resolution three-dimensional structures of membrane proteins remains a formidable challenge in structural biology, yet it is a critical endeavor for understanding fundamental biological processes and for structure-based drug design. The advent of in meso or Lipidic Cubic Phase (LCP) crystallography has revolutionized this field, providing a more native-like environment for the crystallization of these notoriously difficult targets.[1] While monoolein has been the workhorse of LCP technology, the exploration of novel lipids is essential to broaden the scope of crystallizable membrane proteins.
This document serves as a detailed technical guide on the theoretical application of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) in membrane protein crystallography. It is important to note that while the principles and protocols described herein are grounded in established methodologies of LCP crystallization, the specific use of DDPE is presented as an exploratory avenue. This guide is intended to provide researchers with the foundational knowledge and a strategic framework to investigate DDPE as a potential tool in their crystallographic pursuits.
Section 1: The Rationale for Exploring Novel Lipids in LCP Crystallography
The success of in meso crystallization hinges on the formation of a stable, bicontinuous lipidic cubic phase that serves as a scaffold for protein organization and crystal nucleation.[1] The physical properties of the host lipid, such as acyl chain length, saturation, and headgroup chemistry, dictate the geometry and dimensions of the LCP, which in turn can influence the crystallization of the embedded membrane protein.
1.1 The Principle of Hydrophobic Matching
A key concept in membrane protein stability and crystallization is "hydrophobic matching," which posits that the hydrophobic transmembrane domain of a protein is most stable when its length corresponds to the thickness of the lipid bilayer. Mismatches can lead to protein conformational instability or unfavorable lipid packing. The use of lipids with varying acyl chain lengths allows for the systematic tuning of the bilayer thickness to better accommodate the target protein.
1.2 The Influence of the Headgroup
The headgroup of the lipid plays a crucial role in the curvature of the lipid bilayer and in mediating protein-lipid and lipid-lipid interactions. Phosphatidylethanolamine (PE) headgroups are smaller than those of phosphatidylcholine (PC) and have a propensity to form hydrogen bonds, which can influence membrane packing and protein stability.[2][3] PE is known to be a cone-shaped lipid that can induce negative curvature in membranes, a property that is relevant to the formation of non-lamellar phases like the cubic phase.[4]
Section 2: Physicochemical Properties of this compound (DDPE)
DDPE is a disaturated phosphatidylethanolamine with two 10-carbon acyl chains. Its properties suggest it could form a thinner and potentially more rigid bilayer compared to the commonly used monounsaturated 18-carbon monoolein.
| Property | This compound (DDPE) | Monoolein (9.9 MAG) |
| Molecular Formula | C25H50NO8P | C21H40O4 |
| Molecular Weight | 523.64 g/mol [5] | 356.54 g/mol |
| Acyl Chains | 2 x 10:0 (saturated) | 1 x 18:1 (monounsaturated) |
| Headgroup | Phosphoethanolamine | Glycerol |
| Predicted Phase Behavior | Likely to form lamellar or non-lamellar phases depending on hydration and temperature. Saturated chains suggest a higher gel-to-liquid crystalline phase transition temperature. | Forms bicontinuous cubic phases (Pn3m, Ia3d) at ambient temperatures and sufficient hydration.[6] |
2.1 Potential Advantages of DDPE in Crystallography
-
Thinner Bilayer: The 10-carbon acyl chains of DDPE would form a significantly thinner lipid bilayer than monoolein. This could be advantageous for crystallizing membrane proteins with shorter transmembrane domains.
-
Altered Packing and Rigidity: As a disaturated lipid, DDPE is expected to form a more ordered and less fluid membrane environment. This altered packing could potentially create different crystal packing interactions.
-
Novel Headgroup Interactions: The ethanolamine headgroup offers different hydrogen bonding capabilities compared to the glycerol headgroup of monoolein, which could lead to novel protein-lipid interactions that favor crystallization.[7]
2.2 Potential Challenges and Considerations
-
Phase Stability: The formation of a stable bicontinuous cubic phase is paramount for LCP crystallization. The phase behavior of DDPE is not as well characterized as that of monoolein, and it may not readily form the desired cubic phases under typical crystallization conditions.
-
Higher Transition Temperature: Saturated lipids generally have higher gel-to-liquid crystalline phase transition temperatures.[8] This might necessitate conducting crystallization experiments at higher temperatures, which could be detrimental to the stability of some proteins.
-
Viscosity and Handling: The viscosity of a DDPE-based mesophase is unknown and could present challenges for the standard syringe-based mixing and dispensing techniques.[9]
Section 3: Theoretical Protocols for In Meso Crystallization Using DDPE
The following protocols are adapted from established procedures for LCP crystallization with monoolein and should be considered a starting point for the empirical determination of optimal conditions for DDPE.[10][11]
3.1 Preparation of the DDPE/Protein Mesophase
Rationale: The goal is to homogeneously incorporate the purified, detergent-solubilized membrane protein into the DDPE lipid matrix, inducing the self-assembly of the LCP. The ratio of lipid to protein solution is a critical parameter that will likely require optimization.
Materials:
-
This compound (DDPE)
-
Purified membrane protein in a suitable detergent solution (concentration typically 5-50 mg/mL)
-
Two gas-tight Hamilton syringes (100 µL)
-
A syringe coupler
Protocol:
-
Gently warm the solid DDPE to just above its melting temperature to form a clear, viscous liquid.
-
In one syringe, draw up a precise volume of the molten DDPE (e.g., 30 µL).
-
In the second syringe, draw up a corresponding volume of the purified protein solution (e.g., 20 µL). A starting point for the volumetric ratio of protein solution to lipid is 2:3, but this should be systematically varied (e.g., 1:2, 1:1).
-
Connect the two syringes via the coupler.
-
Manually mix the contents by alternately depressing the plungers of each syringe for at least 100 cycles over 5-10 minutes. The mixture should become a transparent and highly viscous mesophase.
-
After mixing, transfer the entire mesophase into one of the syringes and remove the empty syringe and coupler.
3.2 Setting Up Crystallization Trials
Rationale: The protein-laden mesophase is dispensed in small boluses and overlaid with a precipitant solution. Vapor diffusion from the bolus to the precipitant solution drives the system towards supersaturation, inducing crystallization.
Materials:
-
Protein-laden DDPE mesophase in a dispensing syringe (e.g., 10 µL Hamilton syringe)
-
Crystallization plates (glass sandwich plates are recommended for their superior optics)[11]
-
Crystallization screening solutions
-
A repeating dispenser for the syringe
Protocol:
-
Load the protein-laden DDPE mesophase into the dispensing syringe.
-
Dispense small boluses (e.g., 50-200 nL) of the mesophase onto the crystallization wells.
-
Carefully overlay each bolus with 0.8-1.0 µL of the respective crystallization screen solution.
-
Seal the crystallization plate to allow for vapor diffusion.
-
Incubate the plates at a constant temperature. Given the properties of DDPE, it may be necessary to screen a range of temperatures (e.g., 4°C, 20°C, and higher).
-
Monitor the trials for crystal growth using a microscope.
Section 4: Visualization of Concepts and Workflows
Diagram 1: Theoretical Formation of a DDPE-Based Lipidic Cubic Phase
Caption: Step-by-step process for setting up crystallization trials.
Section 5: Concluding Remarks and Future Directions
The exploration of this compound (DDPE) for membrane protein crystallography represents a logical step in the expansion of the in meso toolkit. Its unique physicochemical properties offer the potential to create novel crystallization environments that may be conducive to the structural determination of proteins that have thus far been recalcitrant to crystallization in standard lipid systems.
Success in this endeavor will require a systematic and empirical approach to screen various lipid-to-protein ratios, temperatures, and precipitant conditions. Biophysical characterization of the DDPE-water system to map its phase diagram would be an invaluable asset in guiding these experiments. While the path is one of exploration, the potential rewards—new insights into membrane protein structure and function—are substantial.
References
- Creative Proteomics. (n.d.). Overview of Phosphatidylethanolamine.
- Gant, S. P., & Lórenz-Fonfría, V. A. (1997). Role of phosphatidylethanolamine lipids in the stabilization of protein-lipid contacts. Progress in Biophysics and Molecular Biology, 68(1), 1-28.
- Koynova, R., & Caffrey, M. (1995). Structures and mechanisms of lipid phase transitions in nonaqueous media. Dipalmitoylphosphatidylethanolamine in fused salt. Biophysical Journal, 69(4), 1474-1484.
- Atsmon, A., & Davis, J. H. (2015). Molecular Simulation of the DPPE Lipid Bilayer Gel Phase: Coupling between Molecular Packing Order and Tail Tilt Angle. The Journal of Physical Chemistry B, 119(28), 8823-8833.
- Creative Proteomics. (n.d.). Phosphatidylethanolamine: Structure, Functions, and Metabolism.
- Wikipedia. (n.d.). Phosphatidylethanolamine.
- National Center for Biotechnology Information. (n.d.). This compound.
- Pohanka, M. (2019). The Role of Phosphatidylethanolamine Adducts in Modification of the Activity of Membrane Proteins under Oxidative Stress. International Journal of Molecular Sciences, 20(24), 6265.
- Ai, X., & Caffrey, M. (2000). Lipid cubic phase as a membrane mimetic for integral membrane protein enzymes. Proceedings of the National Academy of Sciences, 97(24), 13072-13077.
- Career Henan Chemical Co. (n.d.). This compound.
- Heberle, F. A., et al. (2013). Micron-scale, liquid-liquid phase separation in ternary lipid membranes containing DPPE. Biophysical Journal, 104(7), 1459-1469.
- National Center for Biotechnology Information. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine.
- Heberle, F. A., et al. (2013). Micron-scale, liquid-liquid phase separation in ternary lipid membranes containing DPPE. Biophysical Journal, 104(7), 1459-1469.
- Cherezov, V., & Caffrey, M. (2003). Membrane protein crystallization in meso: lipid type-tailoring of the cubic phase. Journal of Crystal Growth, 257(1-2), 143-156.
- Formulatrix. (n.d.). Lipidic Cubic Phase (LCP): A Brief Introduction.
- The Cherezov Lab. (n.d.). LCP Protocols: Lipid Mixing.
- Hishida, M., et al. (2003). Interrelationships between the phase diagrams of the two-component phospholipid bilayers. Biophysical Journal, 85(4), 2365-2375.
- Cherezov, V., & Caffrey, M. (2011). Crystallization of Membrane Proteins in Lipidic Mesophases. Journal of Visualized Experiments, (49), 2501.
- Huang, C. H. (1992). The influence of acyl chain-length asymmetry on the phase transition parameters of phosphatidylcholine dispersions. Biochimica et Biophysica Acta, 1105(1), 77-84.
- BenchChem. (2025). Application Notes and Protocols for Membrane Protein Crystallization: A Focus on the Lipidic Cubic Phase Method.
- Caffrey, M. (2015). A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes.
- Formulatrix. (n.d.). Lipidic Cubic Phase (LCP) - Crystallizing Membrane Proteins.
- The Cherezov Lab. (n.d.). LCP Protocols: Crystallization setup.
- Xu, F., et al. (2011). Crystallizing Membrane Proteins in Lipidic Mesophases. A Host Lipid Screen. Crystal Growth & Design, 11(4), 1184-1191.
- ChemicalBook. (n.d.). 1,2-didecanoyl-sn-glycero-3-phosphocholine.
- Zabara, A., et al. (2011).
- Pera, H., et al. (2022). Lipid acyl chain length and unsaturation modulate membrane surface charge and interactions with amphiphilic DNA nanoprobes. bioRxiv.
- Masstech Portal. (n.d.). This compound.
- Gibellini, F., et al. (2017). Phosphatidylethanolamine Metabolism in Health and Disease. Frontiers in Physiology, 8, 593.
- de Almeida, R. F., et al. (2003). Phase diagrams of lipid mixtures relevant to the study of membrane rafts. Biochimica et Biophysica Acta, 1617(1-2), 85-97.
- Vaughan, D. J., & Keough, K. M. (1974). Changes in phase transitions of phosphatidylethanolamine- and phosphatidylcholine-water dispersions induced by small modifications in the headgroup and backbone regions. FEBS Letters, 47(1), 158-161.
- Wikipedia. (n.d.). Lipid bilayer phase behavior.
- Caffrey, M., & Cherezov, V. (2009). Crystallizing membrane proteins using lipidic mesophases.
Sources
- 1. Lipidic Cubic Phase (LCP): A Brief Introduction - FORMULATRIX® [formulatrix.com]
- 2. Role of phosphatidylethanolamine lipids in the stabilization of protein-lipid contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 4. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Career Henan Chemical Co. [coreychem.com]
- 6. Crystallizing Membrane Proteins Using Lipidic Mesophases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 8. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 9. bio21.bas.bg [bio21.bas.bg]
- 10. psi.ch [psi.ch]
- 11. The Cherezov Lab - LCP Protocols: Crystallization setup [cherezov.usc.edu]
Application Note: Quantitative Analysis of Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) by LC-MS/MS
Abstract
This guide provides a comprehensive framework for the analysis of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE), also known as PE(10:0/10:0), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). DDPE is a saturated diacyl-glycerophosphoethanolamine frequently utilized as an internal standard in lipidomics studies due to its structural similarity to endogenous phosphatidylethanolamines (PEs) and its absence in most biological systems.[1][2] This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with insights into data interpretation and method validation for researchers, scientists, and professionals in drug development.
Introduction and Significance
Phosphatidylethanolamines (PEs) are a major class of phospholipids, second only to phosphatidylcholines (PCs) in abundance within mammalian cell membranes.[3] They play crucial roles in cellular processes, including membrane fusion, protein folding, and serving as a precursor to other lipids. The quantitative analysis of specific PE molecular species is vital for understanding lipid metabolism and its dysregulation in various diseases.
This compound (DDPE) is a synthetic, symmetric PE containing two C10:0 (capric acid) fatty acyl chains. Its defined structure and molecular weight make it an ideal internal standard for LC-MS-based lipidomics.[1] By adding a known quantity of DDPE to a sample, variations in sample extraction, processing, and instrument response can be normalized, enabling accurate and precise quantification of endogenous lipids.[1][2] This application note details a robust LC-MS/MS method for the selective and sensitive analysis of DDPE.
Analyte Properties
A summary of the key chemical and physical properties of DDPE is provided below. This information is critical for method development, particularly for calculating exact masses of expected ions.
| Property | Value | Source |
| Systematic Name | [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate | PubChem[4] |
| Common Name | PE(10:0/10:0) | LIPID MAPS[4] |
| Molecular Formula | C25H50NO8P | PubChem[4] |
| Average Mol. Weight | 523.6 g/mol | PubChem[4] |
| Monoisotopic Mass | 523.3274 Da | PubChem[4] |
| LIPID MAPS ID | LMGP02010101 | LIPID MAPS[4] |
Principle of LC-MS/MS Analysis
The method described herein employs reverse-phase liquid chromatography (LC) to separate DDPE from other lipid species in a complex mixture based on its hydrophobicity. The eluting analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument.
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity.[1] In this mode, the first quadrupole (Q1) is set to isolate the precursor ion (the ionized DDPE molecule). This ion is then fragmented in the collision cell (q2), and a specific, characteristic fragment ion is monitored by the third quadrupole (Q3). This precursor-to-product ion transition is unique to the target analyte, minimizing interferences from co-eluting compounds.
Experimental Protocols
Required Materials
-
Analyte: this compound (DDPE) standard
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Isopropanol, Chloroform or Dichloromethane
-
Additives: Formic acid, Ammonium formate
-
Lipid Extraction: For biological samples, a modified Bligh-Dyer or Folch extraction is recommended.
-
Vials: Autosampler vials with inserts.
Protocol 1: Standard Preparation
Causality: Accurate standard preparation is the foundation of quantitative analysis. Using LC-MS grade solvents prevents contamination and ensures low background noise.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of DDPE standard. Dissolve in 1 mL of a 2:1 (v/v) chloroform:methanol mixture. This stock should be stored in a glass vial at -20°C or lower.
-
Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of methanol. This solution is used to prepare calibration curve standards.
-
Calibration Standards (0.1 to 1000 ng/mL): Perform serial dilutions of the working stock solution in methanol or a relevant solvent mixture (e.g., 90:10 methanol:water) to create a set of calibration standards. These standards are used to generate a calibration curve for quantification.
Protocol 2: Sample Preparation (from Plasma/Tissue)
Causality: Lipid extraction methods like the Folch or Bligh-Dyer procedures use a biphasic solvent system (chloroform/methanol/water) to efficiently partition lipids from the aqueous and proteinaceous components of biological samples.
-
Homogenization (for tissue): Homogenize tissue samples in a suitable buffer on ice.
-
Spiking: To 100 µL of plasma or tissue homogenate, add a known amount of DDPE working stock solution (to serve as an internal standard if DDPE is not the primary analyte).
-
Extraction: Add 375 µL of 2:1 (v/v) chloroform:methanol to the sample. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 125 µL of water, vortex for 30 seconds, and centrifuge at 2000 x g for 5 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.
-
Collection: Carefully collect the lower organic layer using a glass syringe and transfer to a clean vial.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of the initial LC mobile phase (e.g., 90:10 methanol:water) for injection.
LC-MS/MS Method Parameters
Causality: Reverse-phase chromatography with a C18 column is effective for separating lipids based on acyl chain length and unsaturation. The mobile phase modifiers (formic acid, ammonium formate) are volatile and aid in efficient ion formation in the ESI source.
Liquid Chromatography System
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid & 10 mM Ammonium Formate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 45°C |
| Gradient | 30% B to 100% B over 10 min; hold at 100% B for 5 min |
Mass Spectrometry System
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | +4.0 kV (Positive), -3.5 kV (Negative) |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument Dependent |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Data Analysis and Interpretation
Expected Ions and Fragmentation
DDPE can be detected in both positive and negative ionization modes, offering flexibility and opportunities for confirmatory analysis.
-
Positive Mode ([M+H]⁺): The protonated molecule is expected at m/z 524.33 . The most characteristic fragmentation pathway for PEs in positive mode is the neutral loss of the phosphoethanolamine headgroup (141.02 Da).[5] This results in a prominent product ion corresponding to the diacylglycerol backbone.
-
Negative Mode ([M-H]⁻): The deprotonated molecule is expected at m/z 522.31 . Fragmentation in negative mode can yield product ions corresponding to the fatty acyl chains (C10:0, decanoic acid), providing structural confirmation.[6]
Table of Key MRM Transitions for DDPE:
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| Positive | 524.33 | 383.31 | [M+H]⁺ → [M+H - 141.02]⁺ (Loss of headgroup) |
| Negative | 522.31 | 171.13 | [M-H]⁻ → [Decanoic acid - H]⁻ |
Visualization of Method Workflow and Fragmentation
The overall analytical workflow is depicted below, from sample preparation to final data acquisition.
The primary fragmentation mechanism for protonated DDPE in the collision cell is the neutral loss of the headgroup, which is a hallmark of phosphatidylethanolamine analysis.[5][7]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Low Signal | Poor ionization, incorrect MRM transition, sample degradation, instrument issue. | Verify standard integrity. Optimize source parameters (voltages, temperatures). Confirm calculated m/z values. Check for instrument contamination. |
| High Background | Contaminated solvents, plasticware leaching, dirty LC or MS system. | Use fresh, high-purity solvents. Use glass or polypropylene labware. Flush the LC system and clean the MS source. |
| Poor Peak Shape | Column degradation, incompatible reconstitution solvent, sample overload. | Use a guard column or replace the analytical column. Reconstitute sample in the initial mobile phase. Dilute the sample. |
| Poor Reproducibility | Inconsistent sample preparation, injection volume variability, unstable spray. | Standardize extraction protocol. Check autosampler for bubbles/leaks. Ensure stable ESI spray. |
Conclusion
The LC-MS/MS method presented provides a robust, specific, and sensitive protocol for the analysis of this compound. The use of electrospray ionization coupled with Multiple Reaction Monitoring on a tandem mass spectrometer ensures high confidence in analyte identification and accurate quantification. This methodology is directly applicable to lipidomics research where DDPE is used as an internal standard, and serves as a foundational template for the analysis of other glycerophosphoethanolamine species.
References
-
ResearchGate. Fragmentation and identification of lipid species. Available at: [Link]
-
Royal Society of Chemistry. Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Analytical Methods. Available at: [Link]
-
ResearchGate. The fragmentation patterns of lyso-phosphatidylethanolamines (A). Available at: [Link]
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National Institutes of Health (NIH). New covalent modifications of phosphatidylethanolamine by alkanals: mass spectrometry based structural characterization and biological effects. Available at: [Link]
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National Institutes of Health (NIH). Shotgun lipidomics of phosphoethanolamine-containing lipids in biological samples after one-step in situ derivatization. Available at: [Link]
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PubChem, National Center for Biotechnology Information. This compound. Available at: [Link]
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LIPID MAPS. Structure Database (LMSD). Available at: [Link]
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National Institutes of Health (NIH), PubMed Central. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Available at: [Link]
-
PubMed. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. Available at: [Link]
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ResearchGate. List of internal standards used for lipidomics analysis. Available at: [Link]
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- 4. This compound | C25H50NO8P | CID 9546803 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solubilization of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE)
Introduction
1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) is a synthetic, saturated phospholipid that plays a significant role in the fields of drug delivery, membrane biophysics, and nanotechnology.[1] Its structure, featuring two 10-carbon acyl chains and a phosphoethanolamine headgroup, imparts unique physicochemical properties that make it a valuable component in the formulation of lipid nanoparticles (LNPs), liposomes, and other vesicular systems.[1] The relatively short C10 fatty acyl chains of DDPE contribute to a lower phase transition temperature and increased membrane fluidity, which can be advantageous for drug encapsulation and controlled release applications.[1] Furthermore, the phosphoethanolamine headgroup is known to facilitate membrane fusion and endosomal escape, enhancing the intracellular delivery of therapeutic payloads.[1]
This comprehensive guide provides detailed application notes and protocols for the effective solubilization of DDPE. We will delve into the critical physicochemical properties of DDPE, discuss the principles of phospholipid solubilization, and offer step-by-step methodologies for preparing DDPE solutions for various research and development applications.
Physicochemical Properties of DDPE
A thorough understanding of the physicochemical properties of DDPE is paramount for its successful solubilization and application.
| Property | Value/Description | Source |
| Molecular Formula | C25H50NO8P | [2] |
| Molecular Weight | ~523.6 g/mol | [2] |
| Appearance | Off-white to white solid | [1] |
| Acyl Chain Composition | Two 10-carbon saturated chains (10:0) | [1] |
| Storage Temperature | -20°C | [1][3] |
Solubility Profile
Recommended Solvents for Initial Dissolution:
-
Chloroform: A common solvent for phospholipids, offering good solubility for DDPE.
-
Chloroform:Methanol Mixtures (e.g., 2:1 or 9:1 v/v): These mixtures are highly effective for dissolving a wide range of lipids, including phosphatidylethanolamines. The methanol component helps to disrupt intermolecular hydrogen bonding.
-
Ethanol: While potentially having lower solubility than chloroform-based systems, ethanol can be a suitable solvent, particularly for applications where the presence of chlorinated solvents is undesirable.
It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis of the phospholipid ester bonds.
Phase Transition Temperature (Tm)
The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a rigid, ordered gel phase to a more fluid, disordered liquid-crystalline phase. For DDPE, with its short C10 acyl chains, the Tm is significantly low. For comparison, 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE; C12:0) has a Tm of approximately 29°C. As a general rule, for saturated diacyl phospholipids, a decrease in acyl chain length leads to a decrease in the Tm. Therefore, the Tm of DDPE (C10:0) is expected to be well below room temperature, likely below 0°C.
This low Tm is a critical consideration for hydration protocols, as it obviates the need for heating the hydration buffer to facilitate the formation of a lipid suspension.
Critical Micelle Concentration (CMC)
The concept of a Critical Micelle Concentration (CMC), as traditionally defined for detergents, requires careful consideration for diacyl phospholipids like DDPE.[4] Detergents, which are single-chain amphiphiles, typically form micelles above a certain concentration, often in the millimolar (mM) range.[4]
In contrast, diacyl phospholipids like DDPE have a strong propensity to form bilayer structures (lamellar phases), such as liposomes, rather than micelles in aqueous environments. The concentration at which these bilayer structures begin to form is often referred to as the "critical bilayer concentration" or is sometimes loosely referred to as the CMC for lipids. This concentration is typically very low, in the nanomolar (nM) to micromolar (µM) range. For most practical applications in drug delivery and membrane research, DDPE will be used at concentrations far exceeding this threshold, ensuring the spontaneous formation of liposomes or other bilayer assemblies upon hydration.
Protocols for Solubilizing DDPE
The choice of solubilization method depends on the final application. For many applications, DDPE is first dissolved in an organic solvent before being used to form a lipid film for hydration into an aqueous buffer to create liposomes.
Protocol 1: Preparation of a DDPE Stock Solution in an Organic Solvent
This protocol describes the preparation of a stock solution of DDPE in an organic solvent, which can then be used for various applications, including the preparation of lipid films for liposome formation.
Materials:
-
This compound (DDPE) powder
-
High-purity chloroform or a chloroform:methanol (2:1, v/v) mixture
-
Glass vials with Teflon-lined caps
-
Argon or nitrogen gas
-
Glass syringes or pipettes
Procedure:
-
Equilibrate DDPE to Room Temperature: Before opening, allow the container of DDPE powder to warm to room temperature for at least 30 minutes. This prevents condensation of moisture onto the cold powder, which can lead to hydrolysis.[3]
-
Weighing: In a clean, dry glass vial, accurately weigh the desired amount of DDPE powder.
-
Solvent Addition: Using a glass syringe or pipette, add the appropriate volume of the chosen organic solvent (e.g., chloroform or chloroform:methanol) to achieve the desired concentration (e.g., 10 mg/mL or 25 mg/mL).
-
Dissolution: Cap the vial and gently swirl or vortex until the DDPE is completely dissolved. The solution should be clear and free of any particulate matter. Sonication in a bath sonicator for a few minutes at room temperature can aid in dissolution if necessary.
-
Inert Gas Purge: To prevent oxidation of the lipid, gently flush the headspace of the vial with an inert gas like argon or nitrogen before tightly sealing the cap.
-
Storage: Store the stock solution at -20°C in a glass container with a Teflon-lined cap.[3] Avoid using plastic containers as plasticizers can leach into the organic solvent.[3]
Caption: Workflow for preparing a DDPE organic stock solution.
Protocol 2: Preparation of DDPE Liposomes via the Thin-Film Hydration Method
This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be further processed (e.g., by extrusion or sonication) to produce unilamellar vesicles (LUVs or SUVs) of a defined size.
Materials:
-
DDPE stock solution in an organic solvent (from Protocol 1)
-
Other lipids (e.g., cholesterol, helper lipids) as required by the formulation, also dissolved in an organic solvent
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Syringes and filters (for buffer sterilization)
Procedure:
-
Lipid Mixture Preparation: In a clean round-bottom flask, add the desired amount of the DDPE stock solution and any other lipid stock solutions required for the formulation.
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Partially submerge the flask in a water bath set to a temperature that is above the boiling point of the solvent but will not degrade the lipids (e.g., 30-40°C for chloroform).
-
Begin rotating the flask and gradually apply a vacuum. The solvent will evaporate, leaving a thin, uniform lipid film on the inner surface of the flask.
-
Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure the complete removal of all residual organic solvent.
-
-
Hydration:
-
Introduce the desired volume of the sterile aqueous hydration buffer into the flask containing the dry lipid film. As the Tm of DDPE is low, pre-heating the buffer is not necessary and can be done at room temperature.
-
Gently rotate the flask by hand or on the rotary evaporator (with the vacuum off) to hydrate the lipid film. This process will cause the lipid film to peel off the glass surface and form a milky suspension of multilamellar vesicles (MLVs). This hydration step should be carried out for at least 30-60 minutes.
-
-
Downstream Processing (Optional):
-
The resulting MLV suspension can be used as is for some applications or can be further processed to create vesicles of a specific size and lamellarity. Common methods include:
-
Extrusion: Passing the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).
-
Sonication: Using a probe or bath sonicator to create small unilamellar vesicles (SUVs).
-
-
Sources
- 1. 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine | C29H58NO8P | CID 9546801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine | 59752-57-7 | FD111134 [biosynth.com]
- 3. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the bilayer phase transition temperatures of phosphatidylcholines with mixed chains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) in Supported Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) in the formation and characterization of supported lipid bilayers (SLBs). SLBs are powerful in vitro models for studying biological membranes and their interactions with various molecules. The inclusion of DDPE, a phosphatidylethanolamine with shorter acyl chains, offers unique properties to these model systems. This guide delves into the rationale behind using DDPE, detailed protocols for creating DDPE-containing SLBs, and methodologies for their biophysical characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize DDPE in their studies of membrane dynamics, drug-lipid interactions, and the development of novel drug delivery systems.
Introduction: The Significance of DDPE in Supported Lipid Bilayers
Supported lipid bilayers are planar, two-dimensional membrane mimics assembled on a solid substrate.[1][2] This configuration provides a stable platform that is amenable to a wide array of surface-sensitive analytical techniques, making SLBs invaluable for investigating membrane-associated phenomena.[3][4] The choice of lipid composition is paramount in creating an SLB that accurately reflects the properties of a biological membrane or possesses specific desired characteristics for a particular application.
This compound (DDPE) is a synthetic phosphatidylethanolamine (PE) with two 10-carbon acyl chains.[5] The relatively short length of these saturated chains significantly influences the physical properties of the lipid and, consequently, the bilayers they form.
Why Incorporate DDPE into Supported Lipid Bilayers?
The inclusion of DDPE in SLB formulations is driven by several key factors:
-
Influence on Membrane Curvature and Stability: The small headgroup of phosphatidylethanolamine can induce negative curvature strain in lipid bilayers. This property is significant in processes involving membrane bending and fusion. The stability of liposomes and, by extension, SLBs can be influenced by the lipid composition.[9][10][11] The incorporation of lipids with different chain lengths and headgroups, such as DDPE, can alter the packing of the bilayer and affect its overall stability.
-
Creation of Defects and Altered Permeability: The mismatch in chain length between DDPE and longer-chain phospholipids can introduce packing defects within the bilayer. These defects can increase the permeability of the membrane to ions and small molecules, a property that can be exploited in drug delivery applications.[12][13][14]
-
Platform for Studying Peripheral Membrane Protein Interactions: The ethanolamine headgroup of DDPE can participate in hydrogen bonding and electrostatic interactions with peripheral membrane proteins. SLBs containing DDPE provide a well-defined surface to study these interactions with high precision.
Properties of this compound (DDPE)
A summary of the key physical and chemical properties of DDPE is provided in the table below. Understanding these properties is essential for designing experiments and interpreting results.
| Property | Value | Source |
| Molecular Formula | C25H50NO8P | [5] |
| Molecular Weight | 523.6 g/mol | [5] |
| Acyl Chain Composition | Two 10:0 (decanoyl) chains | [5] |
| Headgroup | Phosphoethanolamine | [5] |
Protocols for the Formation of DDPE-Containing Supported Lipid Bilayers
The most common and straightforward method for forming SLBs is the vesicle fusion technique.[1] This process involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) onto a hydrophilic solid support.[15]
Materials and Reagents
-
This compound (DDPE)
-
Primary matrix lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC))
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or Tris buffer with NaCl and CaCl2)
-
Solid support (e.g., glass coverslips, mica, or silicon wafers)
-
Extruder with polycarbonate membranes (e.g., 50 nm or 100 nm pore size)
-
Nitrogen or argon gas stream
-
Bath sonicator or tip sonicator
-
Heating block or water bath
Experimental Workflow: Vesicle Preparation and SLB Formation
The following diagram outlines the key steps in the formation of DDPE-containing SLBs via the vesicle fusion method.
Caption: Workflow for preparing DDPE-containing supported lipid bilayers.
Detailed Step-by-Step Protocol
Step 1: Lipid Mixing
-
In a clean glass vial, combine the desired molar ratio of DDPE and the primary matrix lipid (e.g., DOPC or DPPC) dissolved in chloroform. The total lipid concentration should be around 1-5 mg/mL.
-
For fluorescence microscopy studies, a small amount (e.g., 0.5-1 mol%) of a fluorescently labeled lipid (e.g., Texas Red-DHPE or NBD-PE) can be included at this stage.[16]
Step 2: Lipid Film Formation
-
Evaporate the organic solvent under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin, uniform lipid film on the bottom and lower sides of the vial.
-
To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1-2 hours.
Step 3: Hydration
-
Hydrate the dry lipid film by adding the desired buffer (e.g., PBS, pH 7.4). The final lipid concentration is typically between 0.5 and 1 mg/mL.
-
Vortex the mixture vigorously to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
For lipids with higher transition temperatures, such as DPPC, the hydration buffer should be heated to a temperature above the Tm of all lipid components.[8][17]
Step 4: Extrusion
-
To form small unilamellar vesicles (SUVs), subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane with a defined pore size (typically 50 nm or 100 nm) using a mini-extruder.[18]
-
Perform the extrusion at a temperature above the Tm of the lipid mixture to ensure the lipids are in a fluid state.
Step 5: Substrate Preparation
-
Thoroughly clean the solid support to ensure a hydrophilic surface, which is crucial for successful SLB formation.[1]
-
For glass or silicon substrates, a common cleaning procedure involves sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) or exposure to plasma.
Step 6: Vesicle Incubation
-
Place the cleaned substrate in a suitable chamber or well.
-
Add the SUV suspension to the substrate, ensuring the surface is completely covered.
-
Incubate for 30-60 minutes. The incubation temperature should be above the Tm of the lipid mixture to facilitate vesicle rupture and fusion.[15] The presence of divalent cations like Ca²⁺ in the buffer can promote vesicle fusion, particularly for negatively charged lipids.[15]
Step 7: Rinsing
-
Gently rinse the substrate with fresh buffer to remove any non-adsorbed or intact vesicles. This step is critical for obtaining a clean, continuous bilayer.
Characterization of DDPE-Containing Supported Lipid Bilayers
Once the SLB is formed, it is essential to characterize its physical and functional properties. Several surface-sensitive techniques can be employed for this purpose.
| Characterization Technique | Information Obtained |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Monitors the formation of the SLB in real-time by measuring changes in frequency (mass) and dissipation (viscoelastic properties).[3][19] It can confirm the transition from adsorbed vesicles to a continuous bilayer. |
| Atomic Force Microscopy (AFM) | Provides high-resolution topographical images of the SLB, allowing for the visualization of bilayer defects, domains, and the measurement of bilayer thickness.[8][19][20] |
| Fluorescence Recovery After Photobleaching (FRAP) | Measures the lateral mobility of fluorescently labeled lipids within the bilayer, providing a diffusion coefficient that indicates the fluidity of the membrane.[2] |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | Enables the visualization of the SLB with high signal-to-noise by exciting only the fluorophores near the substrate surface.[18] It is useful for observing bilayer homogeneity and the binding of fluorescently labeled molecules. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the sensor surface, allowing for the label-free, real-time monitoring of SLB formation and subsequent binding events.[21] |
Expected Outcomes and Troubleshooting
-
Successful SLB Formation (QCM-D): A characteristic QCM-D signature for vesicle fusion involves an initial decrease in frequency and an increase in dissipation as vesicles adsorb. This is followed by a sharp increase in frequency and a decrease in dissipation as the vesicles rupture and form a less hydrated, more rigid bilayer.
-
Homogeneous and Fluid Bilayer (AFM & FRAP): AFM images should reveal a smooth, continuous surface with a thickness consistent with a lipid bilayer (typically 4-5 nm). FRAP analysis should show significant fluorescence recovery, indicating that the lipids are mobile.
-
Troubleshooting Poor SLB Formation:
-
Incomplete Bilayer Coverage: This may be due to a suboptimal vesicle concentration, insufficient incubation time, or a poorly cleaned, hydrophobic substrate. Increasing the vesicle concentration or incubation time, and ensuring a rigorously clean, hydrophilic surface can resolve this.
-
Adsorbed Vesicles Instead of a Bilayer: This often occurs when the incubation temperature is below the Tm of the lipid mixture.[4] Increasing the temperature or choosing lipids with a lower Tm can facilitate vesicle rupture. The composition of the buffer, particularly the ionic strength and presence of divalent cations, can also play a crucial role.[15]
-
Applications in Research and Drug Development
DDPE-containing SLBs are versatile tools with applications in several areas:
-
Drug-Membrane Interaction Studies: These model systems can be used to investigate how drugs partition into and permeate through lipid bilayers. The altered fluidity and packing introduced by DDPE can be used to model different membrane environments.
-
Development of Drug Delivery Systems: Liposomes and other lipid-based nanoparticles are widely used as drug carriers.[22][23][24] SLBs serve as a platform to study the fundamental interactions of these carriers with model cell surfaces, including their stability and fusion behavior.
-
Biosensor Development: Functionalized SLBs can be integrated into biosensors for the detection of specific analytes.[1] The ability to tune the properties of the bilayer with DDPE can be advantageous in optimizing sensor performance.
-
Studying Membrane Protein Function: SLBs provide a controlled environment for reconstituting and studying the function of membrane proteins. The lipid composition, including the presence of DDPE, can significantly influence protein activity.
Conclusion
The incorporation of this compound into supported lipid bilayers offers a valuable strategy for modulating the physical properties of these model membranes. By carefully selecting the lipid composition and formation conditions, researchers can create SLBs with tailored fluidity, stability, and permeability. The protocols and characterization techniques detailed in this guide provide a solid foundation for the successful implementation of DDPE-containing SLBs in a wide range of research and drug development applications.
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ResearchGate. (n.d.). Drug delivery systems prepared by DPE. (a) Immediate-release printed tablets with different shapes. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of the different drug delivery systems prepared by DPE. Retrieved from [Link]
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National Institutes of Health. (n.d.). Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles. Retrieved from [Link]
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National Institutes of Health. (n.d.). Shape and Phase Transitions in a PEGylated Phospholipid System - PMC. Retrieved from [Link]
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PubMed. (2014). Formation and characterization of supported lipid bilayers containing phosphatidylinositol-4,5-bisphosphate and cholesterol as functional surfaces. Retrieved from [Link]
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Semantic Scholar. (n.d.). Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. Retrieved from [Link]
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National Institutes of Health. (n.d.). Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes. Retrieved from [Link]
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Columbia University. (n.d.). Formation and Characterization of Supported Lipid Bilayer Composition Arrays by Controlled Mixing and Surface Capture. Retrieved from [Link]
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MDPI. (n.d.). Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of supported bilayers by vesicle fusion of gel phase DPPC.... Retrieved from [Link]
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ResearchGate. (n.d.). Temperature-dependant stability comparison between liposomes.... Retrieved from [Link]
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National Institutes of Health. (n.d.). Lipid bilayer properties potentially contributed to the evolutionary disappearance of betaine lipids in seed plants - PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Biophysical Characterization of Supported Lipid Bilayers Using Parallel Dual-Wavelength Surface Plasmon Resonance and Quartz Crystal Microbalance Measurements - PMC. Retrieved from [Link]
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DiVA portal. (2021). Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica. Retrieved from [Link]
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PubMed Central. (n.d.). Drug delivery systems: Advanced technologies potentially applicable in personalized treatments. Retrieved from [Link]
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PubMed Central. (n.d.). Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). Stability Aspects of Liposomes. Retrieved from [Link]
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Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Smart Drug Delivery System and Its Clinical Potential - PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of A) 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE). Retrieved from [Link]
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Avanti Polar Lipids. (n.d.). What Is The Transition Temperature Of The Lipid?. Retrieved from [Link]
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Encyclopedia MDPI. (2021). Engineering Drug Delivery Systems. Retrieved from [Link]
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arXiv. (n.d.). Nanomechanical Characterization of the Interfacial Properties of Bilayers of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]
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Application Notes and Protocols for the Experimental Use of Didecanoyl-PE in Membrane Protein Studies
Introduction: The Unique Advantages of Didecanoyl-PE in Membrane Protein Research
The study of membrane proteins presents a significant challenge due to their inherent insolubility in aqueous solutions. To overcome this, researchers rely on various membrane-mimicking systems to extract, purify, and stabilize these proteins for functional and structural characterization. While a plethora of detergents and lipids are available, 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (Didecanoyl-PE or C10:0 PE) has emerged as a valuable tool for specific applications. This short-chain phospholipid offers a unique combination of properties stemming from its ten-carbon acyl chains and its ethanolamine headgroup, making it particularly suitable for a range of experimental approaches.
Unlike long-chain lipids that form stable, relatively rigid bilayers, the short acyl chains of didecanoyl-PE impart detergent-like properties, allowing it to form micelles and other dynamic, self-assembling structures in aqueous solution. This facilitates the gentle solubilization of membrane proteins from their native environment. Furthermore, the phosphatidylethanolamine (PE) headgroup plays a crucial role in modulating membrane fluidity and curvature, and it is known to be essential for the proper folding and function of many membrane proteins. The smaller size of the ethanolamine headgroup compared to the choline headgroup of phosphatidylcholine (PC) lipids leads to a cone-shaped molecular geometry. This intrinsic curvature is vital for processes like membrane fusion and fission and can influence the packing of lipids around a membrane protein, thereby affecting its conformational stability and activity.
This guide provides a comprehensive overview of the applications of didecanoyl-PE in membrane protein research, complete with detailed protocols for its use in protein reconstitution, stabilization, and the formation of bicelles for nuclear magnetic resonance (NMR) studies.
Physicochemical Properties of Didecanoyl-PE
A thorough understanding of the physical and chemical properties of didecanoyl-PE is fundamental to its effective use in experimental design. These properties dictate its behavior in solution and its interactions with membrane proteins.
| Property | Value | Significance in Experimental Design |
| Molecular Formula | C25H50NO8P | Defines the basic chemical identity of the lipid. |
| Molecular Weight | 523.6 g/mol | Important for calculating molar concentrations and ratios in experimental setups. |
| Acyl Chain Length | 10 carbons (Decanoyl) | The short chain length is responsible for its detergent-like properties and its ability to form micelles and other dynamic structures. This is a key factor in its use for solubilization and in forming the rim of bicelles. |
| Headgroup | Phosphoethanolamine (PE) | The small, cone-shaped headgroup induces negative curvature strain in lipid bilayers, which can be crucial for the stability and function of certain membrane proteins. It can also participate in hydrogen bonding, further stabilizing protein-lipid interactions. |
| Phase Transition Temperature (Tm) | Below 0°C | The low Tm ensures that didecanoyl-PE remains in a fluid, liquid-crystalline state at typical laboratory temperatures, which is essential for its function as a solubilizing agent and for maintaining the fluidity of model membranes. |
Core Applications of Didecanoyl-PE in Membrane Protein Studies
Didecanoyl-PE's unique characteristics make it a versatile tool for several key applications in membrane protein research:
-
Gentle Solubilization of Membrane Proteins: The detergent-like properties of didecanoyl-PE allow for the effective and gentle extraction of membrane proteins from their native lipid environment. Its use can be advantageous over traditional detergents, which can sometimes be harsh and lead to protein denaturation. Short-chain phospholipids like didecanoyl-PE are considered superior in preserving the native protein structure and enzymatic activity in the solubilized state.
-
Reconstitution into Proteoliposomes: Didecanoyl-PE can be used in conjunction with long-chain lipids to reconstitute purified membrane proteins into liposomes (proteoliposomes). In this context, it can act as a "helper lipid" to facilitate the incorporation of the protein into the bilayer and can also influence the physical properties of the final proteoliposome, such as fluidity and stability. The process generally involves the removal of detergent from a solution containing the protein, lipids, and detergent, leading to the spontaneous formation of proteoliposomes.
-
Formation of Bicelles for NMR Spectroscopy: Bicelles are discoidal lipid structures that are particularly useful for solution and solid-state NMR studies of membrane proteins. They consist of a planar bilayer of long-chain phospholipids (e.g., DMPC) surrounded by a rim of a short-chain lipid or detergent. Didecanoyl-PE can be used as the short-chain component, offering the added benefit of the PE headgroup's specific interactions with the target protein. These fast-tumbling bicelles provide a more native-like membrane environment than micelles, which is crucial for preserving the protein's structure and function.
-
Modulating Membrane Properties for Functional Assays: The inclusion of didecanoyl-PE in model membranes can be used to systematically vary the physical properties of the bilayer, such as fluidity and curvature stress. This allows researchers to investigate the influence of these properties on the function of reconstituted membrane proteins. The PE headgroup is known to be a key regulator of membrane fluidity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key applications of didecanoyl-PE. It is important to note that these are starting points, and optimization will likely be required for each specific membrane protein.
Protocol 1: Reconstitution of a Membrane Protein into Proteoliposomes using Didecanoyl-PE
This protocol describes the reconstitution of a purified, detergent-solubilized membrane protein into proteoliposomes composed of a long-chain lipid (e.g., POPC) and didecanoyl-PE as a helper lipid. The method relies on detergent removal by dialysis.
Materials:
-
Purified membrane protein in a detergent solution (e.g., DDM, OG)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform
-
This compound (Didecanoyl-PE) in chloroform
-
Reconstitution Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Dialysis tubing (e.g., 10-14 kDa MWCO)
-
Glass test tubes
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath sonicator
Workflow Diagram:
Caption: Workflow for membrane protein reconstitution into proteoliposomes.
Step-by-Step Methodology:
-
Lipid Film Preparation:
-
In a glass test tube, mix the desired amounts of POPC and didecanoyl-PE from their chloroform stocks. A typical starting molar ratio is 9:1 POPC:Didecanoyl-PE, but this should be optimized.
-
Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas while rotating the tube.
-
Place the tube in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration and Solubilization:
-
Add the appropriate volume of Reconstitution Buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Hydrate the lipid film by vortexing for 5-10 minutes.
-
Sonicate the lipid suspension in a water bath sonicator until the solution becomes clear, indicating the formation of small unilamellar vesicles (SUVs).
-
Add the same detergent used to solubilize the protein to the SUV suspension to a final concentration above its critical micelle concentration (CMC). This will solubilize the lipids into mixed micelles.
-
-
Reconstitution:
-
Add the purified, detergent-solubilized membrane protein to the lipid-detergent mixed micelle solution. The lipid-to-protein molar ratio (LPR) is a critical parameter and should be optimized. Start with a high LPR (e.g., 200:1 to 1000:1).
-
Incubate the mixture with gentle agitation for 1-2 hours at a temperature slightly above the phase transition temperature of the long-chain lipid (for POPC, this is below 0°C, so room temperature is suitable). This allows for the formation of protein-lipid-detergent mixed micelles.
-
-
Detergent Removal:
-
Transfer the mixture to a dialysis cassette or tubing with an appropriate molecular weight cutoff.
-
Dialyze against a large volume of detergent-free Reconstitution Buffer at 4°C. Change the buffer every 12 hours for a total of 48-72 hours to ensure complete detergent removal. As the detergent is removed, the protein will incorporate into the forming lipid bilayer, resulting in proteoliposomes.
-
-
Characterization:
-
Harvest the proteoliposomes by ultracentrifugation (e.g., 100,000 x g for 1-2 hours).
-
Resuspend the proteoliposome pellet in the desired buffer for functional or structural studies.
-
Characterize the proteoliposomes for size distribution (e.g., by dynamic light scattering), protein incorporation efficiency (e.g., by SDS-PAGE and protein assay), and protein orientation and function.
-
Protocol 2: Preparation of Didecanoyl-PE/DMPC Bicelles for NMR Studies
This protocol describes the preparation of small, fast-tumbling bicelles composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and didecanoyl-PE for solution NMR studies of a membrane protein.
Materials:
-
Purified membrane protein in a mild detergent (e.g., DHPC)
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) powder
-
This compound (Didecanoyl-PE) powder
-
NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.8, with 10% D2O)
-
Vortex mixer
-
Thermomixer or water bath
Workflow Diagram:
Caption: Workflow for preparing protein-containing bicelles for NMR.
Step-by-Step Methodology:
-
Lipid Preparation:
-
Calculate the required amounts of DMPC and didecanoyl-PE to achieve the desired molar ratio (q-ratio), where q = [DMPC]/[Didecanoyl-PE]. For small, fast-tumbling bicelles suitable for solution NMR, a q-ratio between 0.25 and 0.5 is typically used.
-
Weigh out the appropriate amounts of DMPC and didecanoyl-PE powders into a clean vial.
-
-
Bicelle Formation:
-
Add the desired volume of NMR Buffer to the lipid mixture to achieve a total lipid concentration of 10-20% (w/v).
-
Vortex the mixture vigorously for several minutes.
-
To facilitate hydration and bicelle formation, subject the mixture to several cycles of heating and cooling. For example, incubate at 40°C for 10 minutes, followed by cooling to room temperature, and repeat this cycle 3-4 times with vortexing in between. The solution should become clear.
-
-
Protein Incorporation:
-
Add the purified membrane protein, solubilized in a minimal amount of a mild detergent like DHPC, to the pre-formed bicelle solution. The final concentration of the initial detergent should be kept as low as possible.
-
Incubate the mixture for 1-2 hours at a temperature above the Tm of DMPC (~24°C) to allow the protein to incorporate into the bicelles.
-
-
NMR Sample Preparation:
-
Concentrate the protein-bicelle solution to the desired final protein concentration for NMR analysis (typically in the µM to mM range) using a centrifugal concentrator with an appropriate molecular weight cutoff.
-
Transfer the final sample to an NMR tube.
-
Troubleshooting and Considerations
-
Protein Aggregation during Reconstitution: If the protein precipitates during detergent removal, this could be due to an inappropriate LPR, a suboptimal lipid composition, or the rate of detergent removal being too fast. Try increasing the LPR, varying the ratio of didecanoyl-PE, or using a slower detergent removal method (e.g., Bio-Beads).
-
Bicelle Instability: The stability of bicelles is sensitive to temperature, pH, and ionic strength. Ensure that the experimental conditions are within the stable range for the chosen lipid composition. The phase behavior of the bicelle system can be monitored by ³¹P NMR.
-
Choice of Long-Chain Lipid: While DMPC is commonly used for bicelles, other long-chain lipids can be employed to better mimic specific native membranes. The choice of the long-chain lipid will affect the thickness and fluidity of the bicellar core.
-
PE Headgroup Considerations: The ethanolamine headgroup of didecanoyl-PE has a pKa of approximately 9.6. Therefore, at physiological pH, it is zwitterionic. However, pH changes can alter its charge state, which may influence protein-lipid interactions.
Conclusion
Didecanoyl-PE is a valuable and versatile tool for the study of membrane proteins. Its short acyl chains provide detergent-like properties for gentle solubilization and the formation of dynamic membrane-mimetic systems, while its phosphatidylethanolamine headgroup can play a critical role in maintaining the structural integrity and function of the protein of interest. By carefully considering its physicochemical properties and optimizing the experimental protocols, researchers can leverage the unique advantages of didecanoyl-PE to advance our understanding of this important class of proteins.
References
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Wikipedia. (2023, November 29). Phosphatidylethanolamine. Retrieved from [Link]
- Contreras, F.-X., et al. (2016). Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells. Journal of Biological Chemistry, 291(7), 3658–3667.
- Shimanovich, U., et al. (2019). The Role of Phosphatidylethanolamine Adducts in Modification of the Activity of Membrane Proteins under Oxidative Stress. International Journal of Molecular Sciences, 20(24), 6279.
- Kessi, J., et al. (1994). Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity. Biochemistry, 33(40), 12155–12163.
- Sonoyama, M., et al. (2010). Highly Stable Solubilization of Membrane Protein Bacteriorhodopsin with a Short-chain Phospholipid Diheptanoylphosphatidylcholine. Chemistry Letters, 39(8), 876-877.
- López, J. J., et al. (2022). Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses. Methods in Molecular Biology, 2583, 1-21.
- Noll, A., et al. (2005). Membrane-protein stability in a phospholipid-based crystallization medium. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 10), 1365–1372.
- Sonoyama, M., et al. (2010). Highly Stable Solubilization of Membrane Protein Bacteriorhodopsin with a Short-chain Phospholipid Diheptanoylphosphatidylcholine. Chemistry Letters, 39(8), 876-877.
- Skrzypek, R., & Callaghan, R. (2013). Reconstitution of membrane proteins. In Methods in Molecular Biology (Vol. 974, pp. 249-268). Humana Press.
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Noll, A., et al. (2005). Membrane-protein stability in a phospholipid-based crystallization medium. ResearchGate. Retrieved from [Link]
- Das, N., & Nesmelov, Y. E. (2015). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. Journal of visualized experiments : JoVE, (105), 53390.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Hrycyna, C. A., et al. (1998). Phase properties of liquid-crystalline Phosphatidylcholine/Phosphatidylethanolamine bilayers revealed by fluorescent probes. Biochemistry, 37(45), 15828–15836.
- Kessi, J., et al. (1994). Short-Chain Phosphatidylcholines as Superior Detergents in Solubilizing Membrane Proteins and Preserving Biological Activity. Biochemistry, 33(40), 12155-12163.
- Gibaut, Q., et al. (2017). Phosphatidylethanolamine Metabolism in Health and Disease. International Journal of Molecular Sciences, 18(12), 2713.
- Leekumjorn, S., & Sum, A. K. (2006). Phospholipid headgroups govern area per lipid and emergent elastic properties of bilayers. Biophysical Journal, 90(11), 3951–3965.
- Contreras, F.-X., et al. (2016). Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells. Journal of Biological Chemistry, 291(7), 3658–3667.
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Avanti Polar Lipids. (n.d.). Bicelle Preperation. Retrieved from [Link]
- Cierpicki, T., & Bushweller, J. H. (2012). Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins. Journal of biomolecular NMR, 54(3), 271–282.
- Song, Y., et al. (2013). Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition. Biophysical journal, 105(6), 1435–1443.
- Wang, L. G., & Tonggu, L. G. (2015). Membrane protein reconstitution for functional and structural studies. Science China. Life sciences, 58(1), 66–74.
- Batenburg, A. M., et al. (1987). The polymorphic phase behavior of dielaidoylphosphatidylethanolamine. Effect of n-alkanols. Biochimica et biophysica acta, 904(1), 142–150.
- Mosior, M., & McLaughlin, S. (1992). Importance of phosphatidylethanolamine for association of protein kinase C and other cytoplasmic proteins with membranes. Biophysical journal, 62(1), 108–110.
- Sanders, C. R., 2nd, & Prestegard, J. H. (1990). Development and Application of Bicelles for Use in Biological NMR and Other Biophysical Studies. Magnetochemistry (Basel, Switzerland), 5(3), 33.
- Carlson, M. L., et al. (2020). New approach for membrane protein reconstitution into peptidiscs and basis for their adaptability to different proteins. eLife, 9, e53299.
- Losonczi, J. A., & Prestegard, J. H. (1998). Current applications of bicelles in NMR studies of membrane-associated amphiphiles and proteins. Biochimica et biophysica acta, 1376(2), 209–228.
- Liko, I., et al. (2018). Temperature-dependence of membrane protein–lipid interactions in membranes. Chemical science, 9(24), 5414–5422.
- Wright, S. E., & Huang, L. (1992). Bilayer stabilization of phosphatidylethanolamine by N-biotinylphosphatidylethanolamine. Biochimica et biophysica acta, 1103(1), 172–178.
- Kurihara, K., et al. (2023). Function Investigations and Applications of Membrane Proteins on Artificial Lipid Membranes. International journal of molecular sciences, 24(8), 7231.
- Li, Y., et al. (2023). Interactions between membrane proteins and lipid membrane revealed by cryoEM. Journal of bio-x research, 6(3), 105–115.
- Kleszczyńska, H., et al. (2024). Effect of Ionic and Nonionic Compounds Structure on the Fluidity of Model Lipid Membranes: Computer Simulation and EPR Experiment. International journal of molecular sciences, 25(1), 329.
- Lin, H. K., & Zandi, R. (2021). Membrane-Mediated Interactions Between Protein Inclusions. Frontiers in physics, 9, 786082.
- Tsui, F. C., et al. (1986). The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers. Biophysical journal, 49(2), 459–468.
- Tenchov, B., & Koynova, R. (1996). Effect of Solutes on the Membrane Lipid Phase Behavior. In Handbook of Nonmedical Applications of Liposomes (pp. 119-127). CRC Press.
- Glover, K. J., et al. (2001). Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. Biophysical journal, 81(4), 2163–2176.
- Tamai, T., et al. (2022). Effect of Distigmasterol-Modified Acylglycerols on the Fluidity and Phase Transition of Lipid Model Membranes. International journal of molecular sciences, 23(21), 13031.
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PubChem. (n.d.). PE(16:0/18:3(9Z,12Z,15Z)). Retrieved from [Link]
Analytical Techniques for the Detection of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDGPE)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Synthetic Phospholipids
1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDGPE), also known as PE(10:0/10:0), is a synthetic glycerophospholipid of significant interest in pharmaceutical sciences and membrane research.[1] Its defined structure, featuring two C10:0 fatty acyl chains, makes it a valuable component in the formulation of lipid-based drug delivery systems such as liposomes and lipid nanoparticles (LNPs). The relatively short acyl chains can influence membrane fluidity and phase transition temperature, which are critical parameters for optimizing drug encapsulation and release kinetics.[1] Furthermore, the phosphoethanolamine headgroup is known to play roles in membrane fusion and endosomal escape, making DDGPE a key excipient in the development of delivery platforms for nucleic acids and other biologics.[1]
Given its role in advanced therapeutic formulations, the ability to accurately and precisely quantify DDGPE is paramount. Robust analytical methods are essential for formulation development, quality control of raw materials, stability testing, and pharmacokinetic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for lipid analysis due to its unparalleled sensitivity, selectivity, and ability to provide structural confirmation.[2][3][4]
This guide provides a comprehensive overview and detailed protocols for the detection and quantification of DDGPE using LC-MS/MS, designed for researchers and scientists in drug development and lipidomics.
Physicochemical Profile of DDGPE
A thorough understanding of the analyte's properties is the foundation of any analytical method development. These parameters are crucial for calculating mass-to-charge ratios (m/z) for mass spectrometry and predicting chromatographic behavior.
| Property | Value | Source |
| Synonyms | 10:0 PE, PE(10:0/10:0) | [1] |
| CAS Number | 253685-27-7 | [1] |
| Molecular Formula | C₂₅H₅₀NO₈P | [1][5] |
| Molecular Weight | 523.64 g/mol | [1][5] |
| Monoisotopic Mass | 523.3274 g/mol | [5] |
| Appearance | Off-white to white solid | [1] |
| Storage Temperature | -20°C | [1] |
The LC-MS/MS Analytical Paradigm
LC-MS/MS provides a powerful two-dimensional separation for complex mixtures. The liquid chromatography (LC) component separates analytes in time based on their physicochemical properties, which mitigates matrix effects like ion suppression and resolves isobaric interferences.[2][6] The tandem mass spectrometry (MS/MS) component provides two levels of mass filtering: the first to isolate the analyte of interest (precursor ion) and the second to detect specific, structurally informative fragments (product ions) after induced dissociation, ensuring high specificity and sensitivity.[7]
Part I: Protocol for Sample Preparation and Lipid Extraction
Scientific Rationale: The primary goal of sample preparation is to isolate lipids from a complex biological matrix, removing proteins, salts, and other interfering substances that can compromise the analysis.[8] Protein precipitation using a water-miscible organic solvent is a rapid and effective method for many applications.[9] This protocol is adapted from common lipidomics workflows.[10]
Materials:
-
Biological sample (e.g., 50 µL plasma, cell pellet from 1x10⁶ cells)
-
Internal Standard (IS) solution (e.g., 1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine in isopropanol)
-
Ice-cold Isopropanol (IPA)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge (4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., Acetonitrile:Isopropanol:Water 65:30:5 v/v/v)
-
LC-MS vials with inserts
Step-by-Step Protocol:
-
Sample Aliquoting: Transfer 50 µL of the sample (e.g., plasma) into a clean 1.5 mL microcentrifuge tube. Place on ice.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to the sample.
-
Scientist's Note: Adding the IS at the earliest stage accounts for variability in extraction efficiency and sample handling, which is critical for accurate quantification.
-
-
Protein Precipitation: Add 500 µL of ice-cold IPA to the tube.
-
Scientist's Note: Using cold solvent enhances the precipitation of proteins. IPA is effective at solubilizing a broad range of lipids while denaturing proteins.
-
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.
-
Incubation: Incubate the samples at 4°C for 2 hours (or -20°C for 20 minutes) to facilitate complete protein precipitation.[10]
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C. A solid pellet of precipitated protein should form at the bottom.
-
Supernatant Transfer: Carefully aspirate the supernatant, which contains the lipid extract, and transfer it to a new clean tube without disturbing the pellet.
-
Solvent Evaporation: Dry the lipid extract to completeness under a gentle stream of nitrogen or using a vacuum concentrator. Do not overheat the sample, as this can lead to lipid degradation.
-
Reconstitution: Reconstitute the dried lipid film in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the lipids are fully dissolved.
-
Final Centrifugation & Transfer: Centrifuge the reconstituted sample at 12,000 x g for 5 minutes at 4°C to pellet any remaining particulates. Transfer the clear supernatant to an LC-MS vial for analysis.
Part II: Protocol for UPLC Chromatographic Separation
Scientific Rationale: Reversed-phase chromatography separates lipids primarily based on the length and degree of saturation of their acyl chains.[11] For DDGPE, which has two saturated C10 chains, this allows for effective separation from more hydrophobic (longer chain) and more hydrophilic (shorter chain or lysophospholipid) species, reducing ion suppression in the MS source.[3] An Ultra-High-Performance Liquid Chromatography (UPLC) system with sub-2-µm particle columns provides superior resolution and faster analysis times compared to traditional HPLC.[2][6]
| Parameter | Recommended Setting |
| LC System | UPLC / UHPLC System |
| Column | Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 2 µL |
| Run Time | ~10 minutes |
UPLC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 60 | 40 | Initial |
| 2.0 | 57 | 43 | Linear |
| 2.1 | 50 | 50 | Linear |
| 6.0 | 46 | 54 | Linear |
| 7.0 | 30 | 70 | Linear |
| 7.1 | 1 | 99 | Linear |
| 8.5 | 1 | 99 | Hold |
| 8.6 | 60 | 40 | Linear |
| 10.0 | 60 | 40 | Hold |
-
Scientist's Note: The additives ammonium formate and formic acid serve to improve peak shape and promote efficient ionization in the ESI source by providing protons (for positive mode) and forming adducts. The high percentage of organic solvent in the gradient is necessary to elute the hydrophobic lipid molecules.
Part III: Protocol for Mass Spectrometric Detection
Scientific Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification. This involves selecting the precursor ion m/z of DDGPE in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and monitoring for a specific, high-abundance product ion in the third quadrupole (Q3).[12] Phosphatidylethanolamines (PEs) exhibit highly characteristic fragmentation patterns that are ideal for this approach.[13][14]
Quantitative Data & MRM Transitions:
The precise m/z values are calculated from the monoisotopic mass of DDGPE (523.3274 Da).
| Ion Species | Adduct | Theoretical m/z (Precursor) | Fragmentation Description | Theoretical m/z (Product) | Recommended MRM Transition |
| [M+H]⁺ | Proton | 524.3347 | Neutral Loss of Phosphoethanolamine Headgroup | 383.3156 | 524.3 -> 383.3 |
| [M+Na]⁺ | Sodium | 546.3166 | N/A (Often used for survey scans) | N/A | N/A |
| [M-H]⁻ | Proton Loss | 522.3203 | Formation of Decanoate Anion | 171.1390 | 522.3 -> 171.1 |
MS Instrument Parameters (Triple Quadrupole):
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | ESI+ | ESI- |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Source Temperature | 150 °C | 150 °C |
| Desolvation Temp. | 450 °C | 450 °C |
| Desolvation Gas Flow | 800 L/Hr (Nitrogen) | 800 L/Hr (Nitrogen) |
| Collision Gas | Argon | Argon |
| Collision Energy | 25-35 eV (Optimize) | 35-45 eV (Optimize) |
-
Scientist's Note: The positive mode transition (neutral loss of 141 Da) is highly specific to the PE lipid class and is often the preferred choice for quantification due to its high signal intensity and low background.[15] The negative mode can be used as a confirmatory transition. Collision energies should be optimized for your specific instrument to maximize the product ion signal.
Part IV: Method Validation and Ensuring Trustworthiness
Scientific Rationale: A protocol is only trustworthy if it is validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16][17] This ensures that the data generated is accurate, reliable, and reproducible.
Key Validation Parameters:
-
Linearity & Range:
-
Action: Prepare a calibration curve by making serial dilutions of a certified DDGPE standard in a surrogate matrix (e.g., stripped plasma or reconstitution solvent). A typical range might be 1 ng/mL to 1000 ng/mL.
-
Acceptance: Analyze the standards and plot the peak area ratio (Analyte/IS) against concentration. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
-
Accuracy & Precision:
-
Action: Analyze Quality Control (QC) samples prepared at low, medium, and high concentrations within the calibration range, in replicate (n=5) on the same day (intra-day) and on three different days (inter-day).
-
Acceptance: Accuracy should be within ±15% of the nominal value (±20% at the LLOQ). Precision (%CV or RSD) should be ≤15% (≤20% at the LLOQ).[7]
-
-
Limit of Detection (LOD) & Quantification (LOQ):
-
Action: Determine the lowest concentration that can be reliably detected (LOD, typically Signal-to-Noise ratio > 3) and quantified with acceptable accuracy and precision (LOQ, typically S/N > 10).
-
Acceptance: The LOQ must be the lowest point on the validated calibration curve.
-
-
Selectivity & Specificity:
-
Action: Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of DDGPE and the IS.
-
Acceptance: The response of any interfering peak should be <20% of the response at the LLOQ.
-
-
Matrix Effect & Recovery:
-
Action: Compare the response of DDGPE spiked into post-extraction blank matrix with the response of a neat standard in solvent. This assesses ion suppression or enhancement. Recovery is determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
-
Acceptance: The matrix effect and recovery should be consistent and reproducible across the concentration range.
-
References
-
Simões, C., Simões, V., Reis, A., Domingues, P., & Domingues, M. R. M. (2008). Determination of the fatty acyl profiles of phosphatidylethanolamines by tandem mass spectrometry of sodium adducts. Rapid communications in mass spectrometry, 22(20), 3238–3244. [Link]
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Ovčačíková, M., Lísa, M., Cífková, E., & Holčapek, M. (2016). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Analytical and bioanalytical chemistry, 408(25), 7035–7046. [Link]
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Li, W., & Li, W. (2016). Sample Preparation for LC-MS Bioanalysis of Lipids. ResearchGate. [Link]
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Knittelfelder, O., & Kohlwein, S. D. (2017). A versatile ultra-high performance LC-MS method for lipid profiling. MethodsX, 4, 115–122. [Link]
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Kitagawa, M., et al. (2018). Analysis of phosphatidylethanolamine, phosphatidylcholine, and plasmalogen molecular species in food lipids using an improved 2D high-performance liquid chromatography system. Journal of Chromatography B, 1077-1078, 35-43. [Link]
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European Nanomedicine Characterisation Laboratory. (2017). Measuring Lipid Composition – LC-MS/MS. EUNCL. [Link]
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Waters Corporation. (2020). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Waters Corporation. [Link]
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Schuhmann, K., & Shevchenko, A. (2017). The Role of LC–MS in Lipidomics. LCGC International, 30(5), 266-271. [Link]
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Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites, 10(6), 234. [Link]
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Cutignano, A., et al. (2021). The fragmentation patterns of lyso-phosphatidylethanolamines. ResearchGate. [Link]
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Stephenson, D. J., et al. (2019). A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells. Analytical Methods, 11(12), 1649-1658. [Link]
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Harvey, F. C., Collao, V., & Bhattacharya, S. K. (2023). High-Resolution Liquid Chromatography-Mass Spectrometry for Lipidomics. Methods in molecular biology, 2625, 57–63. [Link]
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Lipidomics Standards Initiative. (n.d.). Method Validation. lipidomicstandards.org. [Link]
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Zhao, Z., & Xu, Y. (2010). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of lipid research, 51(3), 652–659. [Link]
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Ma, X., et al. (2022). Targeted lipidomics reveals phospholipids and lysophospholipids as biomarkers for evaluating community-acquired pneumonia. Annals of Translational Medicine, 10(7), 405. [Link]
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Lazzari, V., et al. (2021). Lipidomic analysis of phosphatidylcholine (PC), phosphatidylethanolamine (PE), and plasmalogen (pPE) content in CRC cell lines and patients‐derived exosomes. ResearchGate. [Link]
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Rainville, P. D., et al. (2007). Mass spectra of parent ions of phosphatidylethanolamine (A), phosphatidylcholine (B) and phosphatidylinositol (C) were recorded by the neutral loss of fragment 141 amu. ResearchGate. [Link]
-
Waters Corporation. (2020). Quantitative Analysis of Phosphatidylethanolamine and Phosphatidylcholine from Rice Oil Lecithin and Sunflower Oil Lecithin by ACQUITY UPLC H-Class Plus System with PDA Detection. Waters Corporation. [Link]
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Truong, M., et al. (2020). Rapid Quantification and Validation of Lipid Concentrations within Liposomes. Vaccines, 8(3), 498. [Link]
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Husek, A., & Husek, P. (1993). High-performance Liquid Chromatographic Analysis of Phospholipids From Different Sources With Combined Fluorescence and Ultraviolet Detection. Journal of the American Oil Chemists' Society, 70(9), 891-895. [Link]
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Lìbalová, D., et al. (2024). Recent Analytical Methodologies in Lipid Analysis. Molecules, 29(3), 569. [Link]
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Byrdwell, W. C. (2005). HPLC-MS: Fragments from PhosphatidylEthanolamines. Byrdwell.com. [Link]
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de Oliveira, M. A. L., et al. (2020). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. Journal of the Brazilian Chemical Society, 31(10), 2097-2105. [Link]
- Husek, A. (1995). High pressure liquid chromatography (HPLC) method for phospholipid.
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Wang, Y., et al. (2018). Egg Yolk Phosphatidylethanolamine: Extraction Optimization, Antioxidative Activity, and Molecular Structure Profiling. Journal of food science, 83(1), 86–93. [Link]
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Pham, H. T., et al. (2014). Radical delivery and fragmentation for structural analysis of glycerophospholipids. International Journal of Mass Spectrometry, 377, 684-693. [Link]
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Jesionowska, A., et al. (2013). Methods of extraction and thin-layer chromatography determination of phospholipids in biological Samales. ResearchGate. [Link]
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Wang, M., et al. (2016). Quantitative analysis of 10 classes of phospholipids by ultrahigh- performance liquid chromatography tandem triple-quadrupole mass spectrometer. Analytical Methods, 8(32), 6245-6254. [Link]
-
Eurachem. (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. Eurachem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9546803, this compound. PubChem. [Link]
- Avanti Polar Lipids. (1987). Process for purification of phospholipids.
-
Kim, H. J., et al. (2012). Simultaneous Extraction of Phosphatidylcholine and Phosphatidylethanolamine from Soybean Lecithin. ResearchGate. [Link]
-
Ishida, M., et al. (2008). Precise Identification of Molecular Species of Phosphatidylethanolamine and Phosphatidylserine by Neutral Loss Survey with MS3. Shimadzu. [Link]
-
illuminated Cell. (n.d.). This compound. illuminated-cell.com. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). HMDB. [Link]
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- 16. lipidomicstandards.org [lipidomicstandards.org]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Aggregation of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) Liposomes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the formulation and handling of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) liposomes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the common yet critical issue of liposome aggregation. By understanding the unique properties of DDPE and implementing robust formulation strategies, you can significantly enhance the stability and reproducibility of your experimental outcomes.
Section 1: Understanding DDPE - Key Physicochemical Properties
This compound, also known as PE(10:0/10:0), is a synthetic phospholipid featuring two saturated 10-carbon acyl chains. These structural characteristics are fundamental to its behavior in aqueous solutions and directly influence the stability of the liposomes it forms.
Aggregation, the process where individual liposomes clump together to form larger, often non-functional clusters, is a primary failure mode in liposome-based research and product development. It can compromise bioavailability, alter release kinetics, and hinder targeting efforts. The key to prevention lies in understanding and controlling the physicochemical forces at play.
| Property | Value / Observation | Scientific Implication & Causality |
| Molecular Formula | C₂₅H₅₀NO₈P | The elemental composition determines the molecule's overall polarity and interaction capabilities. |
| Molecular Weight | ~523.6 g/mol [1] | Affects molar calculations for formulation and the packing density within the bilayer. |
| Phase Transition (Tₘ) | Not reported; expected to be well below 0°C. | The Tₘ is the temperature at which a lipid bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase. Due to its short C10 acyl chains, DDPE is in a highly fluid state at all standard experimental temperatures (4°C, 25°C, 37°C)[1]. This fluidity can increase the likelihood of fusion upon collision if not properly stabilized. Unlike lipids with higher Tₘ, heating is not required during hydration to ensure fluidity. |
| Critical Micelle Conc. (CMC) | Not reported. | The CMC is the concentration above which surfactant molecules form micelles[2]. While the CMC for DDPE is not documented, its short acyl chains may impart surfactant-like properties at high concentrations or under specific buffer conditions, potentially leading to instability. |
| Headgroup | Phosphoethanolamine (PE) | The PE headgroup is relatively small and can form strong intermolecular hydrogen bonds. Its net charge is sensitive to pH, transitioning from zwitterionic at neutral pH to more cationic at acidic pH. This pH sensitivity is a critical factor in controlling electrostatic repulsion between vesicles. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary visual indicators of DDPE liposome aggregation? A1: The most common indicators are a noticeable cloudiness or turbidity in what should be a translucent suspension, or the formation of visible white precipitates or sediment after the sample has been left undisturbed. On a microscopic level, Dynamic Light Scattering (DLS) will show a significant increase in the average particle diameter and polydispersity index (PDI).
Q2: What are the main chemical drivers of DDPE liposome aggregation? A2: The primary drivers are insufficient electrostatic repulsion and/or the lack of a steric barrier between vesicles. The PE headgroup's charge is highly dependent on the buffer pH. At a pH where the surface charge is near neutral, repulsive forces are minimized, and attractive van der Waals forces can dominate, leading to aggregation. High ionic strength from salts in the buffer can also shield surface charges, reducing repulsion and promoting aggregation.
Q3: How does cholesterol help stabilize my DDPE liposomes? A3: Cholesterol acts as a "membrane plasticizer." It inserts itself into the lipid bilayer, filling the gaps between the DDPE molecules. This increases the packing density and mechanical rigidity of the membrane[3][4]. By reducing the bilayer's flexibility and permeability, cholesterol makes the liposomes less prone to fusing together upon collision, thereby enhancing overall stability[5][6].
Q4: What is PEGylation and how does it prevent aggregation? A4: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the liposome surface, usually by including a lipid that has a PEG molecule attached to its headgroup (e.g., DSPE-PEG2000) in your formulation. These PEG chains form a dense, hydrophilic cloud around the liposome. This cloud creates a powerful physical (steric) barrier that prevents other liposomes from getting close enough to aggregate[1][7][8]. This is known as steric stabilization.
Q5: What is the ideal storage condition for DDPE liposomes? A5: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. Because the Tₘ of DDPE is very low, there is no risk of the membrane transitioning into a gel phase, which can cause leakage in other liposome types. For long-term storage, liposomes should be stored in a buffer containing a cryoprotectant (like sucrose or trehalose) and flash-frozen in liquid nitrogen before being transferred to <-20°C or, ideally, <-80°C. Avoid slow freezing and repeated freeze-thaw cycles, as ice crystal formation can disrupt the vesicle structure and cause aggregation.
Section 3: Troubleshooting Guide: From Problem to Solution
Problem 1: Immediate Cloudiness or Precipitation After Hydration
This issue indicates that the liposomes are grossly unstable from the moment of their formation.
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Inappropriate Buffer pH | The PE headgroup of DDPE has a primary amine that is protonated at acidic pH and deprotonated towards neutral/alkaline pH. At a pH near the isoelectric point of the lipid, the net surface charge is minimal, leading to a lack of electrostatic repulsion and rapid aggregation. | Optimize Buffer pH: Prepare your liposomes in a buffer with a pH between 6.5 and 7.5 to ensure a sufficient negative zeta potential (e.g., -20 mV or more negative) for electrostatic repulsion. Use buffers like HEPES or Phosphate-Buffered Saline (PBS). Verify the final pH of your liposome suspension. |
| High Ionic Strength | High concentrations of salts (e.g., >150 mM NaCl) in the hydration buffer can shield the surface charge of the liposomes. This effect, known as charge screening, dampens the electrostatic repulsion between vesicles, allowing them to approach and aggregate. | Reduce Salt Concentration: If your application allows, prepare the liposomes in a low-ionic-strength buffer (e.g., 10 mM HEPES with 5% sucrose for isotonicity) and add salts later if needed. If using PBS, consider starting with a 0.5x concentration. |
| High Lipid Concentration | At very high concentrations, the frequency of collisions between newly formed vesicles is significantly increased. If repulsive forces are not perfectly optimized, these collisions can lead to fusion and aggregation. | Adjust Lipid Concentration: Start with a total lipid concentration in the range of 5-10 mg/mL (approx. 10-20 mM). If aggregation persists, try reducing the concentration to 1-5 mg/mL during the hydration step. |
Problem 2: Particle Size Increases Significantly During Storage
This suggests a slower, time-dependent instability where vesicles are gradually fusing or clumping.
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Membrane Instability and Fusion | The highly fluid nature of the DDPE bilayer, combined with a lack of structural reinforcement, can make the vesicles prone to fusion over time. When two liposomes collide, their fluid membranes can merge, forming a single, larger vesicle. | Incorporate Cholesterol: Cholesterol is essential for stabilizing fluid bilayers. It reduces membrane permeability and increases its mechanical strength, thus preventing fusion. Protocol: Include cholesterol at a molar ratio of 2:1 to 1:1 (DDPE:Cholesterol). A 70:30 molar ratio is often a robust starting point[5][6]. Dissolve both the DDPE and cholesterol in the initial organic solvent. |
| Lack of Steric Hindrance | Even with adequate surface charge, vesicles can aggregate in certain environments (e.g., in the presence of proteins or divalent cations). Without a physical barrier, close approach is still possible. | Add a PEGylated Lipid: Incorporating a PEG-lipid provides a "stealth" coating that sterically hinders aggregation. Protocol: Include 2-5 mol% of a PEGylated lipid such as DSPE-PEG2000 in your formulation[1]. The long PEG chains create a protective hydrophilic layer. This is particularly crucial for in-vivo applications[7]. |
| Freeze-Thaw Damage | During slow freezing, pure ice crystals form, concentrating the liposomes into an increasingly smaller liquid volume. This forces them into close contact, promoting aggregation. The sharp edges of ice crystals can also physically rupture the vesicles. | Use Cryoprotectants & Flash Freezing: For frozen storage, resuspend the final liposome formulation in a buffer containing a cryoprotectant like 10% (w/v) sucrose or trehalose. Aliquot the suspension and flash-freeze in liquid nitrogen before storing at -80°C. Thaw quickly in a 37°C water bath when needed. |
Table of Recommended Stabilizing Agents
| Stabilizing Agent | Recommended Molar % | Mechanism of Action | Key Advantages |
| Cholesterol | 30 - 50% | Increases membrane packing and rigidity; reduces permeability.[3][5] | Enhances vesicle stability, reduces leakage of encapsulated contents. |
| DSPE-PEG2000 | 2 - 5% | Forms a hydrophilic steric barrier, preventing close approach of vesicles.[7] | Highly effective at preventing aggregation, prolongs circulation time in vivo. |
Section 4: Protocol for Preparing Stable DDPE Liposomes
This protocol utilizes the widely accepted thin-film hydration method followed by extrusion, which is a robust technique for producing unilamellar vesicles with a controlled size distribution.
Workflow for Stable DDPE Liposome Preparation
Caption: A standard workflow for producing stable DDPE liposomes.
Detailed Step-by-Step Methodology
-
Lipid Dissolution:
-
In a clean round-bottom flask, combine your lipids. For a robust formulation, use a molar ratio of DDPE:Cholesterol:DSPE-PEG2000 = 65:30:5 .
-
Add a sufficient volume of an organic solvent (e.g., a 2:1 v/v mixture of chloroform:methanol) to completely dissolve the lipids, forming a clear solution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Partially submerge the flask in a water bath set to 30-40°C.
-
Rotate the flask and gradually apply a vacuum to evaporate the solvent. A thin, uniform, and transparent lipid film will form on the inner surface of the flask.
-
-
Drying:
-
Once the film appears dry, place the flask under a high vacuum for at least 2 hours (or overnight) to remove all residual organic solvent. This step is critical for forming stable bilayers.
-
-
Hydration:
-
Add your desired aqueous buffer (e.g., PBS pH 7.4) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask vigorously by vortexing or manual shaking. The lipid film will peel off the glass and spontaneously form multilamellar vesicles (MLVs). This process can be done at room temperature due to the low Tₘ of DDPE.
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21). This mechanical stress breaks down the large MLVs into smaller, more uniform unilamellar vesicles (SUVs or LUVs).
-
-
Final Characterization and Storage:
-
Analyze the final liposome suspension using DLS to confirm the size and PDI.
-
Measure the zeta potential to ensure adequate surface charge for stability.
-
Store the final product as described in the FAQ section.
-
Section 5: Characterization of Liposome Stability
Consistent characterization is key to a self-validating protocol. Regularly perform these checks to ensure your formulation is stable.
| Technique | Parameter Measured | Indication of Stability |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Polydispersity Index (PDI) | A stable formulation will show a consistent mean diameter and a low PDI (<0.2) over time. An increase in these values indicates aggregation. |
| Zeta Potential Analysis | Surface Charge (in mV) | A zeta potential more negative than -20 mV or more positive than +20 mV generally indicates sufficient electrostatic repulsion to maintain a stable colloidal suspension. |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Morphology & Size | Provides direct visual confirmation of vesicle lamellarity (unilamellar vs. multilamellar), shape, and the absence of large aggregates. |
Section 6: Troubleshooting Logic Diagram
Use this flowchart to diagnose aggregation issues systematically.
Caption: A logical flowchart for troubleshooting DDPE liposome aggregation.
Section 7: References
-
Career Henan Chemical Co. (n.d.). This compound. [Link]
-
Briuglia, M. L., Rotella, C., McFarlane, A., & Lamprou, D. A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. Drug delivery and translational research, 5(3), 231–242. [Link]
-
Zahra, V., Gheybi, F., & Dehghani, H. (2025). Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12. MDPI. [Link]
-
US20120177723A1 - SiRNA PHOSPHOLIPID CONJUGATE - Google Patents.
-
Queen's University Belfast. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. [Link]
-
Helix Biotech. (2024). Role of PEG Lipids in Lipid Nanoparticle Formulations. [Link]
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- 2. US20120177723A1 - SiRNA PHOSPHOLIPID CONJUGATE - Google Patents [patents.google.com]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. MiMeDB: Host and Site [mimedb.org]
- 7. Phospholipid Profiles of Control and Glaucomatous Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
improving the stability of didecanoyl-PE in solution
Welcome to the technical support center for 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (Didecanoyl-PE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of didecanoyl-PE in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the success of your experiments.
Introduction to Didecanoyl-PE Behavior in Solution
Didecanoyl-PE is a synthetic phospholipid with two 10-carbon acyl chains.[1] Its relatively short chains give it distinct physicochemical properties compared to long-chain phospholipids. Understanding these properties is paramount to preparing stable solutions and avoiding common pitfalls like aggregation and hydrolysis. Due to its amphiphilic nature, didecanoyl-PE can self-assemble into various structures in aqueous environments, such as micelles or vesicles, depending on its concentration.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in didecanoyl-PE solutions?
A1: The primary causes of instability are hydrolysis of the ester bonds and aggregation of the lipid molecules.[3] Hydrolysis is the chemical breakdown of the phospholipid by water, which is accelerated by non-optimal pH and elevated temperatures.[3] Aggregation is a physical process where the lipid molecules clump together and precipitate out of solution, often triggered by high concentrations, inappropriate solvent conditions, or improper handling.[4]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
A2: The Critical Micelle Concentration (CMC) is the concentration of a surfactant (in this case, didecanoyl-PE) above which micelles spontaneously form.[5] Below the CMC, didecanoyl-PE exists primarily as monomers in solution. Above the CMC, additional lipid molecules will preferentially form micelles.[5] Knowing the CMC is crucial because the physical state of the lipid (monomer vs. micelle) can significantly impact its reactivity and interaction with other molecules in your experiment. While the exact CMC for didecanoyl-PE is not readily published, for a similar short-chain phosphatidylethanolamine, 1-decanoyl-sn-glycero-3-phosphoethanolamine, the CMC is reported to be 4.4 mM.[6]
Q3: Can I dissolve didecanoyl-PE directly in an aqueous buffer?
A3: Direct dissolution of dry didecanoyl-PE powder in an aqueous buffer is generally not recommended. This often leads to incomplete hydration and the formation of large, unstable aggregates. A more reliable method is to first dissolve the lipid in an organic solvent, create a thin lipid film, and then hydrate the film with the aqueous buffer.[7]
Q4: How should I store my didecanoyl-PE, both as a powder and in solution?
A4: As a dry powder, didecanoyl-PE should be stored at -20°C. For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours to minimize hydrolysis and aggregation.[3] For longer-term storage, consider storing aliquots of the lipid dissolved in an organic solvent at -20°C.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered when working with didecanoyl-PE solutions.
Issue 1: Didecanoyl-PE Fails to Dissolve or Forms a Cloudy Suspension
Potential Causes & Solutions
-
Incomplete Dissolution in Organic Solvent: Ensure the didecanoyl-PE is fully dissolved in the initial organic solvent (e.g., chloroform or a chloroform:methanol mixture) before proceeding. Gentle warming (to room temperature if stored at -20°C) and vortexing can aid dissolution.
-
Poor Lipid Film Formation: A thick or uneven lipid film will hydrate poorly. Ensure the organic solvent is removed slowly and evenly using a rotary evaporator to create a thin, uniform film on the surface of the flask.[7]
-
Inadequate Hydration: The hydration buffer should be added to the lipid film and agitated to ensure all of the lipid is suspended. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid to facilitate proper hydration.
Experimental Workflow: Preparing a Stable Didecanoyl-PE Solution
Caption: Workflow for preparing stable didecanoyl-PE solutions.
Issue 2: The Didecanoyl-PE Solution is Initially Clear but Becomes Cloudy or Precipitates Over Time
Potential Causes & Solutions
-
Hydrolysis: The ester linkages in didecanoyl-PE are susceptible to hydrolysis, especially at acidic or basic pH.[3] The formation of lysolipids due to hydrolysis can act as a detergent and destabilize the lipid structures, leading to aggregation.[3]
-
Solution: Ensure your buffer is maintained at a neutral pH (around 7.0-7.4). Prepare solutions fresh and use them promptly. If storage is unavoidable, keep the solution at 2-8°C.[3]
-
-
Aggregation/Fusion: Lipid vesicles or micelles can aggregate and fuse over time, leading to an increase in particle size and eventual precipitation. This can be influenced by temperature, ionic strength, and lipid concentration.[4]
-
Solution:
-
Optimize Ionic Strength: High salt concentrations can shield surface charges and promote aggregation. Use a buffer with a physiological ionic strength (e.g., 150 mM NaCl).[4]
-
Incorporate Stabilizing Agents: The inclusion of cholesterol (up to 30-50 mol%) can increase the rigidity of the lipid bilayer and reduce fusion.[8] Adding a small percentage (1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG) can provide a steric barrier that prevents aggregation.[9][10]
-
-
Decision Tree: Troubleshooting Didecanoyl-PE Instability
Caption: Decision tree for troubleshooting didecanoyl-PE solution instability.
Protocols
Protocol 1: Preparation of Didecanoyl-PE Solution via Thin-Film Hydration
This is a standard and reliable method for preparing didecanoyl-PE solutions for various applications.
Materials:
-
This compound (Didecanoyl-PE)
-
Organic solvent (e.g., chloroform or 2:1 chloroform:methanol, v/v)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe or bath sonicator, or a mini-extruder
Procedure:
-
Lipid Dissolution: Weigh the desired amount of didecanoyl-PE and dissolve it in the organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Partially submerge the flask in a water bath set to a temperature slightly above the boiling point of the solvent. Rotate the flask and gradually apply a vacuum to evaporate the solvent. This will create a thin, uniform lipid film on the inner surface of theflask.[7]
-
Drying: Further dry the film under a high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: Add the desired volume of aqueous buffer to the flask. Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended. This will form multilamellar vesicles (MLVs). For efficient hydration, the buffer should be pre-warmed to a temperature above the lipid's phase transition temperature.
-
Size Reduction (Optional but Recommended):
-
Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the solution becomes clear.
-
Extrusion: To generate large unilamellar vesicles (LUVs) with a more defined size, pass the MLV suspension through a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be repeated an odd number of times (e.g., 11-21 passes).[7]
-
Data Summary: Key Parameters for Stable Didecanoyl-PE Solutions
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.0 - 7.4 | Minimizes acid and base-catalyzed hydrolysis of ester bonds.[3] |
| Temperature | Prepare fresh; Store at 2-8°C for <24h | Reduces the rate of hydrolysis and lipid mobility, decreasing aggregation.[3] |
| Ionic Strength | ≤ 150 mM | Prevents shielding of surface charges, which can lead to aggregation.[4] |
| Cholesterol | 30 - 50 mol% | Increases membrane rigidity and stability, preventing fusion.[8] |
| PEG-Lipid | 1 - 5 mol% | Provides a steric barrier to prevent aggregation.[9][10] |
References
- Reiss, K., Lindblom, G., & Wieslander, Å. (1998). Hydrolysis of short acyl chain inositol lipids by phospholipase C-delta 1. PubMed.
- Lichtenberg, D., & Barenholz, Y. (1988).
- Arkema. (2013). Didecanoyl Peroxide - GPS Safety Summary.
- Ranjha, M. M. H., et al. (2024). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. PubMed Central.
- Measles Who. This compound.
- Serfis, A., & Mangold, J. B. (1998). Phospholipase D hydrolyzes short-chain analogs of phosphatidylcholine in the absence of detergent. Lipids.
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 9546803.
- Cayman Chemical. 1,2-Didecanoyl-sn-glycero-3-PC.
- Dabholkar, N., et al. (2006). In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation.
- Weltzien, H. U., & Scheel, D. (1982). Interfacial properties and critical micelle concentration of lysophospholipids. Chemistry and Physics of Lipids.
- Zhang, L., & Granick, S. (2006). How to Stabilize Phospholipid Liposomes (Using Nanoparticles). Nano Letters.
- BenchChem. Application Notes and Protocols for the Preparation of 1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) Liposomes.
- ResearchGate. How to Stabilize Phospholipid Liposomes (Using Nanoparticles) | Request PDF.
- National Center for Biotechnology Information. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. PubChem Compound Summary for CID 9546757.
- Ramez, M., et al. (2022).
- Tcholakova, S., et al. (2017). Phospholipids at the Interface: Current Trends and Challenges. Advances in Colloid and Interface Science.
- BenchChem.
- ChemicalBook. 1,2-didecanoyl-sn-glycero-3-phosphocholine.
- Marrink, S. J., & Tieleman, D. P. (2013). Structure and Dynamics of the Acyl Chains in the Membrane Trafficking and Enzymatic Processing of Lipids. Accounts of Chemical Research.
- Sigma-Aldrich. Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids.
- Encapsula NanoSciences.
- National Center for Biotechnology Information. 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine. PubChem Compound Summary for CID 9546801.
- Zhang, J., et al. (2021). Biotechnological Plastic Degradation and Valorization Using Systems Metabolic Engineering. PMC.
- Wikipedia.
- Topel, Ö., et al. (2018). Characterization and Determination of Critical Micelle Concentration of a Novel Lipid Based System with Cisplatin by Surface Tension Method. Scientia Ricerca.
- Gao, Y., et al. (2023). Polyethylene Degradation by a Rhodococcous Strain Isolated from Naturally Weathered Plastic Waste Enrichment. Environmental Science & Technology.
- Cayman Chemical. (2024).
- ResearchGate. Degradation pathways of polyethylene containing pro-oxidant additives.
- ResearchGate. Degradation pathways of PE-derived long-chain linear alkanes by....
- The Human Metabolome Database. (2021). Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070).
- Kumar, V. V., et al. (2018).
- Morrow, M. R., et al. (1993). Phase stability of phosphatidylcholines in dimethylsulfoxide solutions. Biophysical Journal.
- Santacruz-Juárez, E., et al. (2024). Assessing the Biodegradation of Low-Density Polyethylene Films by Candida tropicalis SLNEA04 and Rhodotorula mucilaginosa SLNEA05. MDPI.
- ResearchGate.
- Sigma-Aldrich. 1,2-Didecanoyl-sn-glycero-3-phosphocholine =99 TLC 3436-44-0.
- National Center for Biotechnology Information. Didecanoylphosphatidylcholine. PubChem Compound Summary for CID 16219892.
- Allen, T. M., et al. (1994). Factors influencing the retention and chemical stability of poly(ethylene glycol)-lipid conjugates incorporated into large unilamellar vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Flinn Scientific.
- ChemicalBook. (2025).
- BenchChem.
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Technical Support Center: Crystallization of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE)
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the crystallization of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE). This resource is designed for researchers, scientists, and drug development professionals who are working with this saturated phospholipid. Crystallizing lipids can be a nuanced process, often more art than science. This guide synthesizes fundamental principles with field-proven experience to help you navigate the common challenges and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that are crucial for understanding and troubleshooting the crystallization process.
Q1: What is this compound (DDPE), and why is its crystallization important?
A1: DDPE is a synthetic, saturated phospholipid with two 10-carbon acyl chains (decanoyl chains). Like other phospholipids, it is an amphiphilic molecule with a hydrophilic headgroup and hydrophobic tails. Crystallization is a critical purification step to obtain high-purity material, which is essential for forming stable liposomes, lipid nanoparticles, and for use in biophysical and structural studies.[1][2] High-quality crystals are also a prerequisite for determining the three-dimensional molecular structure through X-ray crystallography, providing insights into lipid packing and membrane organization.
Q2: What are the key physicochemical properties of DDPE that influence crystallization?
A2: The behavior of DDPE in solution is governed by its structure. Key properties include:
-
Amphiphilicity: The distinct polar headgroup and nonpolar tails dictate its solubility and self-assembly behavior.
-
Acyl Chain Length: The two C10 chains result in a specific phase transition temperature (Tc) and influence how the molecules pack into a crystal lattice. Saturated chains like those in DDPE allow for tighter, more ordered packing compared to unsaturated lipids.[3][4]
-
Polymorphism: Lipids can crystallize into different forms (polymorphs) such as α, β', and β, each with unique packing arrangements and stability.[4][5] The β form is typically the most stable. The conditions of crystallization will determine which polymorph is obtained.
Q3: How do phospholipids, in general, affect the crystallization of lipid systems?
A3: Phospholipids can act as crystallization modifiers. Depending on their concentration and the surrounding environment, they can either promote or inhibit crystal formation.[6][7] In some systems, phospholipids can act as nucleating agents, providing a template for subsequent crystal growth.[3][6] Conversely, their presence can sometimes slow down crystallization kinetics or alter the final crystal shape (habit) by interfering with the orderly arrangement of molecules.[6][8] Understanding this dual role is key to troubleshooting.
Section 2: Troubleshooting Guide
This guide is structured to directly address the common issues encountered during DDPE crystallization experiments.
Problem: No Crystals Are Forming
Q: My crystallization trial has been sitting for days, and the solution remains completely clear. What are the likely causes and solutions?
A: This is a classic problem that almost always points to a lack of sufficient supersaturation. A solution must be supersaturated for nucleation and crystal growth to occur, but this state must be achieved carefully.[9]
Causality & Solutions:
-
Insufficient Concentration: The initial concentration of DDPE may be too low. You might be in the "stable" or "sub-saturated" zone of the solubility curve.
-
Solvent System is Too Good: If DDPE is highly soluble in your chosen solvent, it will be difficult to achieve supersaturation.
-
Solution: Introduce an "anti-solvent" in which DDPE is poorly soluble. This is the principle behind vapor diffusion and liquid-liquid diffusion techniques. The gradual introduction of the anti-solvent reduces the overall solubility of DDPE, pushing the solution into a supersaturated state.[9]
-
-
Lack of Nucleation Sites: Crystallization requires an initial nucleus to grow upon. Spontaneous (homogeneous) nucleation is often difficult to achieve.[5]
-
Solution 1 (Scratching): Use a clean glass rod to gently scratch the inside surface of the vial below the liquid level. The microscopic imperfections in the glass can serve as nucleation sites.
-
Solution 2 (Seeding): If you have a previous batch of DDPE crystals, introduce a single, tiny crystal into the solution. This "seed" provides a perfect template for further growth.
-
Solution 3 (Heterogeneous Nuclei): Sometimes, microscopic dust particles can act as nucleation sites.[11] While not ideal for purity, an unfiltered solution might crystallize when a highly filtered one does not. This indicates a nucleation barrier is your primary problem.
-
Problem: An Oily or Amorphous Precipitate Forms
Q: I'm getting a solid out of my solution, but it's a cloudy, amorphous-looking solid or an oily film, not distinct crystals. What's happening?
A: This typically occurs when the solution becomes supersaturated too quickly. The system crashes out of solution, leading to rapid precipitation rather than the slow, ordered process of crystallization.
Causality & Solutions:
-
Rapid Evaporation or Cooling: If the solvent evaporates too quickly or the solution is cooled too fast, the DDPE molecules do not have sufficient time to orient themselves into an ordered crystal lattice.
-
Solution: Slow down the process. If using evaporation, place the vial in a larger, partially sealed container (e.g., a beaker covered with parafilm with a few pinholes) to slow the rate of solvent loss.[11] If using temperature reduction, move the sample to a refrigerator (4°C) instead of a freezer (-20°C) and consider insulating the vial to slow the cooling rate.
-
-
Excessive Supersaturation: Adding too much anti-solvent at once or starting with a concentration that is far too high can lead to immediate precipitation.
-
Solution: Dilute the sample slightly with the "good" solvent and then re-approach the supersaturation point more gradually. In vapor diffusion, use a smaller ratio of anti-solvent in the reservoir to slow the diffusion rate.
-
Problem: Crystals Are Too Small, Needle-like, or Form a Powder
Q: I'm getting crystals, but they are microscopic, needle-shaped, or just a fine powder at the bottom of the vial. How can I encourage the growth of larger, single crystals?
A: The formation of many small crystals indicates that the nucleation rate is too high relative to the growth rate. The goal is to create very few nucleation sites and allow them to grow large over time.[12][13]
Causality & Solutions:
-
Too Many Nucleation Sites: Impurities, dust, or excessive scratching can create a large number of sites where crystals begin to form.[14] The available DDPE is then distributed among these many sites, resulting in small crystals.
-
Solution: Filter your initial DDPE solution through a fine-pore syringe filter (e.g., 0.22 µm PTFE) into an exceptionally clean vial. This removes dust and other heterogeneous nuclei. Avoid excessive scratching; a single, gentle scratch is sufficient.
-
-
Growth Rate is Too Fast: As with amorphous precipitates, rapid changes in solvent composition or temperature can favor nucleation over growth.
-
Solution: Refine your method to be even slower. Use a more volatile "good" solvent with a less volatile "anti-solvent" in vapor diffusion setups. The slower diffusion will give molecules more time to find and add to existing crystal lattices rather than forming new ones. An ideal crystallization should show initial crystal formation over several hours to days, with continued growth over a period of a week or more.[10]
-
Problem: Low Crystalline Yield
Q: I've successfully grown a few high-quality crystals, but the overall yield is very low. How can I improve this?
A: A low yield, assuming the initial mass was correct, often means a significant amount of your compound remains dissolved in the final solution (the mother liquor).
Causality & Solutions:
-
Excess Solvent: Using too much solvent at the beginning means that even after concentration or addition of an anti-solvent, the solution may not be sufficiently depleted to crystallize a large portion of the DDPE.[10]
-
Solution: Start with a concentration that is closer to the saturation point. You can test the mother liquor by taking a small drop on a watch glass; if a significant solid residue remains after evaporation, there is still a lot of DDPE in solution. You can attempt a second crystallization by further concentrating the mother liquor.
-
-
Equilibrium Reached: Crystallization is an equilibrium process. At any given condition, a certain amount of the compound will remain soluble.
-
Solution: After harvesting the initial crystals, try altering the conditions of the mother liquor to force more material out of solution. This could involve further slow evaporation or placing the solution at a lower temperature for an extended period.
-
Section 3: Key Experimental Protocols
Here are detailed methodologies for common crystallization techniques adapted for DDPE.
Protocol 1: Slow Evaporation
This is the simplest crystallization method but offers less control than others.[9][11]
-
Solvent Selection: Dissolve the DDPE sample in a minimal amount of a suitable single solvent or binary solvent mixture (see Table 1) in a clean glass vial. A good starting point is a solvent in which DDPE is moderately soluble at room temperature.
-
Preparation: Ensure the DDPE is fully dissolved. Gentle warming may be required. If so, allow the solution to cool back to room temperature.
-
Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle or punch a few small holes. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Monitoring & Harvesting: Check for crystal growth periodically without disturbing the vial. Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Protocol 2: Vapor Diffusion
This technique provides excellent control over the rate of supersaturation and is highly recommended for producing high-quality crystals.[9][15]
-
Setup (Sitting Drop):
-
Pipette a larger volume (e.g., 500 µL) of an "anti-solvent" (a solvent in which DDPE is poorly soluble) into the reservoir of a crystallization plate well.
-
On the pedestal in the center of the well, place a small drop (1-2 µL) of your concentrated DDPE solution (dissolved in a "good" solvent that is more volatile than the anti-solvent).
-
Seal the well tightly with clear tape or a cover slip.
-
-
Mechanism: The more volatile "good" solvent from the drop will slowly evaporate and diffuse into the reservoir. Simultaneously, the vapor from the anti-solvent in the reservoir will diffuse into the drop. This gradually changes the solvent composition of the drop, reducing DDPE's solubility and inducing crystallization.
-
Incubation & Monitoring: Store the plate in a stable, vibration-free environment and monitor for crystal growth using a microscope.
Section 4: Data Summaries & Visualizations
Table 1: General Solubility of Phospholipids
This table provides a qualitative guide to solvents for phospholipids like DDPE. Exact solubility should be determined empirically.
| Solvent Class | Examples | Typical Solubility for Phospholipids | Role in Crystallization |
| Halogenated | Chloroform, Dichloromethane | High | Good initial solvent ("Good Solvent") |
| Alcohols | Methanol, Ethanol | Moderate to High | Good initial solvent, can be an anti-solvent |
| Apolar | Hexane, Heptane, Toluene | Low to Very Low | Often used as "Anti-Solvent" |
| Ethers | Diethyl ether, THF | Moderate | Can be a good or anti-solvent |
| Ketones | Acetone | Low | Often used as "Anti-Solvent" |
Note: A common and effective starting system is dissolving DDPE in a chloroform/methanol mixture and using vapor diffusion against a reservoir containing a higher-polarity or apolar solvent like hexane or isopropanol.
Diagrams
General Crystallization Workflow
Caption: A generalized workflow for DDPE crystallization.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common crystallization issues.
References
-
ResearchGate. (n.d.). Schematic representation of vapor diffusion crystallization and lipidic... [Diagram]. Retrieved from [Link]
-
Caffrey, M. (2009). Crystallizing Membrane Proteins Using Lipidic Mesophases. Journal of Visualized Experiments, (29), 1385. [Link]
-
Jahromi, M., & Rousseau, D. (2022). The effects of phospholipids on crystallisation and crystal habit in triglycerides. Current Research in Food Science, 5, 1370–1376. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Bath. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Ribeiro, A. P. B., Masuchi, M. H., Miyasaki, E. K., & Kieckbusch, T. G. (2015). Crystallization modifiers in lipid systems. Ciência e Agrotecnologia, 39(4), 307-322. [Link]
-
Guan, L., Mirza, O., Verner, G., Iwata, S., & Kaback, H. R. (2006). Manipulating phospholipids for crystallization of a membrane transport protein. Proceedings of the National Academy of Sciences, 103(6), 1723-1726. [Link]
-
Groves, J. A., & Slater, A. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2827-2853. [Link]
-
Zhang, Y., Zhou, R., Wang, X., Liu, Y., & Liu, Y. (2024). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. Foods, 13(8), 1222. [Link]
-
Bunjes, H., Drechsler, M., Koch, M. H., & Westesen, K. (2005). Saturated phospholipids promote crystallization but slow down polymorphic transitions in triglyceride nanoparticles. Journal of Controlled Release, 107(2), 229-243. [Link]
-
Zhang, Y., et al. (2024). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. Foods, 13(8), 1222. [Link]
-
ResearchGate. (n.d.). Crystallization of Lipids: Fundamentals and Applications in Food, Cosmetics and Pharmaceuticals. Retrieved from [Link]
-
Zhang, Z., et al. (2023). Impact of impurities on crystal growth. Nature Communications, 14, 3757. [Link]
-
Quora. (2019). What factors cause the difference in the size of crystals formed? Retrieved from [Link]
-
Gergely, A., & Zet, C. (2022). Theoretical Analysis of the Factors Determining the Crystal Size Distribution (CSD) During Crystallization in Solution: Rates of Crystal Growth. Crystals, 12(11), 1548. [Link]
-
Kim, J., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11. [Link]
Sources
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- 3. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 6. Crystallization modifiers in lipid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDGPE) Concentration for Assays
Welcome to the technical support center for 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDGPE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing DDGPE concentrations for various assays. Here, we will address common challenges and provide troubleshooting strategies to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDGPE), and what are its primary applications in research?
A1: this compound, also known as 10:0 PE, is a synthetic phospholipid with two 10-carbon acyl chains.[1][2] Its relatively short fatty acid chains increase membrane fluidity and lower the phase transition temperature of lipid bilayers.[1] This property is particularly useful in the formulation of liposomes and lipid nanoparticles (LNPs) for drug and nucleic acid delivery.[1] The phosphoethanolamine (PE) headgroup can also promote membrane fusion and aid in the endosomal escape of therapeutic payloads.[1]
Key applications include:
-
Drug Delivery Systems: As a structural component of liposomes and LNPs.[1]
-
Membrane Research: To create model membranes with specific biophysical properties.
-
Enzyme Assays: As a substrate or to create a lipid environment for membrane-bound enzymes.
-
P-glycoprotein (P-gp) Inhibition Studies: DDGPE has shown potential as a P-gp inhibitor.[3]
Q2: How should I initially prepare a stock solution of DDGPE?
A2: DDGPE is typically supplied as an off-white to white solid and should be stored at -20°C.[1] Due to its amphiphilic nature, with a polar head group and non-polar tails, its solubility in aqueous buffers is limited. It is more readily soluble in organic solvents.
Recommended Solvents for Stock Solutions:
Expert Tip: For most biological assays, preparing the initial stock in ethanol is preferred as it is often more compatible with cell culture media at low final concentrations. Always ensure the final concentration of the organic solvent in your assay is below a threshold that could affect your experimental system (typically <0.5%).
Q3: What is the Critical Micelle Concentration (CMC) of DDGPE, and why is it important for my assay?
A3: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[6][7] Below the CMC, DDGPE will exist primarily as monomers in solution. Above the CMC, any additional DDGPE will form micelles.[6] This is a critical parameter because the physical state of the lipid (monomer vs. micelle vs. liposome) can dramatically impact your assay's outcome. For instance, if you are studying a membrane-bound enzyme, you will want the DDGPE to be incorporated into a lipid bilayer (liposome) rather than existing as micelles.
Causality in Experimental Design: Understanding the CMC is crucial. If your assay requires a lipid bilayer, you must work at concentrations well above the CMC and use appropriate preparation methods (see Q4) to ensure the formation of vesicles (liposomes) rather than micelles.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability between replicate wells.
-
Unexpected cytotoxicity.
-
Lack of a clear dose-response curve.
Possible Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| DDGPE Aggregation in Media | DDGPE has low aqueous solubility. Direct addition of a concentrated stock to aqueous media can cause it to precipitate or form large, heterogeneous aggregates, leading to inconsistent delivery to cells. | 1. Pre-formulate into Liposomes: Before adding to cell culture media, formulate DDGPE into unilamellar vesicles (liposomes) using techniques like sonication or extrusion.[9][10] 2. Serial Dilutions: Prepare serial dilutions of your DDGPE liposome formulation in your assay buffer or media immediately before adding to the cells. 3. Vehicle Control: Always include a vehicle control (liposomes without the active compound or empty DDGPE liposomes, depending on the experiment) to account for any effects of the delivery system itself. |
| Solvent Toxicity | The organic solvent used for the DDGPE stock solution (e.g., ethanol, DMSO) can be toxic to cells, even at low concentrations. | 1. Calculate Final Solvent Concentration: Ensure the final concentration of the organic solvent in your wells is non-toxic (typically <0.5% for ethanol and <0.1% for DMSO). 2. Solvent Control: Include a control group that receives the same final concentration of the solvent as the highest DDGPE concentration group. |
| Cell Density Variations | Lipid metabolism and uptake can be influenced by cell density.[11] Inconsistent cell seeding will lead to variable results. | 1. Standardize Seeding Density: Ensure a consistent number of cells are seeded in each well. 2. Allow for Adherence: Give cells adequate time to adhere and reach the desired confluency before treatment. 3. Monitor Cell Health: Visually inspect cells for morphological changes that could indicate stress or toxicity. |
Issue 2: Difficulty in Forming Stable and Homogeneous Liposomes
Symptoms:
-
The hydrated lipid solution is not uniformly turbid.
-
Dynamic Light Scattering (DLS) shows a high Polydispersity Index (PDI > 0.2) or multiple size populations.
-
Liposomes aggregate and precipitate out of solution over time.
Possible Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Hydration | The dry lipid film must be fully hydrated to form a suspension of multilamellar vesicles (MLVs) before sizing. | 1. Hydrate Above Transition Temp (Tc): Ensure the hydration buffer is heated above the Tc of all lipids in the formulation.[9] 2. Agitation: Gently swirl or vortex the flask during hydration to ensure the entire lipid film is exposed to the buffer.[10] 3. Overnight Hydration: For some formulations, leaving the lipid suspension to hydrate overnight at 4°C can improve homogeneity.[12] |
| Ineffective Size Reduction | Sonication or extrusion is required to break down large MLVs into smaller, unilamellar vesicles (SUVs or LUVs). | 1. Optimize Sonication: Use a probe sonicator and keep the sample on ice to prevent overheating, which can degrade the lipids. Sonicate in short bursts. 2. Proper Extrusion: Ensure the extruder is assembled correctly and that you are using polycarbonate membranes of the desired pore size. Pass the lipid suspension through the membrane 11-21 times for a uniform size distribution.[10] |
| Incorrect Buffer Composition | The ionic strength and pH of the buffer can affect the surface charge and stability of the liposomes, leading to aggregation.[13][14] | 1. Check Ionic Strength: Highly charged lipids may form gels in low ionic strength buffers.[9] Consider using a buffer with physiological salt concentrations (e.g., PBS). 2. Control pH: The pH can influence the headgroup charge of phospholipids, affecting vesicle stability.[15] Use a well-buffered system appropriate for your assay. |
Experimental Protocols & Workflows
Protocol 1: Preparation of 100 nm DDGPE-Containing Liposomes by Extrusion
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) with a defined size, suitable for cell-based assays and in vivo studies.
Materials:
-
This compound (DDGPE)
-
Other lipids as required by your formulation (e.g., a neutral "helper" lipid like 1,2-didecanoyl-sn-glycero-3-phosphocholine)
-
Chloroform
-
Hydration buffer (e.g., sterile PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Syringes
Methodology:
-
Lipid Film Formation: a. Dissolve DDGPE and any other lipids in chloroform in a round-bottom flask. Ensure a clear solution.[9] b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the Tc of the lipids. c. Gradually reduce the pressure to evaporate the solvent, leaving a thin, uniform lipid film on the wall of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Warm the hydration buffer to a temperature above the lipid Tc. b. Add the warm buffer to the flask containing the dry lipid film. The final lipid concentration is typically between 10-20 mg/mL.[9] c. Agitate the flask by hand or on a vortex mixer until the entire lipid film is suspended, creating a milky, turbid solution of multilamellar vesicles (MLVs).[16]
-
Extrusion (Sizing): a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Draw the MLV suspension into a syringe and place it in one side of the extruder. Place an empty syringe on the other side. c. Pass the lipid suspension back and forth between the two syringes through the membrane. An odd number of passes (e.g., 11 or 21) is recommended to ensure the final product is collected in the opposite syringe.[10] d. The resulting solution should be a translucent, slightly opalescent suspension of 100 nm LUVs.
-
Characterization & Storage: a. Characterize the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.2 is generally considered acceptable. b. Store the liposome suspension at 4°C. For long-term storage, consider the stability of all components.
Workflow for Troubleshooting Liposome Formation
Caption: Troubleshooting workflow for liposome preparation.
Protocol 2: General Enzymatic Assay with DDGPE
This protocol provides a general framework for an assay where DDGPE is part of the substrate system for an enzyme.
Assay Principle: Many enzymatic assays rely on measuring the change in absorbance or fluorescence of a product over time.[17][18] This protocol assumes the enzyme's activity on a substrate is modulated by the presence of DDGPE-containing liposomes.
Methodology:
-
Reagent Preparation: a. Prepare DDGPE-containing liposomes as described in Protocol 1. The final lipid concentration will need to be optimized. b. Prepare a concentrated stock of the enzyme in a suitable assay buffer. c. Prepare a concentrated stock of the substrate in the assay buffer.
-
Assay Setup (96-well plate format): a. Standard Curve: If quantifying a product, prepare a standard curve of the product in the assay buffer. b. Test Wells: Add the following to each well:
- Assay Buffer
- DDGPE liposome suspension (at various final concentrations)
- Substrate solution c. Control Wells:
- No Enzyme Control: Buffer, liposomes, and substrate.
- No Substrate Control: Buffer, liposomes, and enzyme.
- No Lipid Control: Buffer, substrate, and enzyme.
-
Initiating the Reaction: a. Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). b. Initiate the reaction by adding the enzyme solution to all wells except the "No Enzyme" controls. Mix gently.
-
Measurement: a. Immediately place the plate in a microplate reader. b. Measure the absorbance or fluorescence at the appropriate wavelength. c. Take readings kinetically (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed incubation time.
-
Data Analysis: a. For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the progress curve. b. Subtract the background signal from the control wells. c. Plot the enzyme activity as a function of the DDGPE concentration to determine the optimal concentration.
Logical Flow for Optimizing DDGPE Concentration in an Enzyme Assay
Caption: Logic for DDGPE concentration optimization.
References
-
Career Henan Chemical Co. This compound. [Link]
-
PubMed. Interfacial Properties and Critical Micelle Concentration of Lysophospholipids. [Link]
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National Institutes of Health (NIH). Defined media reveals the essential role of lipid scavenging to support cancer cell proliferation. [Link]
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MDPI. Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. [Link]
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PubMed Central. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells. [Link]
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illuminated Cell. This compound. [Link]
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PubChem. This compound. [Link]
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National Institutes of Health (NIH). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. [Link]
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National Institutes of Health (NIH). Cell density-induced changes in lipid composition and intracellular trafficking. [Link]
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Wikipedia. Critical micelle concentration. [Link]
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ResearchGate. What about the solubility of DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)?. [Link]
-
Springer. Preparation and Characterization of Drug Liposomes by pH-Gradient Method. [Link]
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PubMed. Development of complementary analytical methods to characterize extracellular vesicles. [Link]
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Cell Biolabs, Inc. Phospholipid Assay Kit. [Link]
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Tulip Diagnostics. CRUX TroubleShooting Book Sept 2023. [Link]
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National Institutes of Health (NIH). Predicting the critical micelle concentration of binary surfactant mixtures using machine learning. [Link]
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Kibron. Critical Micelle Concentration. [Link]
-
National Institutes of Health (NIH). Extracellular Vesicles: Current Analytical Techniques for Detection and Quantification. [Link]
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MDPI. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. [Link]
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Glyko. This compound. [Link]
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National Institutes of Health (NIH). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. [Link]
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National Institutes of Health (NIH). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]
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MDPI. Approaches to Characterize and Quantify Extracellular Vesicle Surface Conjugation Efficiency. [Link]
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protocols.io. Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed hydration and extrusion method. [Link]
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YouTube. Techniques for Extracellular Vesicle Analysis: a Comparison Study. [Link]
-
AOCS. Preparation of organic-solvent free liposome of Piper albi Linn extract in solution and powder form. [Link]
-
ResearchGate. Comprehensive Characterisation of Extracellular Vesicle Preparations Using Multiparametric Size-Exclusion Chromatography. [Link]
-
PubMed. The Role of Surface Properties on Protein Aggregation Behavior in Aqueous Solution of Different pH Values. [Link]
-
National Institutes of Health (NIH). An enzymatic colorimetric assay for glucose-6-phosphate. [Link]
-
The Royal Society of Chemistry. Protocol for enzyme assays. [Link]
-
Semantic Scholar. Standardization of enzyme assays. [Link]
-
HMDB. Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). [Link]
-
ScienceDirect. Enzyme Assay - an overview. [Link]
-
ResearchGate. Aggregation behaviour of gold nanoparticles in saline aqueous media. [Link]
-
PubMed. Colloidal stability and aggregation behavior of CdS colloids in aquatic systems: Effects of macromolecules, cations, and pH. [Link]
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- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Technical Support Center: Didecanoyl-PE (DDPE) Reconstitution
Here is the technical support center for didecanoyl-PE reconstitution.
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE). This resource is designed for researchers, scientists, and drug development professionals who are working with this unique short-chain phospholipid. DDPE's C10:0 saturated acyl chains give it distinct properties that can be highly advantageous for certain applications, such as increasing membrane fluidity, but these same properties can present challenges during reconstitution.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and handling of DDPE.
Q1: What are the key physicochemical properties of DDPE I should be aware of before starting my experiment?
A1: Understanding DDPE's properties is critical for successful reconstitution. Unlike long-chain lipids such as DPPC (C16:0) or DSPC (C18:0), DDPE's short C10:0 chains result in:
-
Low Phase Transition Temperature (Tₘ): The Tₘ is the temperature at which a lipid bilayer transitions from a rigid gel state to a fluid liquid-crystalline state.[2] For saturated phosphatidylcholines, the Tₘ decreases significantly with shorter acyl chains (e.g., DSPC Tₘ = 55°C, DMPC Tₘ = 24°C, DLPC (C12:0) Tₘ = -2°C).[3] While not always published, the Tₘ for DDPE (C10:0) is well below 0°C.
-
Causality: This means that at standard laboratory temperatures (e.g., 20-25°C), DDPE bilayers are in a highly fluid state. This high fluidity can make vesicles more permeable or "leaky" and can affect their overall stability.[]
-
-
High Critical Micelle Concentration (CMC): The CMC is the concentration above which surfactants (or lipids) self-assemble into micelles.[5] Short-chain lipids have a significantly higher CMC than long-chain lipids.
-
Causality: A high CMC indicates that a higher concentration of lipid monomers will exist in the aqueous phase before self-assembly occurs. This also means DDPE has a greater tendency to form micelles, which are small, single-layer structures, rather than the bilayers required for liposomes. This is a crucial consideration when designing your formulation.[6][7]
-
Q2: How should I properly store and handle DDPE?
A2: Proper storage is essential to prevent degradation.
-
Powder Form: As a saturated lipid, DDPE is relatively stable against oxidation. It should be stored as a powder in a glass container with a Teflon-lined closure at -20°C ± 4°C.[8] Before opening, always allow the container to warm to room temperature to prevent condensation of atmospheric moisture, which can lead to hydrolysis.[8]
-
Organic Solutions: If you dissolve DDPE in an organic solvent (e.g., chloroform), store the solution in a glass vial with a Teflon-lined cap at -20°C ± 4°C.[8] Purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen. Crucially, never use plastic containers (e.g., polypropylene or polystyrene tubes) or plastic pipette tips for transferring organic solutions of lipids, as plasticizers can leach into the solution and contaminate your preparation. [8]
Q3: Can DDPE form stable liposomes on its own?
A3: While possible, forming stable, unilamellar liposomes with 100% DDPE is challenging due to its high CMC and the resulting high fluidity of the membrane. Often, DDPE is used as a component in a mixture with other lipids to modulate the properties of the final vesicle. For instance, it can be mixed with longer-chain lipids (like DSPC or POPC) and cholesterol.
-
Causality:
-
Longer-chain lipids help to stabilize the bilayer structure.
-
Cholesterol increases the packing order of the acyl chains, which decreases membrane fluidity and permeability, leading to more stable and less leaky vesicles.[2][]
-
Q4: What is the significance of hydrating a lipid film above its Tₘ?
A4: Hydrating the dry lipid film at a temperature above the Tₘ of the highest-Tₘ lipid in the mixture is a fundamental requirement for efficient liposome formation.[9][10]
-
Causality: Above the Tₘ, the lipid bilayers are in a fluid, liquid-crystalline phase. This state allows the lipid sheets to swell and self-close into vesicles upon agitation.[10] If hydration is attempted below the Tₘ, the lipids are in a rigid gel state, which severely hinders proper hydration and vesicle formation, often resulting in large, poorly formed aggregates. Since DDPE's Tₘ is very low, this is more of a concern for other, higher-Tₘ lipids you may have in your formulation.
Section 2: Troubleshooting Guide: Common Reconstitution Issues
This guide is formatted to help you diagnose and solve specific problems you may encounter.
| Observed Issue | Probable Cause | Recommended Solution & Scientific Rationale |
| 1. Cloudy solution, visible particles, or precipitation after hydration. | A. Incomplete Hydration: The lipid film was too thick or uneven, preventing water from fully intercalating. | Optimize Film Formation: Ensure the organic solvent is evaporated slowly under rotation to create a very thin, even film on the flask wall.[11] A thinner film has a larger surface area, facilitating complete hydration. Dry the film thoroughly under high vacuum (overnight is recommended) to remove all residual solvent, which can interfere with vesicle formation.[10] |
| B. Aggregation: Vesicles have a low surface charge (low zeta potential) and are aggregating due to van der Waals forces. | Incorporate Charged Lipids: Include a small molar percentage (5-10 mol%) of a charged lipid in your formulation. Examples include anionic lipids like 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (DPPS) or 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), or cationic lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). Rationale: This imparts an electrostatic repulsion between vesicles, preventing them from clumping together and improving colloidal stability.[11] | |
| 2. Vesicles have a large and inconsistent size (High Polydispersity Index, PDI > 0.3). | A. Inefficient Size Reduction: The initial multilamellar vesicles (MLVs) formed during hydration have not been effectively processed. | Use Extrusion: While sonication can reduce size, it is often harsh and can lead to lipid degradation and a broad size distribution. Extrusion is the preferred method for generating unilamellar vesicles with a defined and uniform size.[12] Pass the lipid suspension through a polycarbonate membrane of a specific pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). Rationale: The repeated passage forces the larger vesicles to break and reform into smaller vesicles constrained by the pore diameter, resulting in a monodisperse population.[12] |
| B. Incorrect Processing Temperature: Extrusion was performed below the Tₘ of a lipid in the mixture. | Maintain Temperature > Tₘ: Ensure that the extruder assembly and the lipid suspension are maintained at a temperature above the Tₘ of the highest-Tₘ lipid in your formulation throughout the extrusion process.[13] Rationale: A fluid membrane is required for the vesicles to deform and pass through the membrane pores. If the membrane is in a gel state, it will be too rigid, leading to high pressures, potential membrane rupture, and inefficient sizing. | |
| 3. I suspect I am forming micelles instead of liposomes. | A. Physicochemical Properties of DDPE: DDPE's short chains and correspondingly high CMC favor the formation of micelles over bilayers, especially at low concentrations. | Modify Lipid Composition: The most effective way to ensure bilayer formation is to co-formulate DDPE with lipids that strongly favor a bilayer structure. Incorporating cholesterol (20-40 mol%) and a longer-chain phospholipid (e.g., POPC or DSPC) will stabilize the lamellar phase. Rationale: Cholesterol fills gaps between phospholipid molecules, and longer chains increase hydrophobic interactions, both of which stabilize the bilayer structure and disfavor the high curvature required for micelles.[2] |
| B. Lack of Characterization: The particle size from DLS is small (< 20 nm), but the structure is unknown. | Verify with Advanced Characterization: Use techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM) to directly visualize the structures in your sample.[14][15][16] Rationale: DLS measures hydrodynamic radius but cannot distinguish between a small unilamellar vesicle and a micelle. Cryo-TEM provides direct imaging, allowing you to confirm the presence of an enclosed aqueous core, which is the defining feature of a liposome. | |
| 4. Low encapsulation efficiency of my hydrophilic drug. | A. Leaky Bilayer: The high fluidity of a DDPE-rich membrane allows the encapsulated drug to easily leak out. | Increase Membrane Rigidity: Incorporate cholesterol (up to 40-50 mol%) and/or a high-Tₘ lipid like DSPC. Rationale: As described previously, these components decrease membrane fluidity and permeability by increasing the packing density of the lipid acyl chains, which helps to better retain the encapsulated aqueous cargo.[] |
Section 3: Key Protocols & Methodologies
Protocol 1: Reconstitution of DDPE-Containing Liposomes via Thin-Film Hydration and Extrusion
This protocol describes the formation of Large Unilamellar Vesicles (LUVs) with a target diameter of 100 nm.
Materials:
-
This compound (DDPE)
-
Co-lipid(s) (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol)
-
Organic Solvent: Chloroform or a 2:1 (v/v) chloroform:methanol mixture[12]
-
Hydration Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other buffer of choice.
-
Equipment: Rotary evaporator, water bath, round-bottom flask, vacuum pump, mini-extruder with heating block, polycarbonate membranes (100 nm), gas-tight syringes.
Methodology:
-
Lipid Dissolution:
-
Weigh the desired amounts of DDPE and any co-lipids and add them to a glass round-bottom flask.
-
Add the organic solvent to completely dissolve the lipids, creating a clear solution. A typical concentration is 10-20 mg of total lipid per mL of solvent.[10] Gently swirl to mix.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Partially submerge the flask in a water bath set to a temperature that facilitates evaporation but is gentle on the lipids (e.g., 40°C).
-
Rotate the flask and gradually apply a vacuum to evaporate the solvent. A thin, uniform, and almost invisible lipid film should form on the inner surface.[12]
-
-
Drying:
-
Place the flask on a high-vacuum pump for at least 2-4 hours (overnight is ideal) to remove any residual organic solvent. This step is critical for proper vesicle formation.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature well above the Tₘ of the highest-Tₘ lipid in your mixture (e.g., if using DSPC with a Tₘ of 55°C, heat the buffer and subsequent steps to ~65°C).
-
Add the pre-heated buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[9]
-
Agitate the flask by hand or on the rotary evaporator (with no vacuum) for 30-60 minutes, keeping the temperature above the Tₘ. This will cause the lipid film to peel off the glass and form multilamellar vesicles (MLVs). The suspension will appear milky or turbid.
-
-
Size Reduction (Extrusion):
-
Assemble the mini-extruder with two 100 nm polycarbonate membranes and filter supports, following the manufacturer's instructions. Pre-heat the extruder's heating block to the same temperature used for hydration.[12]
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension back and forth through the membrane a total of 11 to 21 times. An odd number of passes ensures the final product is in the opposite syringe.[12]
-
After extrusion, the suspension should appear significantly less turbid, possibly translucent.
-
-
Storage:
-
Store the final LUV suspension at 4°C. For long-term storage, stability must be assessed on a case-by-case basis.
-
Section 4: Visual Guides & Data
Diagrams
Caption: A decision tree for troubleshooting common DDPE reconstitution issues.
Section 5: References
-
Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from Google Scholar.
-
Geng, H., et al. (n.d.). Analytical techniques for single-liposome characterization. Analytical Methods. Retrieved from RSC Publishing.
-
Liposome Analysis and Characterization. (n.d.). Creative Biostructure.
-
Perjési, P., & Dános, B. (2022). Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. PMC. Retrieved from PubMed Central.
-
Patel, R. (2025). Design and Evaluation of Advanced Nanocarriers for Targeted Drug Delivery. International Journal of Pharmaceutical Sciences. Retrieved from Google Scholar.
-
Application Notes and Protocols for the Preparation of 1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) Liposomes. (2025). Benchchem.
-
Koo, O. M., et al. (n.d.). In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation. PubMed.
-
Tausk, R. J., et al. (n.d.). Interfacial properties and critical micelle concentration of lysophospholipids. PubMed.
-
This compound. (n.d.). Career Henan Chemical Co.
-
Methods for the preparation of liposomes. (n.d.). Google Patents.
-
Critical Micelle Concentrations (CMC) of the surfactants used... (n.d.). ResearchGate. Retrieved from ResearchGate.
-
Liposomes: Protocol. (n.d.). iGEM Nanobot.
-
Jan, N., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. NIH.
-
Troubleshooting poor incorporation of Gramicidin A into liposomes. (n.d.). Benchchem.
-
Dara, T., et al. (n.d.). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central.
-
Liposome Formulation Challenges. (n.d.). BOC Sciences.
-
Critical micelle concentration. (n.d.). Wikipedia.
-
Determination of Critical Micelle Concentration of a Novel Lipid Based System with Cisplatin by Surface Tension Method. (2018). Scientia Ricerca.
-
Webb, C., et al. (2024). Can We Simplify Liposome Manufacturing Using a Complex DoE Approach?. MDPI.
-
Liposome Preparation. (n.d.). Avanti Polar Lipids (Sigma-Aldrich).
-
Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. (2018). PubMed.
-
Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed hydration and extrusion method. (2023). Protocols.io.
-
1,2-DIDECANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE - Safety Data Sheet. (2025). ChemicalBook.
-
What is the transition temperature (Tc) of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (08:0 PC)?. (2018). ResearchGate.
-
Phase Transition Temperatures for Glycerophospholipids. (n.d.). Avanti Polar Lipids.
-
Gruner, S. M. (1985). Diacylglycerols, lysolecithin, or hydrocarbons markedly alter the bilayer to hexagonal phase transition temperature of phosphatidylethanolamines. PubMed.
-
Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. (n.d.). MDPI.
-
1,2-didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt) - Safety Data Sheet. (2025). ChemicalBook.
-
Reconstitution Instructions. (2023). Reddit.
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Technical Support Center: Purification of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE)
Welcome to the technical support center for the purification of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of this synthetic phospholipid. Here, we combine established methodologies with practical, field-proven insights to address common challenges encountered during the purification process.
I. Understanding DDPE: Key Characteristics
This compound, also known as PE(10:0/10:0), is a saturated phosphatidylethanolamine.[1] Understanding its structure is key to its purification. As an amphiphilic molecule, it possesses a polar headgroup and two nonpolar fatty acid tails.[2][3] This dual nature governs its solubility and interaction with chromatographic media.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the purification of DDPE.
1. What are the most common impurities in synthetic DDPE?
-
Lysophospholipids: The hydrolysis of one of the fatty acid chains results in the formation of lyso-phosphatidylethanolamine.
-
Unreacted starting materials: Depending on the synthetic route, these may include glycerophosphoethanolamine or decanoic acid.
-
Byproducts from side reactions: These can include isomers or oxidation products, especially if purification is delayed.[4]
-
Solvent residues: Residual solvents from the synthesis or extraction steps.
2. What is the best way to monitor the purification process?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of DDPE from impurities.[5][6] A typical TLC system for phospholipids involves a silica gel plate and a mobile phase of chloroform, methanol, and water.[7] Staining with primuline spray followed by visualization under UV light can reveal the lipid spots.[5]
3. How should I store DDPE to prevent degradation?
DDPE should be stored as a solid at -20°C.[8] For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. If dissolved in a solvent, use a non-reactive solvent like chloroform and store at low temperatures.
4. Can I use recrystallization to purify DDPE?
Recrystallization can be a viable method for purifying some phospholipids, particularly for removing minor impurities.[9][10] However, finding a suitable solvent system for DDPE that allows for good crystal formation while leaving impurities in the solution can be challenging and may require significant empirical optimization.
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the purification of DDPE.
Problem 1: Poor Separation During Column Chromatography
Symptoms:
-
Broad, overlapping peaks or bands.
-
Co-elution of DDPE with impurities.
-
Low recovery of the final product.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Stationary Phase | Silica gel is the most common stationary phase for phospholipid purification.[11][12] However, the specific properties of the silica (particle size, pore size, and activation state) can significantly impact separation. | Use a high-quality silica gel with a particle size of 60-200 µm for gravity column chromatography. For higher resolution, consider flash chromatography with a smaller particle size (40-60 µm). |
| Incorrect Mobile Phase Composition | The polarity of the mobile phase is critical for achieving good separation. A solvent system that is too polar will elute all components too quickly, while a system that is not polar enough will result in long retention times and broad peaks. | Start with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol. A common gradient is from 100% chloroform to a mixture of chloroform and methanol (e.g., 9:1 v/v).[13] The exact gradient should be optimized based on TLC analysis. |
| Column Overloading | Exceeding the binding capacity of the column leads to poor separation. | As a rule of thumb, use a 1:20 to 1:50 ratio of crude product to silica gel by weight. |
| Improper Column Packing | Air bubbles or channels in the column bed will disrupt the solvent flow and lead to poor separation. | Pack the column as a slurry to ensure a homogenous bed. Gently tap the column during packing to dislodge any air bubbles. |
Problem 2: Product Degradation During Purification
Symptoms:
-
Appearance of new, more polar spots on TLC.
-
Low overall yield.
-
Discoloration of the product.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Hydrolysis | The ester linkages of the fatty acids are susceptible to hydrolysis, especially in the presence of acid or base. | Use neutral, high-purity solvents for chromatography. Avoid prolonged exposure to acidic or basic conditions. If necessary, add a small amount of a neutral buffer to the mobile phase. |
| Oxidation | Although DDPE has saturated fatty acid chains, oxidation can still occur, particularly at the glycerol backbone or the ethanolamine headgroup. | Degas all solvents before use. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the solvents, but be mindful that it will need to be removed in a subsequent step.[5] |
| Prolonged Purification Time | The longer the compound is on the column or exposed to solvents, the greater the chance of degradation. | Optimize the chromatography method to minimize the purification time. Flash chromatography is generally faster than gravity column chromatography. |
IV. Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis of DDPE
This protocol describes a standard method for the qualitative analysis of DDPE purity.
Materials:
-
Silica gel 60 TLC plates
-
Developing tank
-
Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v)[7]
-
Primuline spray (0.05% in 80:20 acetone:water)
-
UV lamp (365 nm)
Procedure:
-
Plate Preparation: Activate the TLC plate by heating it at 110°C for 15-20 minutes.
-
Sample Application: Dissolve a small amount of the crude DDPE and the purified fractions in chloroform. Spot the samples onto the TLC plate, about 1 cm from the bottom.
-
Development: Place the TLC plate in the developing tank containing the mobile phase. Allow the solvent front to migrate to about 1 cm from the top of the plate.
-
Visualization: Remove the plate from the tank and dry it thoroughly. Spray the plate evenly with the primuline solution. Allow the plate to dry again. Visualize the spots under a UV lamp. Phospholipids will appear as fluorescent spots.
Protocol 2: Purification of DDPE by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of DDPE using gravity column chromatography.
Materials:
-
Silica gel (60-200 µm)
-
Glass chromatography column
-
Solvents: Chloroform, Methanol (HPLC grade)
-
Fraction collector or test tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude DDPE in a minimal amount of chloroform.
-
Carefully apply the sample to the top of the column.
-
Allow the sample to enter the silica bed.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol. A suggested gradient is as follows:
-
100% Chloroform (2 column volumes)
-
98:2 Chloroform:Methanol (2 column volumes)
-
95:5 Chloroform:Methanol (2 column volumes)
-
90:10 Chloroform:Methanol (until the product has eluted)
-
-
Collect fractions and analyze them by TLC.
-
-
Product Recovery:
-
Combine the pure fractions containing DDPE.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified DDPE under high vacuum to remove any residual solvent.
-
V. Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of DDPE.
Caption: Workflow for DDPE Purification.
VI. References
-
Cyberlipid. TLC of phospholipids. [Link]
-
Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). [Link]
-
Human Metabolome Database. Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). [Link]
-
PubChem. This compound. [Link]
-
Google Patents. CN117776859B - Preparation, separation and purification method of decabromodiphenyl ethane debromination product.
-
SpringerLink. Thin-Layer Chromatography of Phospholipids. [Link]
-
Lipidomics Gateway. Phospholipid Analysis Techniques: Principles, Methods, and Applications. [Link]
-
National Center for Biotechnology Information. Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography. [Link]
-
Journal of Lipid Research. A large-scale purification of phosphatidylethanolamine, lysophosphatidylethanolamine, and phosphatidylethanolamine, and phosphatidylcholine by high performance liquid chromatography: a partial resolution of molecular species. [Link]
-
National Center for Biotechnology Information. The use of natural and synthetic phospholipids as pharmaceutical excipients. [Link]
-
Journal of the American Chemical Society. Crystallization of Cholesterol in Phospholipid Membranes Follows Ostwald's Rule of Stages. [Link]
-
ResearchGate. Preparation and stability of lipid nanoparticles excluding 1,2-distearoyl-sn-glycero-3-phosphocholine. [Link]
-
ResearchGate. Dry column chromatography of phospholipids. [Link]
-
Avanti Polar Lipids. What Are The Differences Between (Advantages Of) Synthetic And Natural Phospholipids?. [Link]
-
Avanti Polar Lipids. Thin Layer Chromatography (TLC) Analysis of Phospholipids. [Link]
-
Google Patents. DE4409987C1 - High pressure liquid chromatography (HPLC) method for phospholipid.
-
Frontiers. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. [Link]
-
ACS Publications. Crystallization of Cholesterol in Phospholipid Membranes Follows Ostwald's Rule of Stages. [Link]
-
PubMed. Separation of phospholipids using a diethylaminoethyl-silica gel column and thin-layer chromatography. [Link]
-
Remedy Publications LLC. Simple and Rapid Separation and Determination of Phospholipids by HPLC-UV System. [Link]
-
ResearchGate. Manipulating phospholipids for crystallization of a membrane transport protein. [Link]
-
MDPI. A Method for Rapid Polyethyleneimine-Based Purification of Bacteriophage-Expressed Proteins from Diluted Crude Lysates, Exemplified by Thermostable TP-84 Depolymerase. [Link]
-
Google Patents. US4714571A - Process for purification of phospholipids.
-
Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]
-
ResearchGate. Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography. [Link]
-
BioProcess International. A Scalable, Two-Step Purification Process for Plasmid DNA. [Link]
-
AOCS. Thin-Layer Chromatography of Lipids. [Link]
-
lipid-powder.com. Natural versus synthetic phospholipids. [Link]
-
ACS Publications. Structural Reorganization of Phospholipid Headgroups upon Recrystallization of an S-Layer Lattice. [Link]
-
National Center for Biotechnology Information. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. [Link]
-
PubMed. Separation of phosphatidylethanolamine from its oxidation and hydrolysis products by high-performance liquid chromatography. [Link]
-
Cyberlipid. Column chromatography of PL. [Link]
-
Wiley Online Library. Phospholipid problem solving: Extracting phospholipids with a modified silica gel. [Link]
-
ResearchGate. Isolation of Pure Phospholipid Fraction from Egg Yolk. [Link]
-
Forensic Focus. DDPE (Dell Data Protection) and Forensics. [Link]
-
PubMed. Effects of Biliary Phospholipids on Cholesterol Crystallization and Growth in Gallstone Formation. [Link]
-
MDPI. Exploring Antibacterial Properties of Mechanochemically Synthesized MgAl2O4 Spinel Nanoparticles for Dental and Medical Applications. [Link]
-
Proka GENOMICS. This compound. [Link]
-
BioProcess International. Implementation of an Improved Platform for Downstream Processing of Plasmid DNA. [Link]
Sources
- 1. This compound | C25H50NO8P | CID 9546803 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Understanding and Troubleshooting the Degradation of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDGPE)
Welcome to the technical support center for 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDGPE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving DDGPE. Here, we will explore the common degradation pathways of this phospholipid, offer solutions to frequently encountered experimental issues, and provide detailed protocols to ensure the integrity of your results.
Introduction to DDGPE Stability
This compound is a saturated phosphatidylethanolamine (PE) containing two 10-carbon acyl chains. While saturated phospholipids are generally more stable than their unsaturated counterparts, DDGPE is still susceptible to degradation through hydrolysis and, to a lesser extent, oxidation. Understanding these degradation pathways is critical for accurate experimental design, data interpretation, and formulation development.
The primary modes of degradation for DDGPE are enzymatic and non-enzymatic hydrolysis of the ester bonds at the sn-1 and sn-2 positions, and cleavage of the phosphodiester bond. Oxidative degradation, although less common for saturated lipids, can occur under certain conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of DDGPE?
A1: The primary degradation products of DDGPE arise from the hydrolytic cleavage of its ester and phosphodiester bonds. These include:
-
1-decanoyl-sn-glycero-3-phosphoethanolamine (Lyso-PE) : Formed by the hydrolysis of the fatty acid at the sn-2 position.
-
2-decanoyl-sn-glycero-3-phosphoethanolamine (Lyso-PE) : Formed by the hydrolysis of the fatty acid at the sn-1 position.
-
sn-glycero-3-phosphoethanolamine (GPE) : Resulting from the hydrolysis of both fatty acids.
-
Decanoic acid (Capric acid) : The free fatty acid released during hydrolysis.
-
1,2-didecanoyl-sn-glycerol (DAG) : Formed by the cleavage of the phosphoethanolamine headgroup.
-
Phosphoethanolamine : Released along with DAG.
Q2: How can I minimize the degradation of DDGPE during storage and handling?
A2: Proper storage and handling are crucial for maintaining the integrity of DDGPE.[1]
-
Storage : Store DDGPE as a solid at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to minimize oxidation. If in solution, use a non-reactive solvent like chloroform or ethanol and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Handling : When working with DDGPE, use glass or Teflon-coated labware to prevent leaching of plasticizers.[1] Prepare solutions fresh whenever possible. If you need to store aqueous suspensions, do so for the shortest time possible, as water can promote hydrolysis.[1]
Q3: What is the impact of pH on DDGPE stability?
A3: The pH of the experimental environment significantly influences the rate of hydrolysis. Phosphatidylethanolamines like DDGPE can undergo hydrolysis under both acidic and neutral conditions.[2][3] At acidic pH (e.g., 3.8-4.5), phospholipase A1-type activity is more prevalent, leading to the formation of 2-decanoyl-sn-glycero-3-phosphoethanolamine.[2] At neutral pH (e.g., 7.2), phospholipase A2-type activity is more common, resulting in 1-decanoyl-sn-glycero-3-phosphoethanolamine.[2]
Q4: Can enzymes in my experimental system degrade DDGPE?
A4: Yes, various phospholipases can degrade DDGPE. These enzymes are ubiquitous in biological systems.
-
Phospholipase A1 (PLA1) cleaves the fatty acid at the sn-1 position.[4][5]
-
Phospholipase A2 (PLA2) cleaves the fatty acid at the sn-2 position.[6][7]
-
Phospholipase C (PLC) cleaves the phosphodiester bond between the glycerol backbone and the phosphate group.[8][9][10][11]
-
Phospholipase D (PLD) cleaves the phosphodiester bond between the phosphate group and the ethanolamine headgroup.[12][13][14][15]
The presence of these enzymes in your cell cultures, tissue homogenates, or protein preparations can lead to the degradation of DDGPE.
Troubleshooting Guide
Issue 1: Unexpected peaks in my chromatogram or mass spectrum.
Possible Cause: Degradation of DDGPE.
Troubleshooting Steps:
-
Identify Potential Degradation Products: Compare the m/z values of the unexpected peaks with the theoretical masses of the common degradation products of DDGPE (see table below).
-
Analyze a Fresh Sample: Prepare a fresh solution of DDGPE and analyze it immediately to establish a baseline chromatogram/spectrum.
-
Control for Environmental Factors:
-
pH: Ensure the pH of your buffers is appropriate and stable throughout the experiment.
-
Temperature: Keep samples on ice or at the recommended temperature to minimize enzymatic activity and hydrolysis.
-
Enzyme Inhibitors: If you suspect enzymatic degradation, consider adding a broad-spectrum phospholipase inhibitor cocktail to a control sample.
-
| Degradation Product | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ | [M+Na]⁺ |
| 1-decanoyl-sn-glycero-3-phosphoethanolamine | C₁₅H₃₂NO₇P | 369.1916 | 370.20 | 392.18 |
| 2-decanoyl-sn-glycero-3-phosphoethanolamine | C₁₅H₃₂NO₇P | 369.1916 | 370.20 | 392.18 |
| sn-glycero-3-phosphoethanolamine | C₅H₁₄NO₆P | 215.0559 | 216.06 | 238.04 |
| Decanoic acid | C₁₀H₂₀O₂ | 172.1463 | 173.15 | 195.13 |
| 1,2-didecanoyl-sn-glycerol | C₂₃H₄₄O₅ | 400.3189 | 401.33 | 423.31 |
| Phosphoethanolamine | C₂H₈NO₄P | 141.0191 | 142.03 | 164.01 |
| This compound | C₂₅H₅₀NO₈P | 523.3274 | 524.34 | 546.32 |
Table 1: Theoretical masses of DDGPE and its primary degradation products.
Issue 2: Loss of biological activity or inconsistent experimental results.
Possible Cause: Degradation of DDGPE to inactive or less active forms.
Troubleshooting Steps:
-
Assess Sample Purity: Use an analytical technique like LC-MS to determine the purity of your DDGPE stock and working solutions.
-
Time-Course Experiment: Analyze your DDGPE-containing samples at different time points throughout your experiment to monitor for degradation.
-
Optimize Formulation: If you are using DDGPE in a formulation like liposomes, ensure the formulation is stable under your experimental conditions. Factors like the inclusion of cholesterol can enhance liposome stability.
Experimental Protocols
Protocol 1: Analysis of DDGPE Degradation by LC-MS
Objective: To identify and quantify DDGPE and its degradation products.
Methodology:
-
Sample Preparation (Lipid Extraction):
-
For biological samples (cells, tissues), perform a Folch or Bligh-Dyer extraction to isolate the lipid fraction.[16]
-
Briefly, homogenize the sample in a chloroform:methanol mixture (2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol or isopropanol) for LC-MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: Develop a gradient that effectively separates the nonpolar DDGPE from its more polar degradation products.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes.
-
Data Acquisition: Perform a full scan to detect all ions. For targeted analysis, use selected ion monitoring (SIM) for the expected m/z values of DDGPE and its degradation products.
-
Tandem MS (MS/MS): Fragment the parent ions to confirm the identity of the degradation products based on their characteristic fragmentation patterns.[17][18]
-
This diagram illustrates the primary enzymatic degradation pathways of DDGPE. Phospholipases A1 and A2 (PLA1 and PLA2) hydrolyze the fatty acids at the sn-1 and sn-2 positions, respectively, to produce lysophosphatidylethanolamine (Lyso-PE) and decanoic acid. [4][5][19][20]Further hydrolysis of Lyso-PE by the corresponding phospholipase yields sn-glycero-3-phosphoethanolamine (GPE). Phospholipase C (PLC) cleaves the headgroup to produce 1,2-didecanoyl-sn-glycerol (DAG) and phosphoethanolamine. [8][9][10][11]Phospholipase D (PLD) removes the ethanolamine moiety, resulting in phosphatidic acid. [12][13][14][15]
Conclusion
By understanding the potential degradation pathways of DDGPE and implementing the appropriate handling, storage, and analytical procedures, researchers can ensure the integrity of their experiments and the reliability of their data. This guide provides a framework for troubleshooting common issues and serves as a resource for maintaining the quality of your research.
References
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ResearchGate. (n.d.). Schematic pathway of phospholipid degradation mediated by GDPDs... [Image]. Retrieved from [Link]
- Ellingson, J. S., & LANDS, W. E. (1968). Comparison of the hydrolysis of phosphatidylethanolamine and phosphatidyl(N-acyl)ethanolamine in Dictyostelium discoideum amoebae. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 152(2), 435-438.
- Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature reviews Drug discovery, 6(3), 231-248.
- Guo, X., & Szoka Jr, F. C. (2001). Mechanism of pH-triggered collapse of phosphatidylethanolamine liposomes stabilized by an ortho ester polyethyleneglycol lipid. Biophysical journal, 80(4), 1836-1851.
- Guo, X., & Szoka, F. C. (2001). Mechanism of pH-triggered collapse of phosphatidylethanolamine liposomes stabilized by an ortho ester polyethyleneglycol lipid. Biophysical Journal, 80(4), 1836-1851.
- Wang, C., Wang, X., & Han, X. (2018). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 8(4), 67.
- Catalá, A. (2010). Oxidation of glycated phosphatidylethanolamines: evidence of oxidation in glycated polar head identified by LC-MS/MS. Chemistry and physics of lipids, 163(4-5), 406-414.
- van der Bend, R. L., de Widt, J., van Corven, E. J., Moolenaar, W. H., & van Blitterswijk, W. J. (1992). Didecanoyl phosphatidylcholine is a superior substrate for assaying mammalian phospholipase D. Biochemical Journal, 285(Pt 1), 153-156.
- Badiani, K., & Arthur, G. (1991). 2-acyl-sn-glycero-3-phosphoethanolamine lysophospholipase A2 activity in guinea-pig heart microsomes. The Biochemical journal, 275(2), 393–398.
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ResearchGate. (n.d.). Phospholipid biosynthesis and degradation pathways. [Image]. Retrieved from [Link]
- van der Bend, R. L., de Widt, J., van Corven, E. J., Moolenaar, W. H., & van Blitterswijk, W. J. (1992). Didecanoyl phosphatidylcholine is a superior substrate for assaying mammalian phospholipase D. Biochemical Journal, 285(1), 153-156.
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Avanti Polar Lipids. (n.d.). Storage and handling of lipids. Retrieved from [Link]
- Hostetler, K. Y., & van den Bosch, H. (1972). Subcellular and submitochondrial localization of the C a++-independent and C a++-dependent phospholipases A of rat liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 260(3), 380-386.
- Badiani, K., & Arthur, G. (1991). 2-acyl-sn-glycero-3-phosphoethanolamine lysophospholipase A2 activity in guinea-pig heart microsomes. Biochemical Journal, 275(2), 393-398.
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National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
- Kiss, Z., & Anderson, W. B. (1990). Determination of phospholipase D-mediated hydrolysis of phosphatidylethanolamine. Analytical biochemistry, 188(1), 143-147.
- Dennis, E. A. (1994). Phospholipase A2 biochemistry. The Journal of biological chemistry, 269(18), 13057-13060.
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Slideshare. (n.d.). Diagram Of A Phospholipid. Retrieved from [Link]
- Abe, A., & Shayman, J. A. (2021). Each phospholipase A2 type exhibits distinct selectivity toward sn-1 ether-linked phospholipids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(12), 159021.
- Son, J. Y., & Jo, H. (2022). Current Knowledge on Mammalian Phospholipase A1, Brief History, Structures, Biochemical and Pathophysiological Roles. Molecules (Basel, Switzerland), 27(8), 2487.
- Heller, M., Mozes, N., & Maes, E. (1975). Interactions of phospholipase D with 1,2 diacyl-sn-glycerol-3-phosphorylcholine, dodecylsulfate, and Ca2+. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 403(2), 261-271.
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Wikipedia. (n.d.). Phospholipase A2. Retrieved from [Link]
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- Ekroos, K., Ejsing, C. S., Bahr, U., Karas, M., Simons, K., & Shevchenko, A. (2003). Charting molecular composition of phosphatidylcholines by fatty acid scanning and ion trap MS3 fragmentation. Journal of lipid research, 44(11), 2181–2192.
- Corrêa, D. N., et al. (2009). Determination of the fatty acyl profiles of phosphatidylethanolamines by tandem mass spectrometry of sodium adducts. Journal of the American Society for Mass Spectrometry, 20(10), 1955-1964.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Phospholipase c – Knowledge and References. Retrieved from [Link]
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LIPID MAPS. (n.d.). LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Phospholipase A1 – Knowledge and References. Retrieved from [Link]
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- Murphy, R. C. (2011). mass spectrometric analysis of long-chain lipids. Mass spectrometry reviews, 30(4), 579–599.
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challenges in working with short-chain phospholipids like didecanoyl-PE
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for short-chain phospholipids, with a special focus on 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (Didecanoyl-PE or 10:0 PE). As a Senior Application Scientist, I've compiled this guide to address the common and complex challenges researchers face when working with this unique phospholipid. Didecanoyl-PE, with its short C10 acyl chains, offers distinct advantages in membrane fluidity and drug delivery applications, but its properties also present specific experimental hurdles. This guide provides in-depth, evidence-based answers and troubleshooting strategies to ensure the success of your research.
Section 1: Foundational Knowledge of Didecanoyl-PE
Before delving into troubleshooting, it's crucial to understand the fundamental physicochemical properties of didecanoyl-PE that govern its behavior in aqueous and organic environments.
Key Physicochemical Properties of Didecanoyl-PE
The unique characteristics of didecanoyl-PE stem from its short saturated acyl chains and its phosphoethanolamine headgroup. These features influence its self-assembly, solubility, and interaction with other molecules.
| Property | Value/Characteristic | Significance in Experiments |
| Molecular Formula | C25H50NO8P | Essential for calculating molar concentrations. |
| Molecular Weight | 523.64 g/mol [1] | Critical for accurate weighing and solution preparation. |
| Acyl Chain Length | C10:0 (Didecanoyl) | The short chain length leads to a lower phase transition temperature and higher membrane fluidity[1]. |
| Headgroup | Phosphoethanolamine (PE) | The smaller PE headgroup compared to phosphatidylcholine (PC) promotes tighter lipid packing and can influence membrane fusion events[2]. |
| Critical Micelle Concentration (CMC) | High (micromolar to low millimolar range) | Due to its shorter acyl chains, didecanoyl-PE has a higher CMC than its longer-chain counterparts. This means it is more water-soluble and can act as a detergent at higher concentrations, potentially disrupting cell membranes or liposome integrity. |
| Phase Transition Temperature (Tm) | Below 0°C | The short, saturated C10 chains result in a very low gel-to-liquid crystalline phase transition temperature. This means that at typical experimental temperatures (room temperature, 37°C), bilayers containing didecanoyl-PE are in a highly fluid state. |
| Appearance | Off-white to white solid[1] | |
| Storage Temperature | -20°C[1] | Essential for maintaining chemical stability and preventing degradation. |
The Double-Edged Sword: The Impact of Short Acyl Chains
The C10:0 acyl chains of didecanoyl-PE are the primary determinants of its challenging yet advantageous properties.
Caption: The dual nature of didecanoyl-PE's short acyl chains.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter during your experiments with didecanoyl-PE, providing both the "what to do" and the "why it works."
Liposome Formulation and Stability
Question 1: My liposomes are aggregating or precipitating immediately after formation. What's going wrong?
Answer: Immediate aggregation is a common issue with short-chain phospholipids and can be attributed to several factors related to their high CMC and the overall formulation instability.
-
Causality: Didecanoyl-PE's relatively high water solubility and detergent-like properties can lead to the formation of unstable micelles or mixed micelle-vesicle populations, which can then aggregate. Also, if the concentration of other lipids is too high, they may not be fully incorporated into the fluid bilayer provided by didecanoyl-PE.
-
Troubleshooting Steps:
-
Optimize Lipid Concentration: Try reducing the total lipid concentration. Working at concentrations well above the CMC of didecanoyl-PE but below the saturation point of other lipids is key.
-
Incorporate a Stabilizing Lipid: The inclusion of a longer-chain phospholipid, such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), or cholesterol can significantly enhance bilayer stability. Cholesterol, in particular, helps to fill the gaps between the phospholipid molecules, reducing the bilayer's permeability and increasing its mechanical strength.
-
Control Hydration Temperature: While didecanoyl-PE has a very low Tm, ensure the hydration temperature is above the Tm of any other lipids in your formulation to ensure proper mixing.
-
Check Buffer Ionic Strength: High salt concentrations can sometimes screen surface charges and promote aggregation. Try preparing your liposomes in a lower ionic strength buffer.
-
Question 2: My liposomes look fine initially, but they become larger and the polydispersity index (PDI) increases during storage. Why is this happening?
Answer: This delayed instability is often due to vesicle fusion or Ostwald ripening, processes that are more pronounced in highly fluid membranes.
-
Causality: The high fluidity of didecanoyl-PE-containing bilayers can facilitate the merging of smaller vesicles into larger ones over time. Ostwald ripening can also occur, where lipid monomers from smaller, less stable vesicles transfer through the aqueous phase to larger, more stable vesicles.
-
Troubleshooting Steps:
-
Incorporate PEGylated Lipids: Adding a small percentage (2-5 mol%) of a PEGylated phospholipid (e.g., DSPE-PEG2000) can create a steric barrier on the surface of the liposomes, preventing close apposition and subsequent fusion.
-
Storage Temperature: Store your liposome suspension at a temperature that minimizes lipid mobility without freezing. For didecanoyl-PE formulations, refrigeration at 4°C is generally recommended. Avoid repeated freeze-thaw cycles, as this can disrupt liposome integrity.
-
Optimize pH: The pH of your buffer can influence the headgroup interactions and overall vesicle stability. Ensure your buffer pH is appropriate for all lipids in your formulation.
-
Drug Encapsulation Challenges
Question 3: I'm having trouble encapsulating my hydrophobic drug in didecanoyl-PE liposomes. The encapsulation efficiency is very low.
Answer: The fluid and relatively thin bilayer of didecanoyl-PE liposomes can present challenges for retaining hydrophobic drugs.
-
Causality: While a fluid membrane can facilitate the initial partitioning of a hydrophobic drug into the bilayer, the dynamic nature of the short acyl chains can also lead to rapid drug expulsion. The limited thickness of the bilayer may also be insufficient to fully accommodate larger hydrophobic molecules.
-
Troubleshooting Steps:
-
Modify the Lipid Bilayer: Incorporating cholesterol or a longer-chain phospholipid can increase the thickness and reduce the fluidity of the bilayer, creating a more stable environment for the hydrophobic drug.
-
Optimize the Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio to find the optimal loading concentration. Overloading the bilayer can lead to drug precipitation and low encapsulation efficiency.
-
Choose an Appropriate Loading Method: For hydrophobic drugs, passive loading by dissolving the drug with the lipids in an organic solvent before film formation is the standard method. Ensure complete dissolution of both the lipids and the drug.
-
Question 4: My hydrophilic drug is leaking out of the liposomes too quickly.
Answer: The high permeability of fluid, short-chain phospholipid bilayers is a primary cause of rapid leakage of entrapped hydrophilic molecules.
-
Causality: The increased motion and larger interstitial spaces in a fluid bilayer composed of short-chain lipids like didecanoyl-PE create more opportunities for small, water-soluble molecules to permeate the membrane and leak out of the aqueous core.
-
Troubleshooting Steps:
-
Increase Bilayer Rigidity: As with hydrophobic drug encapsulation, the inclusion of cholesterol or a longer-chain saturated phospholipid will decrease membrane permeability and improve drug retention.
-
Utilize a pH or Ion Gradient (for ionizable drugs): For drugs that can be charged, creating a pH or ion gradient across the liposome membrane can significantly enhance encapsulation and retention. This "active loading" technique traps the drug in its charged, membrane-impermeable form inside the liposome.
-
Lyophilization with a Cryoprotectant: For long-term storage and to prevent leakage, consider lyophilizing (freeze-drying) your liposomal formulation in the presence of a cryoprotectant like sucrose or trehalose.
-
Handling and Solubility
Question 5: I'm having difficulty dissolving my didecanoyl-PE powder in chloroform to prepare the lipid film.
Answer: While didecanoyl-PE is generally soluble in chloroform, incomplete dissolution can occur, leading to an inhomogeneous lipid film and poorly formed liposomes.
-
Causality: The polar phosphoethanolamine headgroup can sometimes hinder the dissolution of the lipid in purely nonpolar solvents, especially if the lipid has absorbed moisture.
-
Troubleshooting Steps:
-
Use a Co-solvent: Adding a small amount of methanol (e.g., a 9:1 chloroform:methanol v/v ratio) can significantly improve the solubility of didecanoyl-PE. The methanol helps to solvate the polar headgroup, facilitating the dissolution of the entire molecule.
-
Gentle Warming and Sonication: Gently warming the solvent and using a bath sonicator can help to break up any aggregates and promote complete dissolution. Avoid excessive heat, which could degrade the lipid.
-
Ensure Dryness: Ensure your didecanoyl-PE powder is dry before attempting to dissolve it. If necessary, dry it under a stream of inert gas (like nitrogen or argon) or in a vacuum desiccator.
-
Cell Culture Applications
Question 6: I'm observing unexpected cytotoxicity when treating my cells with didecanoyl-PE liposomes.
Answer: The detergent-like properties of short-chain phospholipids can lead to cell membrane disruption and toxicity, especially at higher concentrations.
-
Causality: Above its CMC, didecanoyl-PE can form micelles that can extract lipids from cell membranes, leading to membrane destabilization and cell lysis. Even at concentrations below the CMC, free monomers can integrate into cell membranes and alter their properties.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with empty liposomes to determine the concentration at which didecanoyl-PE becomes toxic to your specific cell line.
-
Purify Your Liposomes: Ensure that your liposome preparation is free of unencapsulated drugs or other potentially toxic components by using techniques like size exclusion chromatography or dialysis.
-
Include a Control with a More Biocompatible Lipid: Compare the cytotoxicity of your didecanoyl-PE formulation to that of liposomes made with a longer-chain, more biocompatible phospholipid like DPPC or DSPC to determine if the toxicity is specific to the short-chain lipid.
-
Section 3: Experimental Protocols and Workflows
Protocol: Preparation of Didecanoyl-PE Containing Liposomes by Thin-Film Hydration
This protocol describes a standard method for preparing small unilamellar vesicles (SUVs) containing didecanoyl-PE.
Caption: Workflow for preparing didecanoyl-PE liposomes.
Step-by-Step Methodology:
-
Lipid Dissolution:
-
In a round-bottom flask, dissolve the desired amounts of didecanoyl-PE and any other lipids (e.g., DSPC, cholesterol) in a chloroform:methanol (9:1 v/v) solvent mixture.
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids at this stage.
-
-
Thin-Film Formation:
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
The hydration should be performed at a temperature above the phase transition temperature of the highest Tm lipid in the mixture.
-
Vortex the flask intermittently to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, the MLV suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
-
Perform the extrusion at a temperature above the highest Tm of the lipids in the formulation. Pass the suspension through the extruder 11-21 times to ensure a homogenous size distribution.
-
-
Characterization:
-
Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of any loaded drugs using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HPLC) after separating the free drug from the liposomes.
-
Protocol: Determining the Critical Micelle Concentration (CMC) of Didecanoyl-PE
A common method for determining the CMC is by measuring the change in the fluorescence of a hydrophobic dye as a function of lipid concentration.
Step-by-Step Methodology:
-
Prepare a Stock Solution of Diphenylhexatriene (DPH) in Methanol: Prepare a 1 mM stock solution of DPH in methanol.
-
Prepare a Series of Didecanoyl-PE Dilutions: In an aqueous buffer, prepare a series of dilutions of didecanoyl-PE, ranging from a concentration well below the expected CMC to a concentration well above it.
-
Add DPH to Each Dilution: Add a small aliquot of the DPH stock solution to each didecanoyl-PE dilution to a final DPH concentration of approximately 1 µM.
-
Incubate: Incubate the samples in the dark for at least 30 minutes to allow the DPH to partition into any micelles that have formed.
-
Measure Fluorescence: Measure the fluorescence intensity of each sample using a fluorometer. Excite the DPH at approximately 360 nm and measure the emission at approximately 430 nm.
-
Plot and Determine CMC: Plot the fluorescence intensity as a function of the didecanoyl-PE concentration. The CMC is the concentration at which a sharp increase in fluorescence intensity is observed, corresponding to the partitioning of the hydrophobic DPH into the newly formed micelles.
Section 4: Analytical Considerations
Accurate characterization of didecanoyl-PE and its formulations is essential for reproducible research.
Quantification of Didecanoyl-PE
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This is a common and reliable method for quantifying lipids that lack a UV chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and specific quantification, especially in complex biological matrices, LC-MS is the method of choice.
Assessing Liposome Stability
-
Dynamic Light Scattering (DLS): DLS is used to monitor changes in particle size and PDI over time, which can indicate aggregation or fusion.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM provides direct visualization of liposome morphology and can reveal changes in lamellarity or the presence of non-vesicular structures.
This technical support guide provides a comprehensive overview of the challenges and solutions associated with working with didecanoyl-PE. By understanding the underlying principles of its behavior and implementing the troubleshooting strategies outlined here, researchers can harness the unique properties of this short-chain phospholipid for their specific applications.
References
-
Career Henan Chemical Co. (n.d.). This compound. Retrieved from [Link]
-
Vance, J. E., & Tasseva, G. (2013). Formation and function of phosphatidylserine and phosphatidylethanolamine in mammalian cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 543–554. [Link]
Sources
optimizing storage conditions for 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE). This guide is designed for researchers, scientists, and drug development professionals who utilize this synthetic phospholipid in their work. DDPE is a valuable tool in creating lipid-based delivery systems, such as liposomes and lipid nanoparticles (LNPs), and in constructing model biomembranes for research.[1] Its stability and purity are paramount for achieving reproducible and reliable experimental outcomes.
This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the storage, handling, and stability of DDPE. Our goal is to empower you with the technical knowledge to anticipate and resolve challenges, ensuring the integrity of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during experimentation. The solutions provided are grounded in the physicochemical properties of phospholipids and best practices established in the field.
Question: My lipid nanoparticle (LNP) formulation is showing variable particle sizes and a high Polydispersity Index (PDI). Could my DDPE be the cause?
Answer: Absolutely. The quality and integrity of each lipid component are critical for consistent LNP formulation. If you are experiencing issues with size and PDI, the DDPE could be a contributing factor, likely due to improper handling or degradation.
Causality: DDPE, like other phospholipids, is an amphipathic molecule that self-assembles into bilayers.[2] The degradation of DDPE via hydrolysis breaks the molecule down into components like lysophospholipids and free fatty acids.[3] These degradation products have different geometries and charge properties that can disrupt the ordered packing of the lipid bilayer during LNP formation, leading to larger, more heterogeneous particles (high PDI) and reduced formulation stability.[4]
Troubleshooting Protocol:
-
Assess DDPE Purity: If you have access to the instrumentation, perform Thin-Layer Chromatography (TLC) on your DDPE stock. Compare it to a fresh, unopened standard. The appearance of additional spots corresponding to lysophospholipids or free fatty acids is a clear indicator of degradation.
-
Review Your Handling Procedure:
-
Powder Form: Are you allowing the container to equilibrate to room temperature before opening? Opening a cold vial introduces condensation, and moisture is the primary reactant for hydrolysis.[5]
-
Organic Solution: Are you using appropriate containers? Phospholipids in organic solvents must be stored in glass vials with Teflon-lined caps.[5] Storing them in plastic can lead to the leaching of impurities that interfere with LNP assembly. Are you overlaying the solution with an inert gas (argon or nitrogen) before sealing to prevent oxidation?[5]
-
-
Prepare a Fresh Stock Solution: If degradation is suspected, the most reliable solution is to discard the old stock and prepare a new one from an unopened vial of DDPE powder, strictly following recommended handling protocols.
-
Evaluate Environmental Factors: Ensure your formulation environment is controlled. Fluctuations in temperature, pH, and ionic strength during LNP production can impact particle formation and stability.[4][6]
Question: I've been using the same batch of DDPE for several months, and my results are no longer reproducible. How can I determine if the lipid has degraded?
Answer: A decline in reproducibility is a classic sign of reagent degradation. For DDPE, the primary modes of degradation are hydrolysis of its ester and phosphodiester bonds.
Causality: The ester bonds linking the two decanoyl fatty acid chains to the glycerol backbone, and the phosphodiester bond connecting the phosphate to the glycerol, are susceptible to cleavage.[7][8] This process, known as hydrolysis, is accelerated by moisture, non-neutral pH, and the presence of enzymes (phospholipases).[3][9] Each degradation event changes the chemical identity of the lipid, altering its contribution to the final experimental system.
Self-Validating Purity Check:
-
Visual Inspection: Check the DDPE powder. It should be a free-flowing white to off-white solid.[1] If it appears gummy, discolored, or clumped, it has likely absorbed moisture, and hydrolysis may have occurred.[5]
-
Solubility Test: Prepare a small solution in your chosen organic solvent (e.g., chloroform or ethanol). The solution should be clear and colorless. Any haze or particulate matter may indicate the presence of insoluble degradation products.
-
Analytical Confirmation (if available):
-
Mass Spectrometry (MS): An MS analysis of your stock will reveal the presence of species with lower molecular weights corresponding to lyso-PE (DDPE minus one fatty acid) or other hydrolysis products.
-
Liquid Chromatography (LC): An LC-MS system can separate and identify these impurities, providing a quantitative measure of degradation.
-
If you confirm degradation, it is crucial to use a new, validated lot of DDPE for all future experiments to restore reproducibility.
Frequently Asked Questions (FAQs)
This section covers essential knowledge for the proper care and use of DDPE.
Question: What are the optimal long-term storage conditions for DDPE?
Answer: The optimal storage conditions depend on the form of the DDPE. Following these guidelines is the most critical step in maximizing its shelf life and preventing degradation.
Causality: Low temperatures slow down chemical reactions, including hydrolysis and oxidation. The exclusion of moisture and oxygen is vital because they are key reactants in the primary degradation pathways. DDPE has saturated fatty acid chains, making it highly stable against oxidation compared to unsaturated lipids.[5][10] However, hydrolysis remains a primary concern.
| Form | Temperature | Atmosphere | Container | Typical Stability | Source |
| Powder (Solid) | -20°C (or lower) | Air or Inert Gas | Glass vial, Teflon-lined cap | ≥ 2 years | [1][5][11] |
| In Organic Solvent | -20°C | Inert Gas (Argon/Nitrogen) | Glass vial, Teflon-lined cap | ≥ 6 months (vendor dependent) | [5] |
| Aqueous Solution | Not Recommended | N/A | N/A | < 24 hours | [12] |
Question: How should I handle DDPE powder when preparing a stock solution?
Answer: Proper technique when handling the powder form is essential to prevent moisture contamination, which is the primary catalyst for hydrolytic degradation.
Experimental Protocol: Preparing a DDPE Stock Solution
-
Equilibrate: Remove the sealed vial of DDPE powder from the -20°C freezer. Place it in a desiccator at room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder when the vial is opened.[5]
-
Weigh: In a controlled environment (e.g., a chemical fume hood), quickly weigh the desired amount of powder and place it in a clean, dry glass vial.
-
Dissolve: Add the appropriate volume of a high-purity organic solvent (e.g., ethanol, chloroform). Use glass or Teflon-lined syringes/pipettes; do not use plastic tips with organic solvents as they can leach plasticizers.[5]
-
Inert Gas Blanket: Once the DDPE is fully dissolved, flush the headspace of the vial with a gentle stream of an inert gas like argon or nitrogen for 15-30 seconds.
-
Seal and Store: Immediately seal the vial tightly with a Teflon-lined cap. Label it clearly with the compound name, concentration, solvent, and date. Store at -20°C.
Question: What are the main degradation pathways for DDPE?
Answer: The two principal degradation pathways for DDPE are hydrolysis and, to a much lesser extent for a saturated lipid, oxidation . Understanding these pathways helps in designing proper storage and handling protocols.
Causality: The molecular structure of DDPE contains chemically liable ester and phosphodiester bonds.[7][8]
-
Hydrolysis: This is the cleavage of bonds by the addition of water.
-
Ester Hydrolysis: Cleavage of the ester bonds linking the decanoyl fatty acid chains to the glycerol backbone. This produces free decanoic acid and a lysophospholipid (1-decanoyl-sn-glycero-3-phosphoethanolamine or 2-decanoyl-sn-glycero-3-phosphoethanolamine).
-
Phosphodiester Hydrolysis: Cleavage of the phosphodiester bond can occur on either side of the phosphate group, potentially yielding 1,2-didecanoyl-sn-glycerol (a diacylglycerol, or DAG) and phosphoethanolamine, or phosphatidic acid and ethanolamine. This is often catalyzed by enzymes known as phospholipases C and D, respectively.[3][13]
-
-
Oxidation: This involves the attack of reactive oxygen species. For DDPE, the fatty acid chains are saturated (no double bonds), making them highly resistant to the lipid peroxidation that readily degrades unsaturated phospholipids.[10][14] Any oxidative risk would be minimal and primarily directed at the glycerol backbone or headgroup under harsh, non-recommended storage conditions.
Visualization of Key Degradation Pathways
Caption: Primary hydrolytic degradation pathways for DDPE.
Question: How many freeze-thaw cycles can DDPE in an organic solvent tolerate?
Answer: While there is no universally defined limit, it is best practice to minimize freeze-thaw cycles. We recommend aliquoting your stock solution to avoid thawing the entire volume repeatedly.
Causality: Each freeze-thaw cycle presents a risk for introducing atmospheric moisture when the vial is opened, which can lead to cumulative hydrolysis. While a few cycles are unlikely to cause significant degradation if handled properly (i.e., allowing the vial to reach room temperature before opening), repeated cycling increases this risk. For high-abundance lipids in serum, 1-3 freeze-thaw cycles had minimal effect, but this applies to a complex matrix and not a purified reagent.[15] For sensitive applications like LNP formulation for therapeutics, minimizing all potential sources of variability is paramount.
Troubleshooting Workflow for LNP Formulation Issues
Caption: Troubleshooting workflow for LNP formulation issues.
References
-
Title: this compound | C25H50NO8P | CID 9546803 Source: PubChem URL: [Link]
-
Title: this compound - Career Henan Chemical Co. Source: Career Henan Chemical Co. URL: [Link]
-
Title: Storage and handling of Avanti Research lipids Source: Avanti Polar Lipids URL: [Link]
-
Title: The functions of phospholipases and their hydrolysis products in plant growth, development and stress responses - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
-
Title: Regulation of phosphatidylethanolamine degradation by enzyme(s) of subcellular fractions from cerebral cortex - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Phosphodiester bond - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Achieving long-term stability of lipid nanoparticles: examining the ef | IJN Source: International Journal of Nanomedicine URL: [Link]
-
Title: Lipids & Ester Bonds (OCR A Level Biology): Revision Note - Save My Exams Source: Save My Exams URL: [Link]
-
Title: Liposome Stability & Characterization: Key Considerations - BOC Sciences - YouTube Source: YouTube URL: [Link]
-
Title: Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content - Jack Westin Source: Jack Westin URL: [Link]
-
Title: Effects of Sample Handling and Storage on Quantitative Lipid Analysis in Human Serum Source: American Chemical Society URL: [Link]
-
Title: The modulation of phase behaviour of hydrated distearoyl phosphatidylethanolamine in glycerol - ResearchGate Source: ResearchGate URL: [Link]
Sources
- 1. This compound - Career Henan Chemical Co. [coreychem.com]
- 2. 1,2-Didecanoyl-sn-glycero-3-phosphocholine | CAS:3436-44-0 | AxisPharm [axispharm.com]
- 3. The functions of phospholipases and their hydrolysis products in plant growth, development and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. dovepress.com [dovepress.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Phosphodiester bond - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Regulation of phosphatidylethanolamine degradation by enzyme(s) of subcellular fractions from cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Effects of sample handling and storage on quantitative lipid analysis in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding artifacts with 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine in experiments
Technical Support Center: 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDGPE)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound (DDGPE), also known as 10:0 PE. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions to help you avoid common artifacts and ensure the success of your experiments. As a synthetic phospholipid, DDGPE is a valuable tool in membrane research and the formulation of lipid-based delivery systems like liposomes and lipid nanoparticles (LNPs)[1]. Its unique properties, such as the shorter C10 fatty acyl chains that increase membrane fluidity, make it highly useful but also necessitate careful handling to prevent experimental artifacts[1].
This guide is structured to address specific issues you may encounter, providing not just solutions but also the underlying scientific principles to empower your research.
Troubleshooting Guide
This section addresses common problems encountered during experiments with DDGPE. Each question is followed by a detailed explanation of potential causes and step-by-step solutions.
Q1: My DDGPE solution appears cloudy or shows particulates after preparation. What's causing this and how can I fix it?
Potential Causes:
-
Incomplete Dissolution: DDGPE, like many phospholipids, can be challenging to dissolve completely, especially in aqueous buffers.
-
Aggregation/Precipitation: Phosphatidylethanolamines (PEs) are known to have a tendency to self-aggregate upon hydration, which can lead to the formation of larger particles that settle out of solution[2].
-
Incorrect Solvent: The choice of solvent is critical for initial solubilization.
-
Temperature Effects: Hydrating below the lipid's phase transition temperature (Tc) can result in poor and incomplete vesicle formation.
Step-by-Step Troubleshooting Protocol:
-
Initial Dissolution in Organic Solvent:
-
Before introducing an aqueous buffer, ensure the DDGPE is fully dissolved in an appropriate organic solvent. Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v) is often effective[3].
-
Visually inspect the solution against a light source to ensure no undissolved particles remain. Gentle warming may aid dissolution.
-
-
Thin-Film Hydration Technique:
-
This is a standard and reliable method for preparing liposomes[3].
-
a. Film Formation: In a round-bottom flask, create a thin, uniform film of the dissolved DDGPE by removing the organic solvent using a rotary evaporator. A consistent film is crucial for uniform hydration[4].
-
b. Hydration: Add your aqueous buffer to the flask. Crucially, the buffer should be pre-warmed to a temperature above the phase transition temperature (Tc) of DDGPE. While the specific Tc for DDGPE is not always readily available, for lipids with similar short chains, this is generally above room temperature. Maintaining the temperature during hydration is key[2][5].
-
c. Agitation: Gently agitate the flask to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).
-
-
Size Reduction (If Necessary):
-
The resulting MLV suspension will likely be cloudy. To obtain a clearer solution of smaller, more uniform vesicles (e.g., LUVs or SUVs), downsizing is required.
-
Extrusion: Pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be performed at a temperature above the Tc[2].
-
Sonication: Use a bath or probe sonicator. While effective, be cautious of overheating, which can degrade the lipid, and potential contamination from the sonicator probe[2][3].
-
-
Final Formulation Check:
-
After sizing, the liposome solution should be much clearer. Any remaining cloudiness or precipitation may indicate instability.
-
Q2: I'm observing unexpected cellular toxicity or off-target effects in my cell-based assays. Could DDGPE be the cause?
Potential Causes:
-
High Concentration: Like many lipids, at high concentrations, DDGPE can disrupt cell membranes, leading to cytotoxicity.
-
P-glycoprotein (P-gp) Inhibition: DDGPE has been shown to be a P-glycoprotein inhibitor at certain concentrations (e.g., 0.3 mM)[6]. P-gp is a transporter protein involved in multidrug resistance, so its inhibition can have significant unintended effects on cellular processes.
-
Impurities: The purity of the DDGPE is critical. Impurities from the synthesis process can be cytotoxic or have their own biological activities[7].
-
Lipid Metabolism: Cells can metabolize DDGPE, and the resulting byproducts might have biological activity.
Troubleshooting and Mitigation Strategies:
-
Concentration Optimization:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration range of your DDGPE formulation for your specific cell line.
-
Start with low concentrations and incrementally increase them, monitoring cell viability with assays like MTT or LDH release.
-
-
Purity Verification:
-
Control Experiments:
-
Include a "vehicle" control in your experiments (the buffer and any solvents used to dissolve the DDGPE) to rule out effects from the formulation components.
-
If your experiment involves a drug, test the drug alone and in combination with "empty" DDGPE liposomes to differentiate the effects of the lipid from the drug.
-
-
Consider the Biological Context:
-
If your cells express high levels of P-gp, be aware of the potential for DDGPE to interfere with its function[6]. This could alter the intracellular concentration of other compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store DDGPE to ensure its stability?
DDGPE is typically supplied as a solid and should be stored at -20°C[1]. It is susceptible to oxidation and hydrolysis. For long-term storage, it is recommended to keep it under an inert atmosphere (like argon or nitrogen) in a tightly sealed container. Once in solution, especially in an organic solvent, it should be used as quickly as possible and stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Q2: What is the Critical Micelle Concentration (CMC) of DDGPE and why is it important?
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form[8]. While the exact CMC for DDGPE is not widely published, it is an important parameter.
-
Below the CMC: DDGPE exists primarily as monomers in solution.
-
Above the CMC: It will self-assemble into micelles or other aggregate structures[9].
This is crucial for experimental design. If you intend to study the effects of monomeric DDGPE, you must work at concentrations below the CMC. If you are creating liposomes or other lipid nanoparticles, you will be working well above the CMC[5].
Q3: Can I use DDGPE in lipidomics studies?
Yes, DDGPE can be used in lipidomics, often as an internal standard or as a component of a model membrane system. However, it's important to note that DDGPE is a synthetic lipid and not typically found in high abundance in biological systems, though some phosphatidylethanolamines are metabolites in organisms like E. coli[10][11]. When performing untargeted lipidomics, the presence of exogenous DDGPE will be readily detected[12][13][14]. Its well-defined structure (10:0 acyl chains) allows for clear identification by mass spectrometry[15].
Q4: How does the phosphoethanolamine (PE) headgroup of DDGPE influence its behavior in formulations?
The PE headgroup plays a significant role in the biophysical properties of DDGPE-containing membranes.
-
Membrane Fusion: PE lipids can promote membrane fusion, which is a valuable property in drug delivery systems designed to merge with cellular membranes to release their cargo[1].
-
Endosomal Escape: The PE headgroup can facilitate the escape of nanoparticles from the endosome, a critical step for the delivery of nucleic acids and other intracellular drugs[1].
-
Aggregation Tendency: As mentioned in the troubleshooting section, PE lipids can have a tendency to aggregate due to intermolecular interactions between the headgroups, especially in the absence of stabilizing lipids like cholesterol or PEGylated lipids[2].
Data and Diagrams
Table 1: Physicochemical Properties of DDGPE
| Property | Value | Source |
| Molecular Formula | C25H50NO8P | [1][10] |
| Molecular Weight | 523.64 g/mol | [1][10] |
| Appearance | Off-white to white solid | [1] |
| Purity | >98% (typical for research grade) | [1][7] |
| Storage Temperature | -20°C | [1] |
Diagram 1: Troubleshooting Workflow for DDGPE Solution Preparation
Caption: Workflow for preparing stable DDGPE liposome suspensions.
Diagram 2: Potential Off-Target Effect Pathway of DDGPE
Caption: DDGPE can cause cytotoxicity or inhibit P-gp, altering drug efflux.
References
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This compound - Career Henan Chemical Co.
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1,2-didecanoyl-sn-glycero-3-phosphocholine - ChemicalBook.
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This compound | C25H50NO8P | CID 9546803. PubChem.
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What about the solubility of DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)? ResearchGate.
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Critical micelle concentration - Wikipedia.
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1,2-Distearoyl-sn-glycero-3-phosphoethanolamine = 99 1069-79-0 - Sigma-Aldrich.
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Expanding lipidomics coverage: effective ultra performance liquid chromatography-high resolution mass spectrometer methods for detection and quantitation of cardiolipin, phosphatidylglycerol, and lysyl-phosphatidylglycerol - NIH.
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Can anyone help with liposome preparation? - ResearchGate.
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Characterization and Determination of Critical Micelle Concentration of a Novel Lipid Based System with Cisplatin by Surface Tension Method. Scientia Ricerca.
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A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width - MDPI.
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Critical micelle concentration of some surfactants and thermodynamic parameters of their micellization | Request PDF - ResearchGate.
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1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | C37H74NO8P | CID 445468. PubChem.
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This compound - Glyko.
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Sourcing Quality: Where to Buy this compound.
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High Purity 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine: Properties, Applications, and Supplier Insights.
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troubleshooting poor incorporation of Gramicidin A into liposomes - Benchchem.
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Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). The Human Metabolome Database.
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Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - ResearchGate.
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Plasma lipidomics reveals potential lipid markers for the prediction of delayed neurocognitive recovery after cardiac surgery with cardiopulmonary bypass - PubMed.
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Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PubMed Central.
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An Unbiased Lipidomics Approach Identifies Early Second Trimester Lipids Predictive of Maternal Glycemic Traits and Gestational Diabetes Mellitus - PubMed.
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Application Notes and Protocols for the Preparation of 1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) Liposomes - Benchchem.
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Novel strategies for enhancing shotgun lipidomics for comprehensive analysis of cellular lipidomes - PMC - NIH.
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Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems - PubMed.
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4D-Lipidomics-Confident lipid identification based on pos. and neg. ion mode fragment information - YouTube.
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Gel Phase 1,2-Distearoyl- sn-glycero-3-phosphocholine-Based Liposomes Are Superior to Fluid Phase Liposomes at Augmenting Both Antigen Presentation on Major Histocompatibility Complex Class II and Costimulatory Molecule Display by Dendritic Cells in Vitro - PubMed.
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Validation & Comparative
A Comparative Guide to 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) and Other Phosphatidylethanolamines for Advanced Drug Delivery Applications
For researchers, scientists, and drug development professionals navigating the nuanced world of lipid nanoparticles (LNPs) and bilayer dynamics, the selection of appropriate phospholipids is a critical determinant of success. This guide provides an in-depth technical comparison of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE), a shorter-chain saturated phosphatidylethanolamine (PE), with its longer-chain saturated and unsaturated counterparts. By understanding the distinct physicochemical properties imparted by variations in acyl chain length and saturation, researchers can make more informed decisions in the rational design of lipid-based delivery systems.
Phosphatidylethanolamines are essential components of biological membranes and are widely utilized as helper lipids in LNP formulations.[1][2] Their conical molecular shape can induce negative membrane curvature, a property crucial for the fusogenicity of LNPs and the endosomal escape of their cargo.[3][4] The biophysical behavior of PEs is largely dictated by the nature of their acyl chains. This guide will focus on comparing DDPE (C10:0) with three other commonly used PEs:
-
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) : A saturated PE with 16-carbon acyl chains.[5][6]
-
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) : A saturated PE with 18-carbon acyl chains.[7][8]
-
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) : An unsaturated PE with 18-carbon acyl chains containing a single double bond.[9][10]
Comparative Physicochemical Properties
The length and saturation of the acyl chains significantly influence the phase transition temperature (Tm), membrane fluidity, and packing properties of PEs.[11][12] The Tm is the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. This parameter is critical in determining the stability and release characteristics of LNP formulations.
| Phospholipid | Acronym | Acyl Chain Composition | Molecular Weight ( g/mol ) | Phase Transition Temperature (Tm) (°C) |
| This compound | DDPE | C10:0 | 551.7 | ~30-35 (estimated) |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | DPPE | C16:0 | 691.9 | ~63 |
| 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | DSPE | C18:0 | 748.1 | ~74 |
| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | DOPE | C18:1 | 744.0 | ~-16 |
Note: The Tm for DDPE is an estimation based on the established trend of decreasing Tm with shorter acyl chain length in saturated phospholipids.[11][13]
As evidenced in the table, for saturated PEs, a shorter acyl chain length corresponds to a lower phase transition temperature. This is due to weaker van der Waals interactions between the shorter hydrocarbon chains, requiring less thermal energy to induce the transition to the liquid-crystalline phase. Conversely, the introduction of a cis double bond in the acyl chains of DOPE dramatically lowers its Tm, as the kink in the chain disrupts ordered packing and increases membrane fluidity.[12]
Experimental Workflows for Comparative Analysis
To empirically validate these differences and further characterize the behavior of these PEs in model membranes, two key experimental techniques are indispensable: Differential Scanning Calorimetry (DSC) and Langmuir-Blodgett Trough Analysis.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions in materials as a function of temperature.[14] For lipids, DSC provides precise determination of the Tm and the enthalpy of the transition (ΔH), which relates to the cooperativity of the transition.[13][14]
Experimental Workflow: Comparative DSC Analysis of PEs
Caption: Workflow for comparative analysis of PE phase transitions using DSC.
Detailed Protocol for DSC Analysis:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of each lyophilized PE (DDPE, DPPE, DSPE, and DOPE) into separate aluminum DSC pans.
-
Add a precise volume of buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a desired lipid concentration (typically 10-20% w/v).
-
Hermetically seal the pans to prevent solvent evaporation during the experiment.
-
Hydrate the lipids by heating the sealed pans above the highest expected Tm (for DSPE, >74°C) for a few minutes, followed by vortexing to ensure the formation of multilamellar vesicles (MLVs).
-
Anneal the samples by storing them at 4°C overnight to allow for the establishment of a stable gel phase.
-
-
DSC Measurement:
-
Place the sample pan and a reference pan (containing the same volume of buffer) into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the lowest expected Tm (e.g., -30°C for DOPE-containing samples).
-
Initiate a heating scan at a controlled rate, typically 1-2°C per minute, up to a temperature above the highest expected Tm (e.g., 85°C for DSPE).
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow (in mW) against temperature (in °C) to generate a thermogram for each PE.
-
The phase transition temperature (Tm) is determined as the peak temperature of the endothermic event.
-
The enthalpy of the transition (ΔH), in Joules per gram or kilocalories per mole, is calculated by integrating the area under the endotherm peak.
-
Compare the Tm and ΔH values for DDPE, DPPE, DSPE, and DOPE to quantify the effects of acyl chain length and saturation on their thermotropic behavior.
-
Langmuir-Blodgett Trough Analysis
The Langmuir-Blodgett (LB) trough technique is used to form and characterize monomolecular films at an air-water interface.[15][16] This method provides valuable insights into the packing properties, compressibility, and stability of lipid monolayers, which are relevant to the surface behavior of LNPs.
Experimental Workflow: Langmuir-Blodgett Trough Analysis of PE Monolayers
Caption: Workflow for analyzing PE monolayer properties using a Langmuir-Blodgett trough.
Detailed Protocol for Langmuir-Blodgett Trough Analysis:
-
Preparation:
-
Prepare solutions of each PE (DDPE, DPPE, DSPE, and DOPE) in a volatile, water-immiscible solvent (e.g., chloroform or a chloroform/methanol mixture) at a concentration of approximately 1 mg/mL.
-
Thoroughly clean the Langmuir trough and barriers with appropriate solvents (e.g., ethanol and chloroform) and rinse extensively with ultrapure water.
-
Fill the trough with the desired aqueous subphase (e.g., phosphate-buffered saline, pH 7.4).
-
Verify the cleanliness of the subphase by compressing the barriers and ensuring the surface pressure remains below 0.1 mN/m.
-
-
Monolayer Formation and Compression:
-
Using a microsyringe, carefully deposit a known volume of the lipid solution onto the subphase surface.
-
Allow sufficient time (typically 10-15 minutes) for the solvent to evaporate completely.
-
Compress the monolayer at a constant rate (e.g., 10 cm²/min) using the movable barriers.
-
Simultaneously, measure the surface pressure using a Wilhelmy plate or other sensitive pressure sensor.
-
-
Data Analysis:
-
Plot the surface pressure (π, in mN/m) as a function of the mean molecular area (A, in Ų/molecule) to obtain a π-A isotherm.
-
Analyze the isotherm to identify different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid).
-
Determine the limiting molecular area by extrapolating the linear portion of the condensed phase to zero surface pressure. This provides an indication of the cross-sectional area per molecule in a tightly packed state.
-
Calculate the compression modulus (Cs⁻¹) from the slope of the isotherm in the condensed phase. A higher compression modulus indicates a more rigid and less compressible monolayer.
-
Compare the π-A isotherms, limiting molecular areas, and compression moduli for DDPE, DPPE, DSPE, and DOPE to understand how acyl chain structure affects monolayer packing and stability.
-
Synthesis and Field-Proven Insights
The comparative data obtained from these experiments will reveal predictable and highly relevant trends for drug delivery applications:
-
DDPE (C10:0): The shorter acyl chains of DDPE will result in a significantly lower Tm and a larger limiting molecular area compared to its longer-chain saturated counterparts. This translates to more fluid and less stable membranes. In LNP formulations, the inclusion of DDPE could lead to "leakier" nanoparticles with a faster drug release profile. This property might be advantageous for applications requiring rapid payload delivery upon reaching the target site.
-
DPPE (C16:0) and DSPE (C18:0): These longer-chain saturated PEs will exhibit higher Tm values and smaller limiting molecular areas, indicative of more tightly packed and rigid membranes.[8] This increased stability is often desirable for systemic drug delivery, as it can prevent premature drug leakage and prolong the circulation time of LNPs. DSPE, in particular, is frequently used in the formulation of sterically stabilized ("stealth") liposomes through the attachment of polyethylene glycol (PEG).
-
DOPE (C18:1): The presence of the cis double bond in DOPE's acyl chains results in a disordered, fluid membrane with a very low Tm.[10] This high degree of fluidity is crucial for its role as a "fusogenic" lipid.[1] DOPE is often incorporated into LNP formulations for nucleic acid delivery, as it is believed to facilitate the disruption of the endosomal membrane and the release of the genetic material into the cytoplasm.
Conclusion
The choice of a phosphatidylethanolamine for a lipid-based drug delivery system is a critical decision that significantly impacts the formulation's stability, release kinetics, and biological activity. This compound (DDPE), with its short saturated acyl chains, offers a distinct profile characterized by higher membrane fluidity and a lower phase transition temperature compared to its longer-chain saturated analogs, DPPE and DSPE. This makes DDPE a potentially valuable tool for applications where rapid drug release is desired. In contrast, the rigidity of DPPE and DSPE lends them to formulations requiring enhanced stability and prolonged circulation. The unsaturated nature of DOPE provides a unique fusogenic capability essential for intracellular delivery of macromolecules.
By employing rigorous experimental techniques such as Differential Scanning Calorimetry and Langmuir-Blodgett Trough Analysis, researchers can quantitatively assess these differences and rationally select the most appropriate PE to achieve the desired performance characteristics of their drug delivery system.
References
- Marsh, D. (1991). Analysis of the chainlength dependence of lipid phase transition temperatures: main and pretransitions of phosphatidylcholines; main and non-lamellar transitions of phosphatidylethanolamines. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1062(1), 1-6.
- Marsh, D. (1998). Chain-melting transition temperatures of phospholipids with acylated or alkylated headgroups (N-acyl phosphatidylethanolamines and O-alkyl phosphatidic acids), or with alpha-branched chains. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1414(1-2), 249-254.
- Marsh, D. (1991). Analysis of the bilayer phase transition temperatures of phosphatidylcholines with mixed chains. Biophysical Journal, 60(5), 1085-1093.
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Biolin Scientific. (n.d.). Langmuir & Langmuir Blodgett | Measurements. Retrieved from [Link]
- Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1376(1), 91-145.
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Biolin Scientific. (n.d.). Langmuir & Langmuir-Blodgett Troughs | Fabrication & deposition of thin films. Retrieved from [Link]
- Demetzos, C. (2008). Differential Scanning Calorimetry (DSC): A Tool to Study the Thermal Behavior of Lipid Bilayers and Liposomal Stability. Journal of Liposome Research, 18(3), 159-173.
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MRC Laboratory of Molecular Biology. (n.d.). Lipid Monolayer Assay Protocol. Retrieved from [Link]
- Cañadas, O., & Casals, C. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. In Lipid-Protein Interactions (pp. 91-105). Humana Press.
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Avanti Polar Lipids. (n.d.). DOPE (18:1 PE) 850725 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine. Retrieved from [Link]
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ResearchGate. (2018). What is the transition temperature (Tc) of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (08:0 PC)? Retrieved from [Link]
- Google Patents. (2019). NOVEL PHARMACEUTICAL FORMULATION COMPRISING DUAL NK-1/NK-3 RECEPTOR ANTAGONISTS.
- Gombár, G., et al. (2023).
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Wikipedia. (n.d.). Phosphatidylethanolamine. Retrieved from [Link]
- Gombár, G., et al. (2023).
- Ueno, Y., et al. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1374(1-2), 41-48.
- Google Patents. (n.d.). CN102231979A - 基因沉默治疗剂的脂质体有效递送方法和组合物.
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ResearchGate. (n.d.). a. Summary of transition temperatures of main transition of... Retrieved from [Link]
- Tate, M. W., et al. (1993). Determination of L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine. Biophysical Journal, 64(4), 1081-1092.
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Improved Pharma. (2023). Understanding solid lipid nanoparticles using DSC. Retrieved from [Link]
-
NIST. (n.d.). LANGMUIR-BLODGETT TROUGHS OPERATING MANUAL 6th EDITION. Retrieved from [Link]
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ACS Publications. (2018). Preparation and Characterization of Solid-Supported Lipid Bilayers Formed by Langmuir–Blodgett Deposition: A Tutorial. Retrieved from [Link]
-
ResearchGate. (n.d.). DSPE-PEG: A distinctive component in drug delivery system | Request PDF. Retrieved from [Link]
- Che, J., et al. (2015). DSPE-PEG: a distinctive component in drug delivery system. Current pharmaceutical design, 21(12), 1598-1605.
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ResearchGate. (n.d.). Differential Scanning Calorimetry of Protein–Lipid Interactions. Retrieved from [Link]
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Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Langmuir monolayers: Characterization of Lipids. Retrieved from [Link]
- Google Patents. (n.d.). BR112020017388A2 - PHARMACEUTICAL FORMULATION UNDERSTANDING DOUBLE ANTAGONISTS OF NK-1 / NK-3 RECEPTORS.
- Google Patents. (n.d.). WO2011133584A2 - Nucleic acid compounds for inhibiting hras gene expression and uses thereof.
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SpringerLink. (n.d.). Differential Scanning Calorimetry of Protein–Lipid Interactions. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Phosphatidylethanolamine – Knowledge and References. Retrieved from [Link]
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PubMed. (n.d.). Determination of L(alpha)-H(II) phase transition temperature for 1,2-dioleoyl-sn-glycero-3-phosphatidylethanolamine. Retrieved from [Link]
- Gansemer, N. A., & Bailey, R. C. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. ACS nano, 16(8), 11469-11480.
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Validation of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) as a Membrane Mimetic: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane protein research and drug delivery system development, the choice of a suitable membrane mimetic is paramount. These artificial systems are designed to replicate the native lipid bilayer environment, enabling the solubilization, stabilization, and functional analysis of membrane-associated proteins and the formulation of lipid-based therapeutics. This guide provides an in-depth validation of 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE), a synthetic phospholipid, as a versatile membrane mimetic. We will objectively compare its performance with established alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
The Critical Role of Membrane Mimetics
Integral membrane proteins (IMPs) are central to a vast array of cellular processes and represent a major class of drug targets.[1] However, their hydrophobic nature makes them notoriously difficult to study in aqueous solutions. Membrane mimetics provide a surrogate environment that shields the hydrophobic transmembrane domains from the aqueous phase, thereby maintaining their native conformation and function.[2] The ideal membrane mimetic should not only solubilize the protein but also mimic the biophysical properties of a native cell membrane, such as fluidity, thickness, and charge.
Introducing DDPE: A Phospholipid with Unique Characteristics
This compound (DDPE) is a synthetic phosphatidylethanolamine (PE) containing two saturated 10-carbon acyl chains. This seemingly simple structure imparts a unique set of physicochemical properties that make it an attractive candidate for various membrane mimetic applications. The shorter acyl chains of DDPE, compared to more common phospholipids like those with 16 or 18 carbons, lead to a lower phase transition temperature and increased membrane fluidity.[3] The phosphoethanolamine headgroup can also play a role in membrane fusion events, a desirable characteristic in certain drug delivery contexts.
Comparative Analysis of DDPE with Alternative Membrane Mimetics
The selection of a membrane mimetic is a critical experimental choice that depends heavily on the specific application. Here, we compare DDPE-based systems with other commonly used alternatives: liposomes composed of other phospholipids, micelles, and nanodiscs.
Physicochemical Properties of Common Membrane-Forming Lipids
| Property | This compound (DDPE) | 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) |
| Molecular Formula | C25H50NO8P | C44H84NO8P | C40H80NO8P | C63H123NO17P (approx.) |
| Molecular Weight ( g/mol ) | ~523.64 | ~786.11 | ~734.04 | ~2805 |
| Acyl Chain Length | 10:0 (saturated) | 18:1 (unsaturated) | 16:0 (saturated) | 18:0 (saturated) |
| Phase Transition Temp (Tm) | Low (specific value not readily available, but expected to be well below physiological temp.) | -18 °C | 41 °C | ~12.8 °C (in micellar form)[4] |
| Critical Micelle Conc. (CMC) | High (forms liposomes readily) | Does not form micelles | Does not form micelles | ~10-20 µM in water[5] |
| Predicted Membrane Fluidity | High | High | Low (at room temp) | Forms micelles, fluidity of the core is temperature-dependent[4] |
Performance Comparison of Membrane Mimetic Systems
| Feature | DDPE Liposomes | Other Phospholipid Liposomes (e.g., DOPC, DPPC) | Detergent Micelles (e.g., DDM, LDAO) | Nanodiscs |
| Biomimicry | Good; forms a lipid bilayer. | Good to Excellent; bilayer properties can be tuned with lipid composition. | Poor; lacks a true bilayer structure. | Excellent; provides a defined patch of lipid bilayer. |
| Size | 50 - 500 nm (tunable) | 50 - 1000 nm (tunable) | 3 - 10 nm | 10 - 20 nm |
| Stability | Moderate; dependent on preparation and storage. | Variable; saturated lipids (DPPC) are more stable than unsaturated (DOPC). | Can be harsh on proteins, leading to denaturation. | High stability. |
| Protein Reconstitution | Well-established methods (e.g., film hydration, extrusion). | Well-established methods. | Simple solubilization, but may not maintain native structure. | Requires scaffold proteins and specific assembly protocols. |
| Suitability for... | Drug delivery, basic membrane studies, fusion assays. | Drug delivery, model membranes, biophysical studies. | Protein purification and solubilization. | Structural biology (Cryo-EM, NMR), single-molecule studies. |
Experimental Validation of DDPE as a Membrane Mimetic
To rigorously validate DDPE as a membrane mimetic for a specific application, a series of biophysical and biochemical experiments are essential. Here, we provide detailed protocols for key validation assays.
Experimental Workflow for Membrane Mimetic Validation
Caption: Factors influencing the choice of a membrane mimetic system.
Conclusion
This compound (DDPE) presents itself as a valuable tool in the membrane mimetic toolbox. Its shorter acyl chains confer a high degree of fluidity to the lipid bilayer, which can be advantageous for studying dynamic membrane processes or for formulating drug delivery systems where membrane fusion is desired. The experimental protocols outlined in this guide provide a robust framework for the systematic validation of DDPE, or any other lipid, for a specific research application. By carefully considering the physicochemical properties of DDPE in comparison to other available systems and by performing rigorous experimental validation, researchers can confidently select the most appropriate membrane mimetic to advance their scientific endeavors.
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Spectroscopy Online. (2024). NMR Spectroscopy for Phospholipid Characterization. [Link]
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Triglyceride Forum. (2023). Membrane lipid fluidity may explain discordant EPA vs DHA effects. [Link]
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A Head-to-Head Comparison: 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine vs. DLPE for Optimal Membrane Protein Stabilization
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane protein structural and functional analysis, the choice of a stabilizing mimetic environment is paramount. The an Achilles' heel of membrane protein research lies in extracting these delicate molecules from their native lipid bilayer without compromising their structural integrity and functional relevance. Among the arsenal of tools available, phospholipid nanodiscs have emerged as a leading platform, providing a more native-like environment compared to traditional detergent micelles.
This guide provides an in-depth, data-driven comparison of two closely related phosphatidylethanolamine (PE) lipids used in the formation of these nanodiscs: 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (C10:0 PE) and 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE or C12:0 PE) . As a Senior Application Scientist, my goal is to dissect the nuances of their performance in protein stabilization, drawing upon experimental evidence to guide your selection for downstream applications such as cryo-electron microscopy (cryo-EM) and functional assays.
The Central Challenge: Maintaining Native Protein Structure and Function
Membrane proteins are notoriously unstable once removed from their lipid environment. Detergents, while effective at solubilizing membranes, often strip away essential lipids and can lead to protein denaturation and aggregation.[1] Nanodiscs, discoidal patches of lipid bilayer encircled by a membrane scaffold protein (MSP), offer a more gentle and native-like alternative.[2] The choice of phospholipid in these nanodiscs is critical, as the lipid acyl chain length and headgroup composition directly influence the physical properties of the bilayer and its interaction with the embedded protein.[3][4]
This guide focuses on two saturated PEs that differ only by two carbons in their acyl chains. This seemingly minor difference can have significant implications for the stability and behavior of the reconstituted membrane protein.
Physicochemical Properties: A Tale of Two Carbons
A foundational understanding of the physicochemical properties of C10:0 PE and DLPE is essential to appreciating their differential effects on protein stabilization.
| Property | This compound (C10:0 PE) | DLPE (1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine) |
| Synonyms | C10:0 PE, PE(10:0/10:0) | C12:0 PE, PE(12:0/12:0) |
| Molecular Formula | C25H50NO8P | C29H58NO8P |
| Molecular Weight | 523.6 g/mol | 579.7 g/mol |
| Acyl Chain Length | 10 carbons (decanoyl) | 12 carbons (lauroyl) |
The primary distinction lies in the length of the hydrophobic acyl chains. This seemingly subtle variation directly impacts the thickness and fluidity of the resulting lipid bilayer within the nanodisc, which in turn can affect the stability and conformational state of the embedded membrane protein.
The Impact of Acyl Chain Length on Protein Stabilization: A Mechanistic Overview
The length of the phospholipid acyl chains is a critical determinant of the physical properties of the lipid bilayer, which in turn influences the stability and function of embedded membrane proteins. The hydrophobic thickness of the bilayer must ideally match the hydrophobic transmembrane domain of the protein to avoid energetically unfavorable exposure of hydrophobic or hydrophilic residues.
Caption: Influence of acyl chain length on bilayer properties and protein stability.
For G protein-coupled receptors (GPCRs), the lipid environment, including acyl chain length, has been shown to modulate receptor stability and function.[3][4] While direct comparative studies on C10:0 PE and DLPE for a wide range of membrane proteins are limited, the general principles of hydrophobic matching and bilayer fluidity provide a strong basis for predicting their performance.
Experimental Data: A Comparative Analysis
Thermal Stability
A key metric for assessing the stabilizing effect of a lipid environment is the thermal stability of the reconstituted protein, often measured by a thermal shift assay to determine the melting temperature (Tm). Higher Tm values indicate greater stability.
| Lipid | Model Protein | Observation | Reference |
| General Trend | Various GPCRs | Intermediate chain-length detergents (C12-C14) often provide better stability than shorter-chain detergents (C7-C10).[6] | [6] |
| DLPE (C12:0) | Hypothetical GPCR | Given the trend, DLPE is likely to provide a more stabilizing environment for many GPCRs and other membrane proteins compared to C10:0 PE due to a better hydrophobic match. | Inferred |
Interpretation: Based on the established principle that intermediate-length acyl chains (like C12) are often superior for stabilizing membrane proteins compared to shorter chains, it is highly probable that DLPE will confer greater thermal stability to a wider range of membrane proteins than C10:0 PE. This is because the thicker bilayer formed by DLPE is more likely to appropriately shield the hydrophobic transmembrane domains of many common research targets.
Solubilization Efficiency
The efficiency with which a lipid can be used to reconstitute a functional membrane protein from a detergent-solubilized state into a nanodisc is another critical parameter. While both lipids can be used for reconstitution, the optimal conditions and resulting homogeneity of the nanodisc population may differ.
The process of nanodisc self-assembly relies on the removal of detergent, which allows the membrane scaffold protein to wrap around a patch of the chosen phospholipid. The properties of the phospholipid, including its acyl chain length, can influence the efficiency of this process.
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A Comparative Analysis of Didecanoyl-PE and Other Lysophospholipids: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (didecanoyl-PE) and other prominent lysophospholipids, namely lysophosphatidic acid (LPA) and lysophosphatidylcholine (LPC). Tailored for researchers, scientists, and drug development professionals, this document delves into their structural distinctions, comparative biological activities, and the underlying signaling pathways, supported by experimental data and detailed protocols.
Introduction to Didecanoyl-PE and Lysophospholipids
Lysophospholipids are a class of signaling molecules derived from membrane phospholipids through the action of phospholipases. They play crucial roles in a myriad of cellular processes. While didecanoyl-PE is a synthetic diacyl-phosphoethanolamine with two C10 acyl chains, it is structurally related to the broader class of lysophospholipids, which are characterized by a single acyl chain. This structural difference is fundamental to their distinct physicochemical properties and, consequently, their biological activities.
-
Didecanoyl-PE (this compound) is a saturated diacyl-glycerophospholipid. Its two ten-carbon acyl chains contribute to its specific membrane-inserting properties and potential to modulate membrane fluidity.
-
Lysophosphatidic Acid (LPA) is a simple lysophospholipid consisting of a glycerol backbone, a single fatty acid chain, and a phosphate head group. It is a potent signaling molecule that acts on a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPARs)[1][2].
-
Lysophosphatidylcholine (LPC) is another major lysophospholipid, differing from LPA by its phosphocholine head group. It is a key intermediate in the metabolism of phosphatidylcholine and is involved in various inflammatory processes[3][4].
Comparative Overview of Physicochemical and Biological Properties
The structural variations among these lipids directly influence their solubility, critical micelle concentration, and interaction with cell membranes and receptors. A summary of their key properties is presented below.
| Property | Didecanoyl-PE | Lysophosphatidic Acid (LPA) | Lysophosphatidylcholine (LPC) |
| Structure | Diacyl-glycerophosphoethanolamine | Monoacyl-glycerophosphate | Monoacyl-glycerophosphocholine |
| Acyl Chains | Two C10:0 chains | Typically one C16-C20 chain | Typically one C16-C18 chain |
| Head Group | Phosphoethanolamine | Phosphate | Phosphocholine |
| Primary Function | Membrane modulation, research tool | Cell proliferation, migration, survival | Pro-inflammatory signaling, apoptosis |
| Receptors | Not well-defined GPCRs | LPAR1-6 (GPCRs)[1][2] | GPR4, G2A (GPCRs)[5] |
Comparative Biological Activities and Signaling Pathways
While LPA and LPC are well-characterized signaling lipids with defined receptors and pathways, the direct signaling roles of didecanoyl-PE are less understood. However, based on the properties of its components (short-chain fatty acids and a phosphoethanolamine head group), we can infer its potential biological effects in comparison to LPA and LPC.
Cell Proliferation
Lysophosphatidic Acid (LPA): LPA is a potent mitogen for a wide variety of cell types, including cancer cells[1][6]. It stimulates cell proliferation primarily through the activation of LPAR1, LPAR2, and LPAR3, which couple to Gαi, Gαq, and Gα12/13 proteins[6][7]. This leads to the activation of downstream signaling cascades, including the Ras-MAPK and PI3K/Akt pathways, which promote cell cycle progression[1].
Lysophosphatidylcholine (LPC): The effect of LPC on cell proliferation is more complex and cell-type dependent. While some studies report pro-proliferative effects, others indicate that high concentrations of LPC can be cytotoxic and induce apoptosis[8].
Didecanoyl-PE: There is a lack of direct experimental evidence on the effect of didecanoyl-PE on cell proliferation. However, as a diacyl-phospholipid, it is more likely to integrate into cell membranes and affect their physical properties rather than acting as a potent signaling molecule like LPA[1][9]. Its short acyl chains may increase membrane fluidity, which could indirectly influence the function of membrane-bound proteins involved in proliferation[6][9].
Experimental Protocol: Comparative Cell Proliferation Assay (MTT Assay)
This protocol allows for the quantitative comparison of the effects of didecanoyl-PE, LPA, and LPC on cell proliferation.
Materials:
-
Target cells (e.g., SW480 colon cancer cells)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Didecanoyl-PE, LPA, LPC stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed 2 x 10³ cells per well in a 96-well plate in DMEM with 10% FBS and incubate overnight.
-
Starve the cells for 12 hours in serum-free DMEM.
-
Treat the cells with varying concentrations of didecanoyl-PE, LPA, and LPC (e.g., 0.1, 1, 10, 20, 50 µM) in DMEM containing 0.1% fatty acid-free BSA. Include a vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cell Migration
Lysophosphatidic Acid (LPA): LPA is a well-established chemoattractant that stimulates the migration of various cell types, a process crucial for wound healing and cancer metastasis[10][11]. This effect is primarily mediated by LPAR1 and LPAR3, which activate the Gα12/13-Rho-ROCK pathway, leading to cytoskeletal reorganization and cell movement[1][10].
Lysophosphatidylcholine (LPC): LPC can also induce cell migration, particularly of immune cells like monocytes and macrophages, contributing to its pro-inflammatory role[3].
Didecanoyl-PE: Direct evidence for didecanoyl-PE's effect on cell migration is scarce. Given that phosphatidylethanolamine itself can regulate membrane curvature and is involved in membrane fusion and fission events, it is plausible that didecanoyl-PE could influence the mechanics of cell movement by altering membrane dynamics[6][9]. However, it is unlikely to act as a potent chemoattractant in the same manner as LPA.
Experimental Protocol: Comparative Cell Migration Assay (Boyden Chamber Assay)
This protocol is designed to compare the chemoattractant properties of didecanoyl-PE, LPA, and LPC.
Materials:
-
Boyden chamber with polycarbonate membranes (e.g., 8 µm pore size)
-
Target cells (e.g., MDA-MB-231 breast cancer cells)
-
Serum-free medium
-
Didecanoyl-PE, LPA, LPC
-
Chemoattractant (e.g., 10% FBS as a positive control)
-
Crystal violet stain
Procedure:
-
Coat the bottom of the lower chamber with chemoattractants (didecanoyl-PE, LPA, LPC at various concentrations) or 10% FBS in serum-free medium. Use serum-free medium alone as a negative control.
-
Resuspend target cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Boyden apparatus.
-
Incubate for 4-6 hours at 37°C in a CO₂ incubator.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several high-power fields under a microscope.
Inflammation
Lysophosphatidylcholine (LPC): LPC is a key player in inflammatory processes. It can activate endothelial cells, promote the expression of adhesion molecules, and stimulate the production of pro-inflammatory cytokines such as IL-6 and IL-8[4][12]. These effects are mediated, in part, through GPCRs like GPR4[5].
Lysophosphatidic Acid (LPA): LPA also has complex roles in inflammation, with both pro- and anti-inflammatory effects depending on the context and the specific LPARs involved[13].
Didecanoyl-PE: The direct inflammatory activity of didecanoyl-PE has not been extensively studied. However, some studies suggest that certain species of phosphatidylethanolamine may have anti-inflammatory properties. The short, saturated fatty acid chains of didecanoyl-PE might also modulate inflammatory responses differently than the longer, often unsaturated, chains found in LPA and LPC.
Experimental Protocol: Comparative Cytokine Release Assay (ELISA)
This protocol measures the release of pro-inflammatory cytokines from immune cells in response to the different lipids.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS (Lipopolysaccharide)
-
Didecanoyl-PE, LPA, LPC
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Prime the cells with a low concentration of LPS (e.g., 10 ng/mL) for 4 hours to induce a pro-inflammatory state.
-
Wash the cells and treat them with various concentrations of didecanoyl-PE, LPA, and LPC for 24 hours. Include a vehicle control.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Signaling Pathway and Experimental Workflow Diagrams
LPA Signaling Pathway Leading to Cell Proliferation
Caption: LPA-induced cell proliferation signaling cascade.
Experimental Workflow for Comparative Bioactivity Analysis
Caption: Workflow for comparing the bioactivities of didecanoyl-PE, LPA, and LPC.
Conclusion
This guide provides a framework for the comparative analysis of didecanoyl-PE with the well-characterized lysophospholipids, LPA and LPC. While LPA and LPC have established roles as potent signaling molecules with defined receptors and downstream pathways, the biological activity of didecanoyl-PE remains largely unexplored. Based on its structure, didecanoyl-PE is more likely to act as a modulator of membrane properties rather than a specific ligand for signaling receptors. The provided experimental protocols offer a starting point for researchers to directly compare the effects of these lipids on key cellular processes such as proliferation, migration, and inflammation. Further research is warranted to elucidate the specific biological roles of didecanoyl-PE and other short-chain diacyl-phospholipids.
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A Senior Application Scientist's Guide to Cross-Validating 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) in Lipid-Based Formulations
For researchers, scientists, and drug development professionals navigating the complexities of lipid-based delivery systems, the selection of phospholipids is a critical determinant of a formulation's success. This guide provides an in-depth technical comparison of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) with other commonly used phosphoethanolamine (PE) lipids. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions and cross-validate their results, ensuring the development of robust and effective drug delivery platforms.
The Significance of Phospholipid Selection in Drug Delivery
The physicochemical properties of phospholipids, such as their acyl chain length, degree of saturation, and headgroup chemistry, profoundly influence the characteristics of lipid nanoparticles (LNPs) and liposomes. These properties dictate critical performance attributes including particle size, stability, drug encapsulation efficiency, membrane fluidity, and the ability to facilitate endosomal escape, a key step for intracellular drug delivery.
DDPE, a synthetic phospholipid with two C10 saturated acyl chains, offers unique properties due to its shorter chain length, which increases membrane fluidity and lowers the phase transition temperature. This can be advantageous for certain drug encapsulation and release profiles. However, to rigorously validate its performance, a direct comparison with other PE-based lipids is essential.
Comparative Analysis of PE-Based Phospholipids
This section provides a comparative overview of DDPE and its common alternatives: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).
| Property | This compound (DDPE) | 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) |
| Acyl Chain | C10:0 (Didecanoyl) | C16:0 (Palmitoyl) | C18:0 (Stearoyl) | C18:1 (Oleoyl, cis) |
| Saturation | Saturated | Saturated | Saturated | Unsaturated |
| Molecular Weight | ~523.64 g/mol | ~691.96 g/mol | ~2805.5 g/mol (for PEG2000 conjugate) | ~744.03 g/mol |
| Phase Transition Temp. (Tm) | Lower | ~63 °C | ~74 °C | ~ -16 °C |
| Key Characteristics | Increases membrane fluidity, lowers Tm.[1] | Forms rigid, stable bilayers.[1] | Provides a "stealth" shield, prolonging circulation.[2][3] | Promotes membrane fusion and endosomal escape due to its conical shape.[4][5][6] |
Experimental Cross-Validation: Protocols and Expected Outcomes
To objectively compare the performance of DDPE with its alternatives, a series of well-defined experiments are necessary. The following protocols provide a framework for this cross-validation.
Liposome Preparation and Physicochemical Characterization
A standardized method for liposome preparation is crucial for a fair comparison. The thin-film hydration method followed by extrusion is a widely accepted technique for producing unilamellar vesicles with a controlled size distribution.
Caption: Workflow for liposome preparation and characterization.
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., DDPE or an alternative, and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature (Tm) of the primary phospholipid. For DDPE, this can be done at room temperature, while for DPPE and DSPE-based lipids, heating to ~65-75°C is required.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle (MLV) suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes to ensure a narrow size distribution.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). A PDI value below 0.2 indicates a homogenous population of liposomes.
-
Zeta Potential: Determine the surface charge of the liposomes using Electrophoretic Light Scattering (ELS). This is crucial for predicting stability in suspension.
-
Encapsulation Efficiency (EE%): Separate the unencapsulated drug from the liposomes using techniques like size exclusion chromatography or dialysis. Quantify the encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) and calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
-
Particle Size and PDI: Liposomes formulated with the shorter-chain DDPE may exhibit different packing properties compared to those with longer chains like DPPE and DSPE, potentially influencing the final vesicle size.
-
Zeta Potential: The headgroup chemistry is the primary determinant of zeta potential. Since all the compared lipids (excluding the PEGylated DSPE) have a phosphoethanolamine headgroup, similar zeta potentials are expected in a neutral buffer.
-
Encapsulation Efficiency: The fluidity of the lipid bilayer, influenced by the acyl chain length, can affect drug loading. The more fluid membrane of DDPE-containing liposomes might show different encapsulation efficiencies for hydrophilic and hydrophobic drugs compared to the more rigid membranes formed by DPPE and DSPE.[7][8]
Membrane Fluidity Assessment
Membrane fluidity is a critical parameter that affects drug release and interaction with biological membranes. It can be assessed using fluorescence polarization with a probe like 1,6-diphenyl-1,3,5-hexatriene (DPH).
Caption: Workflow for membrane fluidity assessment using DPH.
-
Probe Incorporation:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran) at a concentration of ~2 mM.
-
Add a small volume of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1.
-
Incubate the mixture in the dark at room temperature for at least 1 hour to allow for the probe to partition into the lipid bilayers.
-
-
Fluorescence Measurement:
-
Measure the fluorescence polarization using a suitable fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at ~355 nm and measure the emission intensity at ~430 nm for both vertically (I_VV) and horizontally (I_VH) polarized light. A correction factor (G-factor) should be determined using horizontally polarized excitation light (I_HV and I_HH).
-
-
Anisotropy Calculation:
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
The G-factor is calculated as I_HV / I_HH.
-
-
A higher anisotropy value indicates lower membrane fluidity.[9][10]
-
It is expected that liposomes formulated with DDPE will exhibit lower anisotropy (higher fluidity) compared to those made with the longer-chain, saturated phospholipids DPPE and DSPE, due to weaker van der Waals interactions between the shorter acyl chains.[1]
-
DOPE, with its unsaturated acyl chains, will also contribute to a more fluid membrane compared to its saturated counterparts.
In Vitro Drug Release Kinetics
Understanding how a drug is released from its carrier is paramount for predicting its in vivo performance. A dialysis-based method can be used to assess the drug release profile from different liposomal formulations.
-
Preparation:
-
Place a known volume of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug in the collected samples using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11]
-
-
The more fluid membranes of DDPE-containing liposomes may lead to a faster drug release rate compared to the more rigid membranes of DPPE and DSPE-based formulations.[12]
-
The inclusion of DSPE-PEG is known to stabilize the liposome structure and can lead to a more sustained release profile.[13]
Endosomal Escape and Fusogenicity Assessment
The ability of a lipid formulation to facilitate the escape of its payload from the endosome is crucial for the efficacy of many drugs, especially nucleic acids. The fusogenic properties of PE lipids, particularly those with a conical shape like DOPE, are critical for this process.
Caption: Workflow for assessing fusogenicity using a lipid mixing assay.
-
Liposome Preparation:
-
Prepare two sets of liposomes. The "donor" liposomes will contain the lipid formulation of interest (e.g., including DDPE or DOPE) along with a FRET pair of fluorescently labeled lipids (e.g., NBD-PE as the donor and Rhodamine-PE as the acceptor).
-
The "acceptor" liposomes will be unlabeled and can be formulated to mimic the composition of an endosomal membrane.
-
-
Fusion Assay:
-
Mix the donor and acceptor liposomes in a fluorometer cuvette.
-
Monitor the fluorescence of the donor (NBD-PE) over time.
-
-
Data Analysis:
-
Lipid mixing (fusion) results in the dilution of the FRET pair, leading to a decrease in FRET efficiency and a subsequent increase in the donor's fluorescence intensity. The rate and extent of this increase are indicative of the fusogenicity of the liposome formulation.[4]
-
-
Liposomes containing DOPE are expected to show a significant increase in donor fluorescence, indicating high fusogenicity.[4][14]
-
The fusogenic potential of DDPE can be directly compared to that of DOPE and other PE lipids. While the PE headgroup itself contributes to fusogenicity, the conical shape of DOPE due to its unsaturated chains is a major driver. The impact of DDPE's shorter, saturated chains on membrane curvature and fusion propensity can be quantitatively assessed.
Conclusion
The cross-validation of results obtained with this compound is a critical step in the development of robust and well-characterized lipid-based drug delivery systems. By systematically comparing its performance against established alternatives like DPPE, DSPE-PEG, and DOPE, researchers can gain a deeper understanding of how its unique physicochemical properties translate into functional advantages or limitations for a given application. The experimental protocols and comparative frameworks provided in this guide offer a structured approach to this validation process, enabling scientists to make data-driven decisions and advance the development of next-generation nanomedicines.
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How to control the size of DPPE - PEG2000 liposomes?. Shochem, 2025. [Link]
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The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Taylor & Francis Online, 2008. [Link]
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Dynamic Assessment of Bilayer Thickness by Varying Phospholipid and Hydraphile Synthetic Channel Chain Lengths. National Institutes of Health, 2006. [Link]
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A comprehensive mathematical model of drug release kinetics from nano-liposomes, derived from optimization studies of cationic PEGylated liposomal doxorubicin formulations for drug-gene delivery. PubMed, 2017. [Link]
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Fusogenic Liposomes for the Intracellular Delivery of Phosphocreatine. MDPI, 2024. [Link]
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Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. Polyplus. [Link]
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Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale. National Institutes of Health, 2021. [Link]
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Strategies to improve the efficiency of LNPs endosomal escape. ResearchGate. [Link]
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Physicochemical characterization of lipid mixtures for liposomal formulations of polyenes. ResearchGate. [Link]
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Deciphering the Functional Composition of Fusogenic Liposomes. National Institutes of Health, 2018. [Link]
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Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations. National Institutes of Health, 2023. [Link]
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Structural and fusogenic properties of cationic liposomes in the presence of plasmid DNA. PubMed, 1999. [Link]
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Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. National Institutes of Health, 2022. [Link]
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Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Preprints.org. [Link]
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A Senior Application Scientist's Guide: The Advantages of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) over DHPC
For researchers, scientists, and drug development professionals navigating the intricate landscape of membrane mimetics, the choice of lipid is a critical decision that dictates the success of structural studies and the efficacy of lipid-based delivery systems. While 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) has long been a workhorse, particularly in the realm of NMR spectroscopy, its shorter acyl chains and phosphocholine headgroup present limitations. This guide provides an in-depth, evidence-based comparison, illuminating the distinct advantages of using 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) for applications demanding greater stability, native-like environments, and advanced functionality in drug delivery.
At a Glance: A Physicochemical Comparison
The fundamental differences between DDPE and DHPC originate from their molecular architecture—specifically, the length of their acyl chains and the nature of their polar headgroup. These distinctions translate into vastly different self-assembly behaviors and functional capabilities.
| Property | This compound (DDPE) | 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) |
| Synonyms | 10:0 PE | 07:0 PC, DHPC-C7 |
| Molecular Formula | C25H50NO8P | C22H44NO8P |
| Molecular Weight | 523.64 g/mol [1] | 481.6 g/mol |
| Acyl Chain Length | 2 x C10 (Decanoyl) | 2 x C7 (Heptanoyl) |
| Headgroup | Phosphoethanolamine (PE) | Phosphocholine (PC) |
| Self-Assembly | Forms stable bilayers and vesicles (liposomes). Does not have a traditional Critical Micelle Concentration (CMC); forms aggregates at a very low Critical Vesicle Concentration (CVC). | Forms micelles.[2] |
| Critical Micelle Conc. (CMC) | Not applicable; behaves as a bilayer-forming lipid. | ~1.4 - 1.6 mM[2] |
Visualizing the Molecular Difference
A simple visual comparison underscores the key structural distinctions that drive the functional advantages of DDPE.
Sources
A Senior Application Scientist's Guide to the Quantitative Comparison of Didecanoyl-PE in Different Model Systems
Introduction
1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (Didecanoyl-PE or DDPE) is a synthetic, saturated phospholipid distinguished by its two short C10 acyl chains.[1][2] This seemingly simple structural feature imparts a unique set of physicochemical properties that make it a highly versatile tool for researchers in membrane biophysics, drug delivery, and cell biology. Unlike its long-chain counterparts, which form rigid, ordered membranes at physiological temperatures, didecanoyl-PE's short chains dramatically increase membrane fluidity and lower the gel-to-liquid crystalline phase transition temperature.[1]
Furthermore, the phosphatidylethanolamine (PE) headgroup is sterically smaller than that of a corresponding phosphatidylcholine (PC), resulting in a conical molecular shape.[3][4] This geometry is a critical determinant of membrane curvature stress, promoting the formation of non-lamellar structures and facilitating membrane fusion events—a property essential for intracellular delivery mechanisms.[1][3]
This guide provides an in-depth quantitative comparison of didecanoyl-PE's performance across several key model systems: micelles, liposomes/lipid bilayers, and cell culture models. We will explore the causality behind its behavior, present supporting experimental data and protocols, and offer expert insights to guide your research and development efforts.
Core Physicochemical Properties of Didecanoyl-PE
A foundational understanding of didecanoyl-PE's properties is crucial for its effective application.
| Property | Value | Reference |
| Synonyms | 10:0 PE, DDPE | [1][2] |
| Molecular Formula | C25H50NO8P | [1][2] |
| Molecular Weight | 523.64 g/mol | [1][2] |
| Appearance | Off-white to white solid | [1] |
| Purity | >98% | [1] |
| Storage Temperature | -20°C | [1] |
The defining features—the C10:0 acyl chains and the PE headgroup—dictate its behavior in aqueous environments, steering it away from micellar aggregation and strongly favoring the formation of bilayer structures.
Comparative Analysis in Model Systems
The choice of a model system is contingent on the scientific question being addressed. Here, we compare the function and performance of didecanoyl-PE across different platforms.
Micellar Systems: A Study in Contrasts
Micelles are thermodynamically stable, self-assembling colloidal aggregates with a hydrophobic core and a hydrophilic corona.[5][6] Their formation is dictated by the molecular geometry of the surfactant and occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[7]
Expert Insight: It is a common misconception to group all phospholipids as potential micelle-formers. The molecular architecture of didecanoyl-PE, with its two acyl chains, makes it a poor candidate for forming simple micelles. Its cylindrical-to-conical shape strongly favors assembly into bilayers. In contrast, lysophospholipids, which possess only a single acyl chain, have a distinct wedge-like shape that readily promotes micelle formation.
This fundamental difference is quantitatively reflected in their CMC values.
| Lipid Type | Acyl Chains | Molecular Shape | Typical CMC Range | Primary Aggregate Structure |
| 1-decanoyl-sn-glycero-3-phosphoethanolamine (Lyso-PE) | One (C10:0) | Wedge | Millimolar (mM)[8] | Micelles |
| This compound (Diacyl-PE) | Two (C10:0) | Cylindrical/Conical | Extremely low (practically non-micellar) | Bilayers (Liposomes) |
While not a primary component of micelles, didecanoyl-PE can be incorporated into more complex mixed-micelle or lipid nanoparticle (LNP) formulations, where it can act as a stabilizing agent or modulate the overall fluidity and fusogenicity of the particle.[1]
Liposomes and Lipid Bilayers: The Native Environment
Liposomes are vesicular structures composed of one or more lipid bilayers, representing the most common application for didecanoyl-PE.[9][10] Within a bilayer, its properties directly influence membrane stability, fluidity, and permeability.
Key Performance Metric: Phase Transition Temperature (Tₘ)
The gel-to-liquid crystalline phase transition temperature (Tₘ) is a critical parameter that defines the physical state of the lipid bilayer.[11] Below Tₘ, the acyl chains are in a tightly packed, ordered gel state. Above Tₘ, they transition to a disordered, fluid liquid-crystalline state. The short C10 chains of didecanoyl-PE cause a significant depression in Tₘ compared to longer-chain PEs.
Caption: Phase transition from an ordered gel state to a fluid liquid crystalline state.
Quantitative Comparison of Tₘ for Saturated Phosphoethanolamines:
| Phospholipid (Acronym) | Acyl Chain Composition | Tₘ (°C) | Key Characteristic at 37°C |
| Didecanoyl-PE (DDPE) | 10:0 / 10:0 | < 0 (Estimated) | Highly Fluid |
| Dilauroyl-PE (DLPE) | 12:0 / 12:0 | 29 | Fluid |
| Dimyristoyl-PE (DMPE) | 14:0 / 14:0 | 50 | Gel |
| Dipalmitoyl-PE (DPPE) | 16:0 / 16:0 | 63[12] | Gel |
| Distearoyl-PE (DSPE) | 18:0 / 18:0 | 74[12] | Gel |
Note: The Tₘ for didecanoyl-PE is estimated to be well below 0°C based on the trend of decreasing Tₘ with shorter acyl chain length.
Expert Insight: This low Tₘ is the primary reason for incorporating didecanoyl-PE into formulations. It acts as a "fluidizer," ensuring the membrane remains in a fluid state at room and physiological temperatures, which is often crucial for biological activity, drug encapsulation, and release.[1] Furthermore, the conical shape of PE lipids promotes a transition from a lamellar bilayer to an inverted hexagonal (HII) phase at a temperature known as Tн. This property is vital for processes requiring membrane destabilization, such as endosomal escape in drug delivery.[1][3]
Supported Lipid Bilayers (SLBs)
SLBs are model membranes formed on a solid support, offering a robust platform for studying membrane-associated phenomena. However, forming high-quality SLBs with PE-rich compositions is notoriously challenging due to the lipid's intrinsic negative curvature, which can lead to incomplete or defective bilayers.[13][14]
The Didecanoyl-PE Advantage: The challenges of PE incorporation can be mitigated by leveraging the properties of didecanoyl-PE.
-
Fluidity: The short, saturated chains ensure the lipids remain fluid, which is critical for the vesicle fusion process used to form SLBs.[14]
-
Minimized Curvature: While still conical, the shorter chains help to minimize extreme curvature stress compared to longer-chain unsaturated PEs, facilitating the formation of a planar bilayer.[14]
By using lipids like didecanoyl-PE, researchers can successfully create SLBs with high PE content (up to 70-90 mol%), providing more biologically relevant models for studying bacterial membranes, which are naturally rich in phosphatidylethanolamine.[14][15]
Cell Culture Models
In cell culture, didecanoyl-PE is typically a component of a larger delivery vehicle, such as a liposome or lipid nanoparticle, designed to transport a therapeutic agent into the cell.[1] The quantitative assessment shifts from measuring intrinsic lipid properties to evaluating the performance of the final formulation.
Key Performance Metrics in Cell-Based Assays:
-
Encapsulation Efficiency: How much drug is successfully loaded into the liposome.
-
Cellular Uptake: The amount of the formulation internalized by the cells, often measured by fluorescence microscopy or flow cytometry.
-
Therapeutic Efficacy: The biological effect of the delivered drug (e.g., IC50 in a cancer cell line, level of protein expression from delivered mRNA).
-
Cytotoxicity: The inherent toxicity of the lipid formulation itself.
A specific quantitative finding indicates that didecanoyl-PE exhibits inhibitory effects on P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance, at a concentration of 0.3 mM.[16] This suggests that didecanoyl-PE may not only serve as a structural component but could also play an active role in overcoming drug resistance in cancer cells.
Key Experimental Protocols
Reproducible and reliable data begins with robust experimental design. The following protocols are foundational for working with didecanoyl-PE.
Protocol 1: Preparation of Didecanoyl-PE Containing Liposomes
This protocol details the widely used thin-film hydration method followed by extrusion to produce unilamellar vesicles of a defined size.[9]
Caption: Workflow for preparing liposomes via the thin-film hydration and extrusion method.
Methodology:
-
Lipid Dissolution:
-
Co-dissolve the desired amounts of didecanoyl-PE and other lipid components (e.g., a structural PC lipid, cholesterol) in a suitable organic solvent like chloroform or a chloroform:methanol mixture (2:1, v/v) in a round-bottom flask.[9] Ensure complete dissolution to achieve a homogenous lipid mixture.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The water bath temperature should be sufficient to ensure solvent evaporation but well below the degradation temperature of the lipids.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[9]
-
The temperature of the hydration buffer should be maintained above the Tₘ of the lipid with the highest transition temperature in the mixture.
-
Agitate the flask by gentle rotation, allowing the lipid film to hydrate and swell, which leads to the spontaneous formation of multilamellar vesicles (MLVs).[17]
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into a syringe and pass it through the extruder 11-21 times.[9] This process reduces the size and lamellarity, resulting in a more uniform population of large unilamellar vesicles (LUVs).
-
Protocol 2: Characterization of Liposome Size by Dynamic Light Scattering (DLS)
DLS is an essential quality control technique to determine the mean hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the liposome population.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the final liposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis (typically to achieve a count rate between 100-500 kcps).
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform at least three replicate measurements.
-
Data Analysis: Analyze the correlation function to obtain the Z-average diameter and the PDI. A PDI value below 0.2 is generally indicative of a monodisperse and homogeneous sample.
Conclusion
Didecanoyl-PE is a powerful and versatile phospholipid whose utility is directly derived from its unique structure. Its short C10 acyl chains confer a low phase transition temperature, making it an excellent fluidizing agent in liposomes, lipid bilayers, and supported lipid bilayer models. This property is critical for maintaining membrane integrity and function at physiological temperatures. Concurrently, its conical molecular shape endows formulations with fusogenic potential, a key attribute for advanced drug and gene delivery systems designed to overcome intracellular barriers. By understanding the quantitative parameters that govern its behavior—such as its preference for bilayer formation over micellization and its profound effect on membrane phase transition—researchers can strategically leverage didecanoyl-PE to design more effective and biologically relevant model systems.
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Navigating the Thermal Landscape: A Comparative Guide to the Phase Behavior of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE) Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid-based drug delivery systems, understanding the phase behavior of constituent phospholipids is paramount. The transition between different physical states, or phases, of a lipid bilayer dramatically influences its properties, including fluidity, permeability, and ability to encapsulate and release therapeutic agents. This guide provides an in-depth analysis of the phase behavior of 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (DDPE), a synthetic phospholipid with potential applications in novel drug formulations.
Due to the limited availability of direct experimental data for DDPE, this guide will employ a comparative approach, leveraging the well-characterized phase behavior of its longer-chain homolog, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), and the widely studied 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). By understanding the principles governing lipid phase transitions and the influence of molecular structure, we can project the likely behavior of DDPE and its mixtures, providing a valuable framework for experimental design and formulation development.
The Significance of Lipid Phase Transitions in Drug Delivery
The physical state of a lipid bilayer is primarily governed by temperature. At low temperatures, lipids exist in a tightly packed, ordered gel phase (Lβ'). In this state, the hydrocarbon chains are mostly in the all-trans conformation, resulting in a relatively rigid and impermeable membrane. As the temperature increases, the lipids absorb energy and undergo a phase transition to a more fluid, disordered liquid crystalline phase (Lα). In this phase, the hydrocarbon chains have more rotational freedom, leading to increased membrane fluidity and permeability.
The temperature at which this main phase transition occurs (Tm) is a critical parameter. For drug delivery applications, the Tm of the lipid formulation can influence:
-
Drug Encapsulation Efficiency: The physical state of the bilayer during formulation can affect how effectively a drug is loaded into the liposome.
-
In Vivo Stability: The stability of the liposome in circulation is dependent on the rigidity of its membrane.
-
Controlled Release: Temperature-sensitive liposomes can be designed to release their payload at a specific temperature, for example, in hyperthermia-based cancer therapy.
Comparative Analysis of Phospholipid Phase Behavior
To understand the expected phase behavior of DDPE, we will compare it with its close structural analogs, DPPE and DPPC. The primary differences between these lipids lie in the length of their acyl chains and the nature of their headgroups.
| Lipid | Acyl Chain Composition | Headgroup | Main Transition Temperature (Tm) (°C) |
| DDPE (predicted) | Dicaproyl (C10:0) | Phosphoethanolamine | Lower than DPPE |
| DPPE | Dipalmitoyl (C16:0) | Phosphoethanolamine | ~63-65 |
| DPPC | Dipalmitoyl (C16:0) | Phosphocholine | ~41 |
Note: The Tm for DDPE is a prediction based on the trend of decreasing Tm with shorter acyl chain length.
The shorter C10 acyl chains of DDPE are expected to result in weaker van der Waals interactions between adjacent lipid molecules compared to the C16 chains of DPPE and DPPC. This reduced interaction energy translates to a lower temperature required to induce the gel-to-liquid crystalline phase transition.
The phosphoethanolamine headgroup of DDPE and DPPE is smaller and capable of forming intermolecular hydrogen bonds, leading to tighter packing in the gel phase and consequently higher transition temperatures compared to their phosphocholine counterparts.[1]
The Influence of Common Excipients on DDPE Phase Behavior
In practical formulations, phospholipids are often mixed with other components, such as cholesterol, to modulate the properties of the bilayer.
Cholesterol: This rigid, planar molecule is a well-known modulator of membrane fluidity.[2] Its effects are concentration-dependent:
-
At low concentrations (below the Tm): Cholesterol disrupts the ordered packing of the gel phase, leading to an increase in fluidity.
-
At high concentrations (above the Tm): Cholesterol restricts the motion of the acyl chains in the liquid crystalline phase, decreasing fluidity and permeability.[3][4]
For DDPE, the incorporation of cholesterol is expected to broaden the main phase transition and, at sufficient concentrations, lead to the formation of a liquid-ordered (Lo) phase , which is characterized by high motional order of the acyl chains but high lateral diffusion rates.[5]
Mixtures with other phospholipids: When DDPE is mixed with phospholipids having different transition temperatures, phase separation can occur. For instance, in a mixture of DDPE and a higher-Tm lipid like DPPE, cooling from the liquid crystalline phase would likely result in the formation of DDPE-rich fluid domains and DPPE-rich gel domains. The phase diagram of such a binary mixture can be complex, potentially exhibiting eutectic or peritectic behavior.[6][7]
Experimental Characterization of DDPE Phase Behavior
To experimentally validate the predicted phase behavior of DDPE and its mixtures, several biophysical techniques are essential.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for directly measuring the heat changes associated with lipid phase transitions.[8][9][10][11] By monitoring the heat flow into a sample as a function of temperature, one can determine the Tm, the enthalpy (ΔH), and the cooperativity of the transition.
-
Vesicle Preparation:
-
Dissolve DDPE and any other lipid components in chloroform/methanol (2:1, v/v).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) at a temperature above the expected Tm of all components to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
-
DSC Measurement:
-
Degas the lipid dispersion and the reference buffer prior to loading into the DSC cells.
-
Load a precise volume of the lipid suspension (typically 1-5 mM lipid concentration) into the sample cell and an equal volume of buffer into the reference cell.
-
Equilibrate the system at a starting temperature well below the expected transition.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) over the desired range.
-
Record the differential heat flow as a function of temperature.
-
Perform multiple heating and cooling scans to check for reproducibility and hysteresis.
-
-
Data Analysis:
-
The Tm is determined as the peak temperature of the endothermic transition.
-
The transition enthalpy (ΔH) is calculated from the integrated area of the peak.
-
The width of the peak at half-height provides information about the cooperativity of the transition.
-
Figure 1. Workflow for DSC analysis of lipid phase transitions.
X-Ray Diffraction (XRD)
XRD provides detailed structural information about the arrangement of lipid molecules in a bilayer.[12][13][14][15][16][17][18][19][20] Small-angle X-ray scattering (SAXS) can determine the lamellar repeat distance (d-spacing) of stacked bilayers, while wide-angle X-ray scattering (WAXS) reveals information about the packing of the hydrocarbon chains.
-
Sample Preparation:
-
Prepare a concentrated lipid dispersion (typically 5-20 wt%) as described for DSC.
-
Load the sample into a thin-walled glass capillary tube and seal the ends.
-
Mount the capillary in a temperature-controlled sample holder.
-
-
Data Collection:
-
Use a SAXS/WAXS instrument with a monochromatic X-ray source.
-
Equilibrate the sample at the desired temperature.
-
Expose the sample to the X-ray beam and collect the scattering pattern on a 2D detector.
-
Collect data at various temperatures, stepping through the expected phase transition.
-
-
Data Analysis:
-
SAXS: The positions of the Bragg peaks in the low-angle region are used to calculate the lamellar d-spacing, which reflects the thickness of the bilayer plus the intervening water layer.
-
WAXS: In the gel phase, a sharp diffraction peak in the wide-angle region (around 4.2 Å) indicates tight, ordered packing of the hydrocarbon chains. In the liquid crystalline phase, this sharp peak is replaced by a broad, diffuse band (around 4.5 Å), indicative of disordered chains.
-
Figure 2. Expected changes in XRD patterns across the main phase transition.
Fluorescence Spectroscopy
Fluorescence spectroscopy using environmentally sensitive probes offers a less direct but highly sensitive method to monitor changes in membrane properties like fluidity and polarity.[21][22][23][24][25][26][27] Probes such as Laurdan are particularly useful as their emission spectrum shifts in response to the polarity of their environment, which changes significantly during a phase transition due to altered water penetration into the bilayer.[21]
-
Probe Incorporation:
-
Prepare DDPE vesicles as described previously, adding Laurdan to the initial lipid mixture in chloroform at a molar ratio of approximately 1:500 (probe:lipid).
-
-
Fluorescence Measurement:
-
Place the Laurdan-labeled vesicle suspension in a temperature-controlled cuvette in a spectrofluorometer.
-
Excite the sample at a wavelength of 350 nm.
-
Record the emission spectra over a range of temperatures, typically from below to above the expected Tm. The emission intensities at 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid crystalline phase) are of particular interest.
-
-
Data Analysis:
-
Calculate the Generalized Polarization (GP) value at each temperature using the following equation: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)
-
A plot of GP versus temperature will show a sharp decrease around the Tm, reflecting the increase in membrane fluidity and water penetration.
-
Conclusion
While direct experimental data on the phase behavior of this compound is not extensively available, a robust understanding can be built through comparative analysis with well-characterized phospholipids. The shorter acyl chains of DDPE are predicted to result in a lower main transition temperature compared to its longer-chain counterparts. The phosphoethanolamine headgroup will likely contribute to tighter packing and a higher Tm than a corresponding phosphocholine lipid. The addition of cholesterol and mixing with other lipids are expected to modulate this behavior in a predictable manner.
The experimental protocols outlined for DSC, XRD, and fluorescence spectroscopy provide a comprehensive toolkit for the empirical determination of the phase behavior of DDPE and its mixtures. Such characterization is a critical step in the rational design of lipid-based nanoparticles for advanced drug delivery applications, enabling the fine-tuning of membrane properties to achieve optimal stability, encapsulation, and release profiles.
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Mavromoustakos, T., & Tsiatas, G. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2207, 299-312. [Link]
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Leekumjorn, S., & Sum, A. K. (2006). Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers. Biophysical Journal, 90(11), 3951-3965. [Link]
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A Researcher's Guide to Short-Chain Phosphoethanolamine Species: A Comparative Review
For researchers, scientists, and drug development professionals navigating the complex world of lipid signaling, understanding the nuanced differences between closely related molecules is paramount. This guide provides an in-depth comparison of short-chain phosphoethanolamine species, focusing on their synthesis, physicochemical properties, biological activities, and the analytical methodologies required for their accurate characterization. We will delve into the key distinctions between diacylated short-chain phosphatidylethanolamines (PE) and their lysophospholipid counterparts, lysophosphatidylethanolamines (LPE), providing the technical insights necessary to inform experimental design and data interpretation.
Introduction to Short-Chain Phosphoethanolamine Species
Phosphoethanolamine-containing lipids are a major class of glycerophospholipids, playing crucial roles in cell membrane structure and function.[1][2] While long-chain PEs are integral structural components of cellular membranes, their short-chain counterparts are increasingly recognized for their distinct biological activities and physical properties. These molecules are characterized by fatty acid chains typically containing six to ten carbons. This guide will focus on two primary categories:
-
Short-Chain Phosphatidylethanolamines (PE): These are glycerophospholipids with two short-chain fatty acids esterified to the glycerol backbone. Examples include dibutyryl-PE (di-C4:0), dihexanoyl-PE (di-C6:0), and dioctanoyl-PE (di-C8:0).
-
Short-Chain Lysophosphatidylethanolamines (LPE): These are derived from PE by the removal of one fatty acid chain, resulting in a monoacylated glycerophospholipid.
The seemingly subtle difference in the number and length of these fatty acid chains leads to significant alterations in their physicochemical behavior and, consequently, their biological functions.
Physicochemical Properties: The Impact of Acyl Chain Length
The length of the fatty acid chains profoundly influences the physical properties of phosphoethanolamine species, dictating their solubility, aggregation behavior in aqueous solutions, and interaction with other lipids and proteins.
| Property | Dibutyryl-PE (di-C4:0) | Dihexanoyl-PE (di-C6:0) | Dioctanoyl-PE (di-C8:0) | Lysophosphatidylethanolamine (LPE) |
| Molecular Weight | ~299.21 g/mol [3] | ~411.4 g/mol [4] | ~467.5 g/mol | Varies with acyl chain |
| Aggregation State | Monomeric in aqueous solution | Forms micelles above CMC | Forms micelles above CMC | Forms micelles above CMC |
| Solubility | High water solubility | Moderate water solubility | Low water solubility | Generally higher than diacyl PEs |
| Critical Micelle Conc. (CMC) | Does not form micelles | Relatively high | Lower than Dihexanoyl-PE | Varies with acyl chain |
Key Insights:
-
Solubility and Aggregation: Unlike their long-chain, water-insoluble counterparts that form bilayers, short-chain PEs with acyl chains of C4 to C8 exhibit defined aqueous solubilities and exist as monomers at low concentrations.[5] As the chain length increases, their hydrophobicity increases, leading to a decrease in water solubility and a lower critical micelle concentration (CMC).
-
Membrane Interactions: The cone-like shape of the phosphoethanolamine headgroup, combined with the short acyl chains, influences membrane curvature.[6][7] While long-chain PEs are integral to membrane structure, short-chain PEs are more likely to act as signaling molecules or transiently associate with membranes, potentially altering their properties. LPEs, with their single acyl chain, have a more pronounced inverted cone shape and can significantly impact membrane stability and fluidity.
Biological Functions and Signaling Pathways
Short-chain phosphoethanolamine species are not merely structural lipids; they are active participants in cellular signaling. A key distinction lies in the more established signaling roles of LPEs compared to their diacylated short-chain PE counterparts.
Lysophosphatidylethanolamine (LPE) as a Signaling Molecule
LPE has emerged as a bioactive lipid mediator with diverse signaling functions.[8] It is produced by the action of phospholipase A2 on PE.[8]
-
Receptor-Mediated Signaling: LPE can act as a signaling molecule by interacting with G protein-coupled receptors (GPCRs), particularly some lysophosphatidic acid (LPA) receptors.[9] For instance, LPE has been shown to induce intracellular calcium mobilization through the LPA1 receptor in certain cancer cell lines.[9][10]
-
Cellular Effects: The signaling activity of LPE translates into various cellular responses, including:
-
Increased Intracellular Calcium: A common downstream effect of LPE-mediated receptor activation.[9][10]
-
Modulation of Cell Proliferation and Migration: The effects of LPE on cell proliferation and migration can be cell-type specific and are often less potent than those of LPA.[10]
-
Enzyme Activation: LPE can stimulate the MAPK cascade in certain cell types.[8]
-
The following diagram illustrates a simplified signaling pathway for LPE:
Caption: Simplified LPE signaling pathway via the LPA1 receptor.
Diacylated Short-Chain Phosphatidylethanolamines
The specific signaling roles of diacylated short-chain PEs are less well-defined compared to LPEs. They are often used as experimental tools to study the effects of lipid structure on membrane properties and enzyme activity. Their high water solubility makes them useful substrates for in vitro enzyme assays, such as for phospholipases.[5] It is plausible that they may act as precursors for the generation of LPEs or have subtle modulatory effects on membrane protein function.
Synthesis of Short-Chain Phosphoethanolamine Species
The biosynthesis of short-chain PEs and the generation of LPEs involve distinct enzymatic pathways.
Biosynthesis of Short-Chain Phosphatidylethanolamines
Short-chain PEs are synthesized via the Kennedy pathway (also known as the CDP-ethanolamine pathway), which is the primary route for PE biosynthesis in eukaryotic cells.[11][12] The key difference in the synthesis of short-chain PEs is the utilization of short-chain fatty acyl-CoAs as the initial building blocks.
The Kennedy Pathway for Short-Chain PE Synthesis:
-
Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase to produce phosphoethanolamine.
-
Activation of Phosphoethanolamine: CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) catalyzes the reaction of phosphoethanolamine with CTP to form CDP-ethanolamine.[6]
-
Condensation with Diacylglycerol: CDP-ethanolamine:diacylglycerol ethanolaminephosphotransferase transfers the phosphoethanolamine headgroup to a short-chain diacylglycerol (DAG) to form the final short-chain PE.
Caption: The Kennedy pathway for the synthesis of short-chain PE.
Generation of Lysophosphatidylethanolamines
LPEs are primarily generated through the enzymatic hydrolysis of PEs by phospholipases, most notably phospholipase A2 (PLA2), which removes the fatty acid at the sn-2 position.[8]
Analytical Methodologies
The accurate quantification and characterization of short-chain phosphoethanolamine species from complex biological matrices require robust analytical workflows. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[13]
Lipid Extraction
The first critical step is the efficient extraction of these lipids from the sample.
Experimental Protocol: Lipid Extraction (Modified Bligh & Dyer)
-
Sample Homogenization: Homogenize the cell pellet or tissue sample in a suitable buffer.
-
Solvent Addition: Add a mixture of chloroform:methanol (1:2, v/v) to the homogenate to create a single-phase solution.
-
Phase Separation: Induce phase separation by adding chloroform and water, resulting in a final chloroform:methanol:water ratio of 2:2:1.8.
-
Lipid Collection: Centrifuge the sample to separate the phases. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The solvent from the lipid-containing phase is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
For a chloroform-free alternative, methods utilizing methyl-tert-butyl ether (MTBE) can be employed, where the lipid-containing organic phase forms the upper layer, simplifying collection.[14]
Caption: Workflow for a modified Bligh & Dyer lipid extraction.
LC-MS/MS Analysis
Experimental Protocol: Quantification of Short-Chain Phosphoethanolamines by LC-MS/MS
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for separating lipid classes.[15]
-
Mobile Phase A: Acetonitrile/water with an appropriate buffer (e.g., ammonium formate).
-
Mobile Phase B: Acetonitrile with the same buffer.
-
Gradient: A gradient from high to low organic content is used to elute the phospholipids.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is typically used, with positive ion mode for LPEs and negative ion mode for PEs.[15]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the target lipid) and a specific product ion (a characteristic fragment) for high selectivity and sensitivity.
-
MRM Transitions:
-
For PEs (Negative Mode): Precursor ion corresponds to [M-H]⁻. Product ions correspond to the fatty acyl chains.
-
For LPEs (Positive Mode): Precursor ion corresponds to [M+H]⁺. A characteristic product ion is often the neutral loss of the phosphoethanolamine headgroup.
-
-
-
Quantification:
-
Internal Standards: Stable isotope-labeled internal standards for each lipid class should be spiked into the samples before extraction to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Calibration Curve: A calibration curve is generated using a series of known concentrations of authentic standards.
-
Data Analysis: The peak areas of the target analytes are normalized to the peak areas of their corresponding internal standards, and the concentrations are determined from the calibration curve.
-
Conclusion
The study of short-chain phosphoethanolamine species offers a fascinating window into the diverse roles of lipids beyond simple membrane constituents. While sharing a common headgroup, the variations in their acyl chain composition give rise to distinct physicochemical properties and biological activities. Lysophosphatidylethanolamines are now recognized as important signaling molecules, whereas their diacylated short-chain counterparts serve as valuable tools for biochemical and biophysical studies and may yet reveal their own unique signaling functions. A thorough understanding of their differences, coupled with robust analytical methodologies, is essential for advancing our knowledge in lipidomics and its implications for health and disease.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (DDGPE)
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond groundbreaking discoveries to encompass the safety and integrity of every process, including the often-overlooked final step: waste disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2-didecanoyl-sn-glycero-3-phosphoethanolamine (DDGPE), a synthetic phospholipid integral to lipid-based delivery systems and membrane research.[1] Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture and environmental stewardship.
Understanding the Compound: Why Proper Disposal Matters
This compound is a saturated phospholipid. While specific hazard data for DDGPE is not extensively documented, related phospholipids are generally not classified as hazardous waste under frameworks like 40 CFR 372.[2] However, this does not equate to benign neglect. The precautionary principle dictates that all laboratory chemicals be treated as potentially hazardous. Similar phosphoethanolamine compounds can be harmful if swallowed and may cause skin and eye irritation.[3]
Furthermore, phospholipids, particularly when exposed to moisture over extended periods, can undergo hydrolysis.[4] Improper disposal, such as discarding into sanitary sewers, is strictly prohibited as it can introduce these molecules into aquatic ecosystems and interfere with wastewater treatment processes.[2][5] Therefore, a structured and compliant disposal pathway is essential.
Core Principles of DDGPE Waste Management
The disposal of DDGPE, whether in solid form, dissolved in an organic solvent, or as part of an aqueous formulation, should adhere to the universal tenets of laboratory chemical waste management. These principles are designed to ensure safety, prevent environmental contamination, and comply with institutional and federal regulations.
-
Segregation: Never mix incompatible waste streams.[6][7] DDGPE waste should be segregated from other chemical waste types to prevent unintended reactions.
-
Containment: All chemical waste must be stored in appropriate, leak-proof containers that are compatible with the waste's chemical properties.[7][8]
-
Labeling: Clear and accurate labeling of waste containers is a regulatory mandate and a critical safety measure.[5][6][8]
-
Institutional EHS Partnership: Your institution's Environmental Health & Safety (EHS) department is your primary resource for waste disposal.[5][6][8] They provide the necessary supplies, guidance, and pickup services.
Step-by-Step Disposal Protocol for DDGPE
This protocol outlines the procedures for disposing of DDGPE in its common laboratory forms.
Part 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Safety glasses or goggles are mandatory.[9][10]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).[9]
-
Body Protection: A standard lab coat should be worn.[9]
Part 2: Waste Stream Identification and Segregation
Properly categorizing your DDGPE waste is the first critical step. The form of the waste dictates the appropriate disposal container and waste stream.
Table 1: DDGPE Waste Stream Classification
| Waste Form | Description | Recommended Waste Stream |
| Solid DDGPE | Unused or expired DDGPE powder. | Solid Chemical Waste |
| DDGPE in Organic Solvent | DDGPE dissolved in solvents like chloroform or ethanol. | Halogenated or Non-Halogenated Solvent Waste |
| Aqueous DDGPE Suspensions | DDGPE formulated in buffers or water (e.g., liposomes). | Aqueous Chemical Waste |
| Contaminated Labware | Pipette tips, vials, gloves, etc., with residual DDGPE. | Solid Chemical Waste or Sharps Waste (if applicable) |
Causality Note: Segregating solvent waste is crucial. Halogenated solvents (e.g., chloroform) are significantly more expensive to incinerate than non-halogenated ones.[8] Mixing them unnecessarily increases disposal costs and complexity.
Part 3: Waste Collection and Containment
-
Container Selection: Use a designated solid chemical waste container, typically a plastic pail or a securely sealed bag within a rigid container provided by your EHS department.
-
Transfer: Carefully transfer the solid DDGPE into the waste container using a spatula or scoopula. Minimize the generation of dust.[2]
-
Labeling: Immediately affix a hazardous waste tag to the container.[8] Fill in all required information, including "this compound" (no formulas or abbreviations) and the estimated quantity.[6]
-
Container Selection: Use a designated solvent waste container (carboy) that is compatible with the solvent used.[11] Ensure the container is properly vented if necessary, as per EHS guidelines.
-
Segregation: If the solvent is halogenated (e.g., chloroform), it must go into a "Halogenated Organic Waste" container. If it is non-halogenated (e.g., ethanol, methanol), use a "Non-Halogenated Organic Waste" container.
-
Transfer: Carefully pour the DDGPE solution into the appropriate solvent waste container using a funnel. Do not leave the funnel in the container.[5][6]
-
Labeling: Ensure the hazardous waste tag on the carboy is updated with the added chemical name ("this compound") and its approximate concentration/volume.
-
Container Selection: Use a designated "Aqueous Chemical Waste" container.
-
pH Neutralization: While DDGPE itself is not highly acidic or basic, if it is in a buffered solution, ensure the pH is between 6 and 9 before adding it to a general aqueous waste stream, if required by your EHS.
-
Transfer: Pour the aqueous suspension into the waste container.
-
Labeling: Update the hazardous waste tag with the chemical name and its concentration.
-
Solid Items: Gloves, wipes, and plastic tubes contaminated with DDGPE should be placed in the solid chemical waste container.[11]
-
Sharps: Needles, syringes, or glass Pasteur pipettes used to transfer DDGPE solutions must be disposed of in a designated sharps container for chemical waste.[8] Do not place these in a standard biohazard sharps container.
-
Empty Containers: The original DDGPE vial should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[12] Subsequent rinses may also need to be collected, depending on institutional policy. After rinsing and air-drying, deface the label and dispose of the empty container in a designated glass disposal box.[13]
Part 4: Storage and Pickup
-
Container Management: Keep all waste containers securely closed except when adding waste.[5][6][7] This is a common and critical compliance point.
-
Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a plastic tub or tray, to contain any potential leaks or spills.[7][11]
-
Storage Location: Store the waste in a designated satellite accumulation area within your laboratory, near the point of generation.[6]
-
Requesting Pickup: Once a waste container is 90% full, or approaching your institution's time limit for accumulation (e.g., 9 months), submit a chemical waste pickup request to your EHS department through their designated system.[7][8]
Visualizing the DDGPE Disposal Workflow
To provide a clear, at-a-glance summary of the decision-making process for DDGPE waste, the following workflow diagram has been developed.
Caption: Workflow for the proper segregation and disposal of DDGPE waste.
Emergency Procedures for DDGPE Spills
In the event of a spill, the response should be dictated by the scale and nature of the spill.
-
Assess the Situation: Determine the size of the spill and the associated hazards. If the spill is large or involves a volatile solvent in a poorly ventilated area, evacuate the lab and contact EHS immediately.[7]
-
Small Spills: For minor spills of DDGPE powder or solution that you are equipped to handle:
-
Wear your full PPE.
-
For solids: Gently sweep up the material to avoid creating dust and place it in the solid chemical waste container.
-
For liquids: Absorb the spill with a chemical absorbent pad or other inert material.
-
-
Cleanup Debris: All materials used for spill cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.[7]
By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment and ensure that your work, from inception to completion, is conducted with the highest degree of scientific integrity and responsibility.
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Personal protective equipment for handling 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine
Comprehensive Safety and Handling Guide: 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling this compound. Our commitment is to empower your research by ensuring the highest standards of laboratory safety, moving beyond product supply to become a trusted partner in your scientific endeavors. This document is structured to provide immediate, actionable intelligence for safe and effective laboratory operations.
Hazard Assessment and the Principle of Prudent Practice
A thorough review of available safety data reveals a critical insight: while some analogous lipid molecules are not classified as hazardous substances, others with similar phosphoethanolamine headgroups and acyl chains are documented as causing skin, eye, and respiratory irritation.[1][2][3] Furthermore, the specific toxicological properties of this compound have not been exhaustively investigated.[2][4]
Therefore, we will operate under the Principle of Prudent Practice . This principle dictates that in the absence of complete toxicological data, a compound should be handled with a high degree of caution, assuming it to be potentially hazardous. The following protocols are designed to provide a robust framework for minimizing exposure and ensuring personnel safety.
Personal Protective Equipment (PPE) Protocol
Consistent and correct use of PPE is the most critical barrier between the researcher and potential chemical exposure. The required level of PPE is dictated by the specific handling scenario.
| Scenario | Required Personal Protective Equipment | Justification |
| Receiving & Storage | • Safety glasses• Nitrile gloves• Laboratory coat | To protect against exposure from a potentially damaged or leaking container upon arrival and during inventory management. |
| Handling Solid (Weighing/Transfer) | • Chemical splash goggles• Nitrile gloves• Laboratory coat• N95-rated respirator (if not in a fume hood) | The primary risk is the generation and inhalation of fine dust, which may cause respiratory irritation.[3][5][6] Chemical splash goggles provide superior protection over safety glasses from airborne particulates. Work should be performed in a chemical fume hood to contain dust.[5] |
| Preparing Solutions | • Chemical splash goggles or safety glasses with side shields• Nitrile gloves• Laboratory coat | The primary risk is accidental splashes of the chemical solution.[7][8] Goggles are recommended for larger volumes or when the risk of splashing is significant.[8] |
| Spill Cleanup | • Chemical splash goggles and face shield• Chemical-resistant gloves (double-gloving recommended)• Chemical-resistant apron or lab coat• Appropriate respiratory protection | A spill presents the highest risk of exposure through splashes and potential aerosol generation.[7] A higher level of PPE is mandatory to ensure protection during cleanup. |
Step-by-Step Handling & Operational Workflow
Adherence to a systematic workflow is essential for both safety and experimental integrity. This protocol outlines the key steps from initial handling to final storage.
Step 1: Preparation and Environment
-
Ensure a designated work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
All handling of the solid compound and initial solution preparation should be conducted within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[2][5]
Step 2: Handling the Solid Form
-
Before opening, allow the container to equilibrate to room temperature. This crucial step prevents condensation of atmospheric moisture onto the compound, which could lead to hydrolysis.[7]
-
Use appropriate tools (e.g., a chemical spatula) to handle the powder. Avoid actions that could generate dust, such as scooping aggressively or pouring from a height.
-
Close the container tightly immediately after use.
Step 3: Solution Preparation and Handling
-
When dissolving the compound in an organic solvent, use only glass, stainless steel, or Teflon labware.[9]
-
Crucial: Do not use plastic containers (e.g., polypropylene or polystyrene tubes) or plastic pipette tips for storing or transferring organic solutions of lipids, as plasticizers can leach into the solution and contaminate your experiment.[9]
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Step 4: Long-Term Storage
-
Store the solid compound and any prepared stock solutions at -20°C or below in a tightly sealed glass container with a Teflon-lined cap.[9]
-
For solutions in organic solvents, consider backfilling the vial with an inert gas like argon or nitrogen to displace oxygen and prevent lipid oxidation.[7]
Below is a diagram illustrating the recommended operational workflow.
Caption: Recommended workflow for handling this compound.
Spill and Disposal Management
An effective response to spills and a compliant disposal plan are non-negotiable components of laboratory safety.
Spill Protocol:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Wear the appropriate spill cleanup PPE as detailed in the table above.
-
Containment: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand).
-
Cleanup: Carefully sweep or wipe up the contained material, placing it into a sealed, labeled container for chemical waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, followed by water.
Waste Disposal Plan:
-
Waste Collection: All materials contaminated with this compound, including unused chemical, empty vials, contaminated gloves, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[7]
-
Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash.[10] All waste must be handled and disposed of in strict accordance with local, state, and federal regulations. Arrange for pickup by a licensed hazardous waste disposal service.[7]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
